molecular formula C11H10INO3 B3286691 (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile CAS No. 832674-28-9

(2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile

Cat. No.: B3286691
CAS No.: 832674-28-9
M. Wt: 331.11 g/mol
InChI Key: FIJVHNGGJOCDQD-UHFFFAOYSA-N
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Description

(2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile is a useful research compound. Its molecular formula is C11H10INO3 and its molecular weight is 331.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-ethoxy-4-formyl-6-iodophenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10INO3/c1-2-15-10-6-8(7-14)5-9(12)11(10)16-4-3-13/h5-7H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJVHNGGJOCDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile (CAS: 832674-28-9), a critical intermediate often utilized in the development of Somatostatin Receptor 5 (SSTR5) antagonists and radiolabeled ligands.

The synthesis is executed via a robust two-step sequence starting from commercially available Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde). The pathway prioritizes regioselective electrophilic aromatic substitution followed by a base-mediated O-alkylation. This guide provides optimized protocols, safety considerations for handling haloacetonitriles, and mechanistic insights to ensure high reproducibility and yield.

Retrosynthetic Analysis

The target molecule is a tetra-substituted benzene derivative. The retrosynthetic disconnection reveals two primary precursors: the alkylating agent (chloroacetonitrile) and the iodinated phenolic core (5-iodoethylvanillin).

Strategic Disconnection
  • C–O Bond Formation: The final step involves the nucleophilic attack of the phenoxide ion on the electrophilic carbon of chloroacetonitrile.

  • C–I Bond Formation: The iodine is introduced regioselectively at the position ortho to the hydroxyl group (position 5 relative to the aldehyde) on the electron-rich aromatic ring of ethyl vanillin.

Retrosynthesis Target This compound (Target Molecule) Intermediate 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde (5-Iodoethylvanillin) Target->Intermediate O-Alkylation (Sn2) Reagent1 Chloroacetonitrile (ClCH2CN) Target->Reagent1 SM 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) Intermediate->SM Regioselective Iodination Reagent2 Iodinating Agent (NaI / NaOCl) Intermediate->Reagent2

Figure 1: Retrosynthetic pathway showing the disconnection to Ethyl Vanillin.

Step 1: Regioselective Iodination of Ethyl Vanillin

The first challenge is the regioselective introduction of iodine at the C-5 position. While reagents like ICl or NIS can be used, the NaOCl/NaI (Bleach/Iodide) method is selected here for its "green" profile, cost-effectiveness, and high atom economy.

Reaction Scheme

Substrate: 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) Reagents: NaI, NaOCl (Bleach), NaOH Product: 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde[1][2][3]

Mechanism

The reaction proceeds via the in situ generation of hypoiodous acid (HOI) or I+, which acts as the electrophile. The phenoxide anion of ethyl vanillin activates the ring, directing the electrophile ortho to the hydroxyl group (C-5). The C-2 position is sterically hindered by the ethoxy group and less electronically activated.

Experimental Protocol
ParameterSpecification
Scale 10 mmol (1.66 g of Ethyl Vanillin)
Solvent Ethanol (95%) / Water
Temperature 0°C to Room Temperature (25°C)
Yield Target 80–85%

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve Ethyl Vanillin (1.66 g, 10 mmol) and NaI (1.80 g, 12 mmol) in Ethanol (30 mL) .

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Oxidant Addition: Dropwise add aqueous NaOCl (commercial bleach, ~5-6% active chlorine, 15 mL) over 20 minutes with vigorous stirring. The solution will turn dark brown/red due to transient iodine formation.

  • Reaction: Remove the ice bath and stir at room temperature for 1 hour. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quenching: Add saturated aqueous Na2S2O3 (Sodium Thiosulfate) solution (10 mL) to quench excess iodine. The color should fade to pale yellow.

  • Acidification: Acidify the mixture to pH ~2 using 2M HCl . The product will precipitate as a solid.

  • Isolation: Filter the precipitate, wash with cold water (3 x 20 mL), and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Key Characterization Data (Expected):

  • Appearance: Off-white to pale yellow powder.

  • Melting Point: 137–138 °C [1].

  • 1H NMR (DMSO-d6): δ 9.73 (s, 1H, CHO), 7.86 (d, J=1.8 Hz, 1H, Ar-H), 7.39 (d, J=1.7 Hz, 1H, Ar-H), 4.15 (q, 2H, OCH2), 1.38 (t, 3H, CH3).

Step 2: O-Alkylation with Chloroacetonitrile

The second step is the Williamson ether synthesis. The phenolic hydroxyl group is deprotonated to form a phenoxide, which displaces the chloride from chloroacetonitrile.

Reaction Scheme

Substrate: 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde Reagents: Chloroacetonitrile (ClCH2CN), K2CO3, DMF Catalyst: NaI (Optional, Finkelstein catalyst) Product: this compound

Critical Considerations
  • Base Selection: K2CO3 is preferred over stronger bases (like NaH) to prevent side reactions with the aldehyde or nitrile groups.

  • Solvent: DMF (Dimethylformamide) is ideal for its ability to solvate the phenoxide anion, enhancing nucleophilicity.

  • Safety: Chloroacetonitrile is a potent alkylating agent and highly toxic. All operations must be performed in a fume hood.

Experimental Protocol
ParameterSpecification
Scale 5 mmol (1.46 g of 5-Iodoethylvanillin)
Solvent Anhydrous DMF (10 mL)
Temperature 60°C
Time 3–5 Hours

Procedure:

  • Activation: In a 50 mL flask, suspend 5-Iodoethylvanillin (1.46 g, 5 mmol) and anhydrous K2CO3 (1.38 g, 10 mmol) in DMF (10 mL) . Stir at Room Temperature for 15 minutes to generate the phenoxide.

  • Alkylation: Add Chloroacetonitrile (0.45 g, 6 mmol) dropwise.

    • Tip: Adding a catalytic amount of NaI (10 mol%) can accelerate the reaction by converting the alkyl chloride to the more reactive alkyl iodide in situ.

  • Heating: Heat the mixture to 60°C and stir for 3 hours. Monitor consumption of the phenol by TLC.

  • Work-up: Pour the reaction mixture into Ice-Water (50 mL) . The product should precipitate.[4]

  • Extraction (if oil forms): If a solid does not form immediately, extract with Ethyl Acetate (3 x 20 mL) . Wash the organic layer with water and brine to remove DMF.

  • Drying: Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, Hexane:EtOAc 8:2).

Key Characterization Data (Expected):

  • Appearance: White to off-white crystalline solid.

  • 1H NMR (CDCl3): Distinctive singlet for the O-CH2-CN protons around δ 4.8–5.0 ppm. The aldehyde proton remains around δ 9.8 ppm.

  • IR: Nitrile stretch (C≡N) at ~2250 cm⁻¹.

Process Workflow Diagram

The following diagram illustrates the operational workflow, highlighting critical decision points and safety barriers.

Workflow cluster_Step1 Step 1: Iodination cluster_Step2 Step 2: Alkylation Start Start: Ethyl Vanillin Iodination Add NaI + NaOCl (0°C -> RT, 1h) Start->Iodination Quench Quench with Na2S2O3 Acidify with HCl Iodination->Quench Filter Filter Precipitate (5-Iodoethylvanillin) Quench->Filter BaseTreat Treat with K2CO3/DMF (Generate Phenoxide) Filter->BaseTreat Dry Intermediate AddReagent Add Chloroacetonitrile (Heat to 60°C, 3h) BaseTreat->AddReagent Workup Pour into Ice Water Extract/Filter AddReagent->Workup Final Final Product: This compound Workup->Final

Figure 2: Operational workflow for the two-step synthesis.

Safety & Hazard Analysis

Chloroacetonitrile (CAS: 107-14-2)
  • Hazard: Fatal if inhaled, toxic in contact with skin, and toxic if swallowed. It is a lachrymator.[5]

  • Control: Handle strictly in a certified chemical fume hood. Wear double nitrile gloves and a face shield. Destroy excess reagent with aqueous NaOH/bleach solution before disposal.

5-Iodoethylvanillin
  • Hazard: Irritant to eyes and skin.

  • Control: Standard PPE (lab coat, gloves, goggles).

Waste Disposal
  • Aqueous Waste: The iodination filtrate contains iodine/iodide residues; treat with thiosulfate before disposal.

  • Organic Waste: DMF streams containing chloroacetonitrile must be segregated as halogenated waste.

References

  • RSC Advances. "Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols." RSC Advances, 2019.[3] (Describes synthesis and mp of 3-ethoxy-4-hydroxy-5-iodobenzaldehyde).[3]

  • BLD Pharm. "2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile Product Page." BLD Pharm, Accessed 2026. (Confirmation of target structure and CAS).

  • Google Patents. "Antagonists of somatostatin receptor subtype 5 (SSTR5)." Patent DK3055309T3, 2014. (Contextualizes the use of the intermediate in drug development).

  • Organic Syntheses. "Chloroacetonitrile." Org.[3][6][7][8][9] Synth. 1945, 25,[6] 20. (Properties and handling of the alkylating agent).

  • PierpaLab. "5-iodovanillin synthesis." PierpaLab, 2025. (Detailed protocol for NaOCl/NaI iodination method).

Sources

(2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile , a high-value tris-functionalized synthon used in advanced medicinal chemistry.

Chemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound (CAS: 832674-28-9) is a specialized aromatic building block characterized by its dense functionalization. It features three distinct reactive handles—an aldehyde , a nitrile , and an aryl iodide —arranged around a core phenoxy ether scaffold. This unique "tri-orthogonal" reactivity profile makes it a critical intermediate for synthesizing complex pharmacophores, particularly in the development of GPCR antagonists (e.g.,


-adrenergic receptor blockers like Silodosin analogs), kinase inhibitors , and PROTAC linkers .

This guide details the physicochemical properties, validated synthetic routes, and chemoselective reactivity logic required to utilize this compound effectively in high-throughput optimization and lead generation.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identification
PropertyDetail
IUPAC Name 2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile
Common Name 3-Ethoxy-4-(cyanomethoxy)-5-iodobenzaldehyde
CAS Number 832674-28-9
Molecular Formula C

H

INO

Molecular Weight 331.11 g/mol
SMILES CCOc1cc(C=O)cc(I)c1OCC#N
Structural Electronic Effects

The molecule is a penta-substituted benzene derivative with significant electronic push-pull dynamics:

  • Electron Donating Groups (EDG): The 2-Ethoxy and 1-Cyanomethoxy (via oxygen lone pairs) groups enrich the ring electron density, activating positions 3 and 5 (though these are sterically crowded or substituted).

  • Electron Withdrawing Groups (EWG): The 4-Formyl group is a strong

    
    -acceptor, deactivating the ring and directing nucleophilic attacks. The 6-Iodo  atom provides inductive withdrawal but is primarily a site for oxidative addition (e.g., Pd-catalyzed coupling).
    
  • Steric Environment: The ortho-iodine and ortho-ethoxy groups create a sterically congested environment around the phenoxy oxygen, influencing the kinetics of hydrolysis or reduction at the nitrile tether.

Physicochemical Properties

Data summarized from experimental analogs and predictive models.

PropertyValue / DescriptionImplications for Handling
Appearance Pale yellow to off-white crystalline solidLight sensitive (due to Aryl-Iodide). Store in amber vials.
Melting Point 115°C – 120°C (Predicted)Suitable for solid handling; monitor for sintering during drying.
Solubility Soluble in DMSO, DMF, CH

Cl

, THF. Insoluble in water.
Requires organic co-solvents for biological assays.
LogP (Predicted) ~2.3 – 2.6Lipophilic; good membrane permeability potential.
Stability Stable under neutral conditions. Hydrolytically sensitive at extreme pH.Avoid strong aqueous base (nitrile hydrolysis) or strong reducing agents unless intended.

Synthesis & Manufacturing

The synthesis follows a logical Regioselective Functionalization strategy, starting from commercially available Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde).

Synthetic Pathway[3][4][5]
  • Step 1: Electrophilic Aromatic Iodination

    • Precursor: Ethylvanillin.

    • Reagents: Iodine (

      
      ) with Potassium Iodide (
      
      
      
      ) in basic aqueous solution, or
      
      
      -Iodosuccinimide (NIS) in DMF.
    • Mechanism: The hydroxyl group directs iodination to the ortho position (position 5 relative to CHO, position 6 relative to OH).

    • Product: 5-Iodoethylvanillin (3-ethoxy-4-hydroxy-5-iodobenzaldehyde).

  • Step 2: O-Alkylation (Williamson Ether Synthesis)

    • Reagents: Chloroacetonitrile (

      
      ), Potassium Carbonate (
      
      
      
      ), Potassium Iodide (catalytic).
    • Solvent: DMF or Acetone (reflux).

    • Mechanism: S

      
      2 displacement of chloride by the phenoxide ion.
      
    • Critical Control: The reaction must be anhydrous to prevent hydrolysis of the chloroacetonitrile or the product nitrile.

Process Flow Diagram

SynthesisPath Start Ethylvanillin (3-Ethoxy-4-hydroxybenzaldehyde) Step1 Iodination (I2/KI/NaOH or NIS) Start->Step1 Regioselective Ortho-Iodination Inter Intermediate: 5-Iodoethylvanillin Step1->Inter Step2 O-Alkylation (ClCH2CN, K2CO3, DMF) Inter->Step2 Williamson Ether Synthesis Final Target: This compound Step2->Final

Figure 1: Step-wise synthesis from Ethylvanillin. The sequence prioritizes the installation of the iodine prior to the labile nitrile group.

Reactivity Profile & Applications

The molecule's value lies in its ability to undergo orthogonal transformations . Researchers can selectively modify one functional group without affecting the others by choosing specific conditions.

Chemoselective Transformations
Functional GroupReaction TypeConditionsOutcome
Aldehyde (-CHO) Reductive Amination Amine (

),

, DCE
Formation of secondary/tertiary amines (Linker attachment).
Wittig / HWE Phosphonium ylide / PhosphonateExtension of carbon chain (e.g., cinnamates).
Aryl Iodide (-I) Suzuki-Miyaura Boronic Acid,

, Base
Biaryl formation (Scaffold expansion).
Sonogashira Alkyne,

, Base
Alkynyl coupling (Rigid linker installation).
Nitrile (-CN) Reduction

or

Conversion to Primary Amine (Phenethylamine core).
Cyclization

,

Formation of Tetrazoles (Bioisostere of carboxylic acid).
Strategic Application: Drug Discovery

This scaffold is particularly relevant for synthesizing Phenoxyethyl-amine based drugs.

  • Alpha-Blockers: The 2-ethoxy-phenoxy motif is homologous to the pharmacophore found in Tamsulosin and Silodosin . The iodine allows for the introduction of diversity at the 6-position to tune selectivity (

    
     vs 
    
    
    
    ).
  • PROTAC Linkers: The aldehyde and nitrile provide "exit vectors" for attaching E3 ligase ligands and Warheads, while the iodine allows for fine-tuning the linker geometry via cross-coupling.

Reactivity Logic Diagram

Reactivity Core This compound Aldehyde Aldehyde (-CHO) Reactivity Core->Aldehyde Iodide Aryl Iodide (-I) Reactivity Core->Iodide Nitrile Nitrile (-CN) Reactivity Core->Nitrile Prod_Amination Benzylamines (via Reductive Amination) Aldehyde->Prod_Amination R-NH2 / [H] Prod_Coupling Biaryls / Alkynes (via Suzuki/Sonogashira) Iodide->Prod_Coupling Pd(0) Cat. Prod_Reduction Phenethylamines (via Reduction) Nitrile->Prod_Reduction H2 / Cat.

Figure 2: Orthogonal reactivity map demonstrating the divergent synthesis potential of the scaffold.

Safety & Handling Protocols

  • Hazards: As an aryl iodide and nitrile, treat as Toxic if swallowed and Irritating to eyes/skin. Potential for iodine liberation upon decomposition.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent photo-deiodination.

  • Disposal: Dispose of as halogenated organic waste. Cyanide-containing waste protocols may apply if hydrolysis occurs.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CAS 832674-28-9. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Williamson Ether Synthesis and Iodination mechanisms).

  • Organic Syntheses.Iodination of Phenols and Williamson Ether Synthesis Protocols. (Standard protocols adapted for Section 4).

Sources

Spectroscopic and Structural Elucidation of (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, detailed experimental protocols for acquiring this data are provided, alongside a thorough explanation of the spectral interpretation, grounded in fundamental principles of chemical spectroscopy. The guide is structured to serve as a practical reference for the characterization of this molecule and similar chemical entities.

Introduction and Molecular Structure

This compound is a multifaceted aromatic compound featuring several key functional groups: an ethoxy group, a formyl (aldehyde) group, an iodo substituent, a phenoxy ring, and a nitrile group. The strategic placement of these functionalities suggests a molecule with diverse chemical reactivity and potential for further synthetic elaboration. Accurate structural confirmation is paramount for any downstream applications, and this is achieved through a synergistic application of modern spectroscopic techniques.

The molecular structure is presented below, with atoms numbered for clarity in the subsequent NMR analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample for ¹H NMR (20-30 mg for ¹³C NMR). prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃). prep1->prep2 prep3 Transfer solution to a clean, dry 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer (e.g., 400 MHz). prep3->acq1 acq2 Lock and shim the instrument on the deuterated solvent signal. acq1->acq2 acq3 Acquire the ¹H NMR spectrum (typically 16-32 scans). acq2->acq3 acq4 Acquire the proton-decoupled ¹³C NMR spectrum (requires more scans). acq3->acq4 proc1 Apply Fourier transform to the Free Induction Decay (FID). acq4->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale using a reference (e.g., TMS at 0 ppm). proc2->proc3 proc4 Integrate the signals in the ¹H spectrum. proc3->proc4

Figure 2: Standard Workflow for NMR Data Acquisition and Processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. [1]

Predicted IR Absorption Bands
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C≡N (Nitrile)2240 - 2260Medium
C=O (Aldehyde)1690 - 1715Strong
C-H (Aldehyde)2820 - 2850 and 2720 - 2750Medium (often two peaks)
C=C (Aromatic)1580 - 1600 and 1450 - 1500Medium to Strong
C-O (Aryl Ether)1230 - 1270 and 1020 - 1075Strong
C-H (sp³)2850 - 3000Medium

Causality of Predictions:

  • The nitrile stretch is a sharp, characteristic band in a relatively clear region of the spectrum. * The aldehyde carbonyl stretch is typically a very strong and sharp absorption. The two C-H stretching bands for the aldehyde proton are also a key diagnostic feature.

  • The aromatic C=C stretches appear as a pair of bands in the fingerprint region.

  • The aryl ether C-O stretches will be strong due to the polarity of the bond.

Experimental Protocol for IR Spectroscopy

A common and straightforward method for solid samples is Attenuated Total Reflectance (ATR) FT-IR.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the press arm to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and can offer structural information through fragmentation patterns. [2]

Predicted Mass Spectrometry Data

For this compound (C₁₁H₁₀INO₄), the following is expected:

  • Molecular Formula: C₁₁H₁₀INO₄

  • Monoisotopic Mass: 346.9655 g/mol

  • Expected [M+H]⁺ (in ESI+): 347.9733 m/z

  • Expected [M+Na]⁺ (in ESI+): 369.9552 m/z

Trustworthiness of High-Resolution MS: High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, can determine the mass-to-charge ratio (m/z) to several decimal places. [2]This high accuracy allows for the determination of the elemental composition, providing a powerful confirmation of the chemical formula. For example, observing a peak at m/z 347.9733 would strongly support the formula C₁₁H₁₁INO₄⁺.

Experimental Protocol for Electrospray Ionization (ESI) Mass Spectrometry

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol). prep2 Optionally, add a small amount of acid (e.g., formic acid) to promote protonation for positive ion mode. prep1->prep2 acq1 Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). prep2->acq1 acq2 Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest. acq1->acq2 acq3 Acquire the mass spectrum over a relevant m/z range (e.g., 100-500). acq2->acq3 proc1 Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.). acq3->proc1 proc2 Compare the measured accurate mass with the theoretical mass for the proposed elemental composition. proc1->proc2

Figure 3: General Workflow for ESI-MS Analysis.

Conclusion

The structural characterization of this compound can be confidently achieved through the combined application of NMR, IR, and MS. This guide provides the predicted spectral data and robust, field-proven protocols for their acquisition and interpretation. The aldehyde proton in ¹H NMR, the carbonyl carbon in ¹³C NMR, the nitrile and carbonyl stretches in IR, and the accurate mass measurement by HRMS serve as key validation points. By following the methodologies outlined herein, researchers can ensure the unambiguous identification and purity assessment of this and structurally related compounds, which is a critical step in any chemical research and development pipeline.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 135474251, this compound". PubChem, [Link]. Accessed 15 February 2026.

  • Zhang, J. et al. (2015). Crystal structure of aquachloridobis(2-ethoxy-6-formylphenolato-κ2 O 1,O 6)iron(III) acetonitrile hemisolvate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), m33–m34. [Link]

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  • Sen, P. et al. (2019). Synthesis, molecular structure, spectroscopic and computational studies on 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile as Functionalized Phthalonitrile. Macedonian Journal of Chemistry and Chemical Engineering, 38(1), 45-56. [Link]

  • ResearchGate. "1H and 13C-NMR data of compounds 2 – 4". ResearchGate, [Link]. Accessed 15 February 2026.

  • NP-MRD. "1H NMR Spectrum (1D, 600 MHz, H2O, predicted)". Natural Products Magnetic Resonance Database, [Link]. Accessed 15 February 2026.

  • Babij, N. R. et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

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  • University of Regensburg. "Infrared Spectroscopy (IR)". University of Regensburg, [Link]. Accessed 15 February 2026.

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  • Sen, P. et al. (2019). Synthesis, molecular structure, spectroscopic and computational studies on 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile as Functionalized Phthalonitrile. Macedonian Journal of Chemistry and Chemical Engineering, 38(1), 45-56. [Link]

  • Chantrapromma, S. et al. (2010). 6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o799. [Link]

  • Sen, P. et al. (2019). Synthesis, molecular structure, spectroscopic and computational studies on 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile as Functionalized Phthalonitrile. Macedonian Journal of Chemistry and Chemical Engineering, 38(1), 45-56. [Link]

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  • Michigan State University. "Infrared Spectroscopy". MSU Chemistry, [Link]. Accessed 15 February 2026.

  • Organic Syntheses. "Synthesis of α,β-Unsaturated Nitriles from Acetonitrile: Cyclohexylideneacetonitrile and Cinnamonitrile". Organic Syntheses, 62, 179. [Link]. Accessed 15 February 2026.

  • Chait, B. T. et al. (1990). Rapid, sensitive analysis of protein mixtures by mass spectrometry. Proceedings of the National Academy of Sciences, 87(17), 6873–6877. [Link]

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NMR analysis of (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of data to explain the causal relationships behind spectral phenomena and experimental design. We will detail a self-validating workflow, from optimal sample preparation to the integrated analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR spectra. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure technical accuracy and trustworthiness.

Introduction: The Molecule and the Method

This compound is a polysubstituted aromatic compound featuring a diverse array of functional groups: an iodo, an ethoxy, a formyl (aldehyde), and a cyanomethyl ether. This structural complexity makes it an excellent candidate for demonstrating the power of NMR spectroscopy, which serves as the definitive method for identifying the structure of monomolecular organic compounds in solution.[1][2] The precise characterization of such molecules is paramount in fields like medicinal chemistry and materials science, where structure dictates function.

This guide will systematically deconstruct the molecule's expected NMR signature, providing a predictive analysis that can be used to verify its synthesis and purity.

Molecular Structure and Atom Numbering

To ensure clarity throughout this analysis, the following standardized numbering system will be used.

Caption: Labeled structure of this compound.

Foundational Principles of NMR Spectroscopy

At its core, NMR spectroscopy involves placing a sample in a strong magnetic field and irradiating it with radio waves.[2] Certain atomic nuclei, like ¹H and ¹³C, possess a magnetic property called spin. In the magnetic field, these nuclei can absorb energy and transition to a higher energy state, a phenomenon known as resonance.[3] The precise frequency required for resonance is highly sensitive to the local electronic environment of the nucleus, providing a wealth of structural information.[1][2]

  • Chemical Shift (δ) : The position of a signal along the x-axis (in parts per million, ppm) indicates the chemical environment of the nucleus. Electron-withdrawing groups "deshield" a nucleus, shifting its signal downfield (to a higher ppm value), while electron-donating groups "shield" it, shifting it upfield (to a lower ppm value).

  • Integration : For ¹H NMR, the area under a signal is proportional to the number of protons it represents. This allows for a quantitative count of protons in different environments.

  • Spin-Spin Splitting (Coupling) : Non-equivalent protons on adjacent carbons interact through their chemical bonds, causing their signals to split into multiplets (e.g., doublet, triplet). The pattern of splitting reveals the number of neighboring protons.

  • 2D NMR : Techniques like COSY and HSQC plot correlations between nuclei, providing unambiguous evidence of which atoms are connected within the molecule.[4] COSY shows proton-proton couplings, while HSQC links protons to their directly attached carbons.[5][6]

Experimental Protocol: A Self-Validating System

The quality of an NMR spectrum is profoundly dependent on proper sample preparation. A flawed preparation can introduce artifacts and broaden lines, obscuring crucial data. The following protocol is designed to ensure high-quality, reproducible results.

Step-by-Step Methodology
  • Material & Solvent Selection :

    • Weigh 10-20 mg of the purified solid compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[7][8] The higher concentration for ¹³C is necessary due to its lower natural abundance and sensitivity.[9]

    • Select a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules due to its good solubilizing power and relatively simple residual solvent signal.[10]

    • Add approximately 0.6 mL of the deuterated solvent to the vial.[8][11] This volume ensures an optimal sample height of ~4-5 cm in a standard 5 mm NMR tube.[9]

  • Dissolution & Filtration :

    • Gently swirl or vortex the vial to completely dissolve the sample.

    • Crucial Step : Filter the solution to remove any particulate matter. Suspended solids will severely degrade the magnetic field homogeneity, leading to broad, poorly resolved spectral lines. This can be accomplished by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool or a syringe filter.

  • Sample Transfer & Referencing :

    • Transfer the filtered solution into a clean, high-quality 5 mm NMR tube. Avoid using tubes with any scratches or chips, as these defects can also interfere with shimming.[7][8]

    • While modern spectrometers can lock onto the deuterium signal of the solvent, Tetramethylsilane (TMS) can be added as an internal reference, defining the 0.0 ppm point on the chemical shift scale.[10]

  • Acquisition :

    • Cap the NMR tube and wipe the outside clean.

    • Insert the sample into the spectrometer.

    • The instrument will perform locking and shimming procedures to optimize the magnetic field homogeneity across the sample volume.

    • Acquire standard 1D ¹H and ¹³C spectra, followed by 2D experiments like COSY and HSQC as needed.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh Compound (10-20 mg) dissolve 2. Dissolve in Deuterated Solvent (~0.6 mL) weigh->dissolve filter 3. Filter Solution (Crucial for Homogeneity) dissolve->filter transfer 4. Transfer to NMR Tube filter->transfer lock_shim 5. Lock & Shim (Optimize Field) transfer->lock_shim acq_1d 6. Acquire 1D Spectra (¹H, ¹³C) lock_shim->acq_1d acq_2d 7. Acquire 2D Spectra (COSY, HSQC) acq_1d->acq_2d process 8. Process Data (FT, Phasing) acq_2d->process interpret 9. Interpret & Assign (Structural Elucidation) process->interpret

Caption: Predicted COSY and HSQC correlation network.

Integrated Data Analysis & Structural Verification

The final step is to synthesize all the gathered data into a cohesive structural proof.

  • ¹H Integration : The integration ratio of 1:1:2:2:3 confirms the proton count for the aldehyde, two distinct aromatic positions, the cyanomethyl group, the ethoxy methylene, and the ethoxy methyl, respectively.

  • Ethoxy Fragment : The quartet-triplet pattern in the ¹H spectrum, with its corresponding COSY cross-peak, unequivocally establishes the ethyl group (-CH₂CH₃). The HSQC data links these protons to their respective carbons (C-8 and C-9).

  • Aromatic Core : The presence of two distinct aromatic signals confirms the 1,2,4,6-tetrasubstituted pattern on the benzene ring.

  • Functional Groups : The unique downfield signals for the aldehyde proton (H-7) and carbon (C-7) confirm the formyl group. The signals for the cyanomethyl group (H-10, C-10, C-11) and their lack of H-H coupling confirm the -OCH₂CN moiety.

  • Connectivity Confirmation : While not detailed above, an HMBC (Heteronuclear Multiple Bond Correlation) experiment could provide the final links. For instance, it would show correlations between the ethoxy methylene protons (H-8) and the aromatic carbon C-2, and between the cyanomethyl protons (H-10) and the aromatic carbon C-1, thus cementing the entire molecular architecture.

By systematically integrating the evidence from chemical shifts, integration, coupling patterns, and 2D correlations, the proposed structure of this compound can be confirmed with a high degree of confidence.

References

  • Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]

  • University of California, Berkeley. Small molecule NMR sample preparation. [Link]

  • SlideShare. NMR Spectroscopy: Principles, Techniques, and Applications. [Link]

  • Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

  • JoVE. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. [Link]

  • Bruker. NMR Sample Preparation. [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • Smith, W. B. (1976). The 13C NMR spectra of nine ortho-substituted phenols. Magnetic Resonance in Chemistry, 8(4), 199-202. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. [Link]

  • Journal of the American Chemical Society. C13 Nuclear Magnetic Resonance Spectroscopy. II. Phenols, Anisole and Dimethoxybenzenes. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(9), 3159-3161. [Link]

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • University of California, Los Angeles. 13C NMR Chemical Shift Table. [Link]

  • San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • PubChem, National Institutes of Health. Acetonitrile | CH3CN | CID 6342. [Link]

  • ResearchGate. NMR spectra of acetonitrile-water mixtures using NMR capillary assembly. [Link]

  • Michigan State University. 1H NMR: Intermediate Level, Spectrum 6. [Link]

  • University of Colorado Boulder. Spectroscopy Tutorial: Examples - Example 8. [Link]

  • Supporting Information, ACS Publications. General Synthetic Procedures. [Link]

  • ResearchGate. The 1 H NMR chemical shift d H of the benzaldehyde proton (C À HO) in.... [Link]

  • University of Puget Sound. Notes on NMR Solvents. [Link]

  • Scribd. NMR Analysis of Esters and Aromatic Compounds. [Link]

  • ResearchGate. In NMR is H,C COSY the same as HSQC?. [Link]

  • The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties. 2-(2-Formyl-5-methoxyphenoxy)acetonitrile (2g). [Link]

  • Scribd. 13-C NMR Chemical Shift Table. [Link]

  • Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Modgraph. 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. [Link]

  • Modgraph. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. [Link]

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

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Technical Guide: Mass Spectrometric Characterization of (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile (


, MW 331.11 Da) represents a specialized class of halogenated aromatic aldehydes  often utilized as synthetic intermediates in the development of vanilloid receptor ligands, radiotracers, and antimicrobial agents.

The presence of a heavy halogen (Iodine), a reactive nitrile group, and an aldehyde moiety creates a unique mass spectrometric signature. This guide provides a comprehensive workflow for the ionization, fragmentation, and structural validation of this compound, moving beyond generic protocols to address the specific stability and ionization challenges posed by the iodo-aldehyde scaffold.

Physicochemical Properties & MS Prediction[1]

Before initiating experimental workflows, the theoretical mass behavior must be established to differentiate the analyte from matrix artifacts.

Molecular Specifications
PropertyValueMS Implication
Formula

Nitrogen Rule: Odd number of nitrogens (1) results in an odd nominal mass (331).
Monoisotopic Mass 330.9705 DaHigh mass defect due to Iodine (

= 126.9045).
LogP (Predicted) ~2.4 - 2.8Moderate lipophilicity; suitable for Reversed-Phase LC (C18).
Isotopic Pattern UniqueNo M+2 peak. Unlike Cl or Br, Iodine is monoisotopic. The M+1 peak is driven solely by

(~12% abundance).
Ionization Suitability
  • Electrospray Ionization (ESI): Preferred for purity checks and LC-MS/MS quantitation. The aldehyde and nitrile groups are polar enough to accept protons (

    
    ) or sodium adducts (
    
    
    
    ).
  • Electron Impact (EI): Essential for structural elucidation. The weak C-I bond (approx. 57 kcal/mol) facilitates diagnostic radical fragmentation.

Fragmentation Pathways & Mechanism[2]

Understanding the fragmentation logic is critical for designing Multiple Reaction Monitoring (MRM) transitions. The molecule exhibits three primary cleavage zones: the iodine-carbon bond , the ether linkage , and the nitrile tail .

Fragmentation Logic (ESI+)

In Collision-Induced Dissociation (CID), the protonated precursor (


 332) typically follows these pathways:
  • Loss of Iodine (Radical/Neutral): The C-I bond is the weakest point. Homolytic cleavage yields a radical cation, while heterolytic cleavage is less common in positive mode without specific stabilization.

  • McLafferty-Type Rearrangement (Ethoxy): The ethoxy group at the ortho position can undergo ethylene elimination (

    
    , -28 Da), leaving a phenolic hydroxyl.
    
  • Nitrile Elimination: Loss of the cyanomethyl group or HCN is characteristic of phenoxyacetonitriles.

Visualization of Fragmentation Tree

The following diagram details the mechanistic flow from the parent ion to stable daughter ions.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 332 Frag1 De-ethylated Ion [M+H - C2H4]+ m/z 304 Parent->Frag1 - C2H4 (28 Da) (Ethoxy rearrangement) Frag2 De-iodinated Ion [M+H - I•]+ m/z 205 Parent->Frag2 - I• (127 Da) (C-I Homolysis) Frag3 Core Phenol (Loss of CH2CN) m/z 292 Parent->Frag3 - CH2CN (40 Da) (Ether cleavage) DeepFrag Benzoyl Cation (Loss of CO) m/z 276 Frag1->DeepFrag - CO (28 Da)

Figure 1: Predicted ESI(+) fragmentation pathway for this compound. The loss of ethylene and iodine are the most diagnostic transitions.

Experimental Protocol: Method Development

This protocol ensures reproducible detection and minimizes "in-source" degradation of the labile iodine bond.

Sample Preparation

Objective: Solubilize the lipophilic aromatic core while preventing aldehyde oxidation.

  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (dimethyl sulfoxide). Note: Avoid methanol as primary stock solvent to prevent hemiacetal formation with the aldehyde group.

  • Working Standard: Dilute stock 1:100 into 50:50 Acetonitrile:Water (v/v).

  • Filtration: Use a 0.2 µm PTFE filter (Nylon filters may bind the aromatic ring).

LC-MS/MS Conditions (UHPLC-QQQ)
ParameterSettingRationale
Column C18 (e.g., Waters BEH or Agilent Zorbax), 2.1 x 50mm, 1.7µmStandard RP retention for moderately lipophilic aromatics.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH promotes protonation (

).
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for aromatics than MeOH.
Gradient 5% B to 95% B over 5 minsRapid elution prevents on-column degradation.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Source Temp 350°CHigh temp required to desolvate the iodine-heavy molecule.
Mass Spectrometer Settings (Source Optimization)
  • Capillary Voltage: 3.0 kV (Avoid >3.5 kV to prevent in-source discharge).

  • Cone Voltage: Critical. Set low (20-30V). High cone voltage will strip the Iodine atom before the quadrupole, leading to false precursor identification.

Workflow: Structural Validation

To confirm the identity of the synthesized or isolated compound, follow this logical decision tree.

ValidationWorkflow Start Sample Injection Check1 Q1 Scan (Full MS) Start->Check1 Decision1 m/z 332 Observed? Check1->Decision1 PathA Check Isotope Pattern Decision1->PathA Yes PathB Troubleshoot: Check Na+ adduct (354) Check Dimer (663) Decision1->PathB No Confirm Run Product Ion Scan (MS2) PathA->Confirm Final Validate: 1. Loss of I (127) 2. Loss of C2H4 (28) Confirm->Final

Figure 2: Logic flow for validating the molecular identity using Q1 and MS2 scanning modes.

Artifacts & Troubleshooting

When analyzing iodinated aldehydes, researchers frequently encounter specific artifacts.

The "Missing Iodine" Phenomenon

If the spectrum shows a dominant peak at m/z 205 instead of 332 in the Q1 scan, in-source fragmentation is occurring.

  • Cause: The C-I bond is weak. Excess energy in the ionization source breaks it.

  • Solution: Lower the Cone Voltage (or Fragmentor Voltage) by 10-15V. Lower the Desolvation Temperature.

Hemiacetal Formation

If a peak appears at m/z 364 (


), the aldehyde has reacted with Methanol in the mobile phase.
  • Solution: Switch Mobile Phase B to 100% Acetonitrile. Avoid alcoholic solvents in sample prep.

Adducts

Aldehydes are prone to hydration. Watch for


 at m/z 350. This is a non-covalent hydrate formed in the ESI droplet.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Sparkman, O. D. (2011). Mass Spectrometry Desk Reference. Global View Publishing.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Detailed discussion on McLafferty rearrangements in ethyl ethers).
  • NIST Chemistry WebBook. Standard Reference Database Number 69. (For comparison of standard vanillin derivative fragmentation patterns).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

A Hypothetical Investigation into the Crystal Structure of (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its function. The molecule (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile presents a fascinating case study. Its architecture, featuring a halogen-bonded iodine atom, a reactive aldehyde, a flexible ethoxy group, and a polar nitrile, suggests a rich potential for diverse intermolecular interactions. These interactions are the cornerstone of crystal engineering, influencing everything from polymorphism and solubility to biological activity.

This technical guide outlines a comprehensive, hypothetical research program aimed at elucidating the single-crystal X-ray structure of this compound. As the crystal structure for this specific compound has not been previously reported, this document serves as a detailed roadmap for its synthesis, crystallization, and structural analysis. We will delve into the causality behind each experimental choice, ensuring a self-validating and robust protocol, grounded in authoritative crystallographic principles. This guide is intended for researchers, scientists, and drug development professionals who appreciate the synergy of synthetic chemistry and structural biology in advancing molecular science.

Part 1: Synthesis and Material Preparation

The journey to a crystal structure begins with the synthesis of high-purity material. The proposed synthetic route is a multi-step process starting from commercially available precursors.

Proposed Synthetic Pathway

The synthesis of the target molecule can be envisioned through a Williamson ether synthesis, a reliable and well-established method for forming ether linkages. The key steps are outlined below.

Synthesis A 2,4-dihydroxy-3-iodobenzaldehyde B Selective Ethoxylation A->B (1) NaH, EtOH (2) Protection of aldehyde C (2-Ethoxy-4-hydroxy-6-iodophenyl)methanol B->C Reduction of aldehyde D Williamson Ether Synthesis with Bromoacetonitrile C->D E Target Molecule: This compound D->E Deprotection

Figure 1: Proposed synthetic route for this compound.

Experimental Protocol: Synthesis
  • Selective Ethoxylation of 2,4-dihydroxy-3-iodobenzaldehyde:

    • Rationale: The starting material possesses two hydroxyl groups. To achieve selective ethoxylation at the 2-position, the more acidic 4-hydroxyl group can be selectively protected, or reaction conditions can be optimized to favor reaction at the less sterically hindered 2-position.

    • Procedure:

      • Dissolve 2,4-dihydroxy-3-iodobenzaldehyde in anhydrous DMF.

      • Add 1.1 equivalents of sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (N₂).

      • After cessation of H₂ evolution, add 1.1 equivalents of iodoethane and allow the reaction to warm to room temperature, stirring for 12-16 hours.

      • Quench the reaction with saturated NH₄Cl solution and extract the product with ethyl acetate.

      • Purify the crude product via column chromatography on silica gel.

  • Williamson Ether Synthesis:

    • Rationale: This classic Sₙ2 reaction will form the desired ether linkage by reacting the remaining phenolic hydroxyl group with an alkyl halide.

    • Procedure:

      • Dissolve the product from the previous step in anhydrous acetone.

      • Add 1.5 equivalents of anhydrous potassium carbonate (K₂CO₃) and 1.2 equivalents of bromoacetonitrile.

      • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

      • After completion, filter off the K₂CO₃ and evaporate the solvent under reduced pressure.

      • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the final, pure product.

  • Purity Confirmation:

    • Rationale: Crystal growth is highly sensitive to impurities. The purity of the synthesized compound must be rigorously confirmed before attempting crystallization.

    • Methods: The final product will be characterized by ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity (>99%).

Part 2: Crystallization and Crystal Growth

With a pure sample in hand, the next critical phase is to grow single crystals suitable for X-ray diffraction. This is often the most challenging and empirical part of the process.

Strategy for Crystallization

A multi-pronged screening approach will be employed to explore a wide range of crystallization conditions. The presence of both polar (nitrile, aldehyde, ether) and non-polar (aromatic ring) functionalities suggests that a variety of solvents and techniques could be successful.

Crystallization cluster_screening Primary Screening cluster_solvents Solvent Systems A Slow Evaporation S1 Single Solvents: Ethanol, Acetonitrile, DCM, Ethyl Acetate A->S1 S2 Binary Systems: DCM/Hexane, Acetone/Water A->S2 B Solvent Diffusion (Vapor & Liquid) B->S1 B->S2 C Cooling C->S1 C->S2 Outcome Single Crystals S1->Outcome NoCrystals No Crystals / Poor Quality S1->NoCrystals S2->Outcome S2->NoCrystals Start Pure Compound Start->A Start->B Start->C Optimization Optimization of Conditions (Concentration, Temperature) NoCrystals->Optimization Optimization->A Optimization->B Optimization->C

Figure 2: Workflow for the crystallization screening of this compound.

Experimental Protocol: Crystallization
  • Solvent Selection: A range of solvents with varying polarities will be screened, including ethanol, methanol, acetonitrile, dichloromethane (DCM), ethyl acetate, and acetone. Binary solvent systems, such as DCM/hexane and acetone/water, will also be explored.

  • Slow Evaporation:

    • Rationale: This is the simplest crystallization technique. As the solvent slowly evaporates from a saturated solution, the concentration of the solute increases, eventually leading to nucleation and crystal growth.

    • Procedure: Prepare a near-saturated solution of the compound in a chosen solvent in a small vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment.

  • Vapor Diffusion:

    • Rationale: This method allows for a more controlled approach to saturation. A solution of the compound is placed in a sealed container with a more volatile anti-solvent. As the anti-solvent vapor diffuses into the compound's solution, it reduces the solubility, promoting crystallization.

    • Procedure: Place a small vial containing a solution of the compound inside a larger, sealed jar containing an anti-solvent (e.g., hexane for a DCM solution).

  • Slow Cooling:

    • Rationale: For compounds whose solubility is highly temperature-dependent, slow cooling of a saturated solution can yield high-quality crystals.

    • Procedure: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or in a controlled cooling apparatus.

Part 3: X-ray Diffraction and Structure Determination

Once suitable single crystals are obtained, their atomic structure can be determined using X-ray diffraction.

Workflow for Structure Determination

The process involves mounting the crystal, collecting diffraction data, solving the structure using computational methods, and refining the model to match the experimental data.

XRD_Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B X-ray Source C Data Reduction & Integration B->C Raw Diffraction Images D Structure Solution (e.g., Direct Methods) C->D Reflection File (hkl) E Structure Refinement (Full-Matrix Least-Squares) D->E Initial Atomic Positions F Validation & Analysis (CIF file generation) E->F Refined Model G Final Structural Model F->G

Figure 3: The pipeline for single-crystal X-ray structure determination.

Experimental and Computational Protocol
  • Data Collection:

    • Rationale: A high-quality single crystal (typically 0.1-0.3 mm in each dimension) will be mounted on a goniometer head. The data will be collected on a modern diffractometer equipped with a CCD or CMOS detector, using either Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.[1] The choice of radiation depends on the crystal's composition and size. The crystal will be maintained at a low temperature (e.g., 100 K) throughout the data collection to minimize thermal motion and potential radiation damage.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data (a set of reflection intensities) will be processed to determine the unit cell parameters and space group. The structure will then be solved using direct methods or Patterson methods, which provide initial phases for the structure factors. This initial model will be refined using full-matrix least-squares on F², which adjusts atomic positions, and displacement parameters to minimize the difference between observed and calculated structure factors.[2] All non-hydrogen atoms will be refined anisotropically. Hydrogen atoms will be placed in calculated positions and refined using a riding model.

  • Data Validation: The final structural model will be validated using software like checkCIF, which is a standard tool provided by the International Union of Crystallography (IUCr).[3]

Part 4: Expected Structural Features and Data

Based on the molecular structure, we can anticipate several key crystallographic features and intermolecular interactions. The following table presents hypothetical but realistic crystallographic data for the target compound.

Table 1: Hypothetical Crystallographic Data and Refinement Details
ParameterHypothetical Value
Empirical formulaC₁₁H₁₀INO₃
Formula weight331.10 g/mol
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5 Å, b = 12.1 Å, c = 10.3 Å, β = 98.5°
Volume1045.0 ų
Z (molecules per cell)4
Density (calculated)2.105 Mg/m³
Absorption coefficient3.55 mm⁻¹
F(000)640
Reflections collected8500
Independent reflections2100 [R(int) = 0.045]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.035, wR₂ = 0.085
R indices (all data)R₁ = 0.048, wR₂ = 0.092
Anticipated Intermolecular Interactions

The crystal packing is expected to be dominated by a combination of interactions:

  • Halogen Bonding: The iodine atom is a potent halogen bond donor. We anticipate strong C—I···N≡C or C—I···O=C interactions, which could be key structure-directing forces.

  • Hydrogen Bonding: While lacking strong traditional hydrogen bond donors, weak C—H···O and C—H···N hydrogen bonds are likely to be present, contributing to the overall stability of the crystal lattice.

  • π-π Stacking: The aromatic rings may engage in offset π-π stacking interactions, further stabilizing the crystal structure.

The elucidation of these non-covalent interactions is paramount, as they are fundamental to understanding the material's properties and its potential for forming co-crystals or polymorphs.

Conclusion

This technical guide has laid out a comprehensive, albeit hypothetical, pathway for determining the crystal structure of this compound. By integrating rational synthesis, systematic crystallization screening, and rigorous X-ray diffraction analysis, this protocol provides a robust framework for uncovering the precise three-dimensional nature of this molecule. The resulting structural information—the exact bond lengths, angles, and the landscape of intermolecular interactions—will be invaluable for future research, whether in the rational design of new pharmaceuticals or the engineering of novel crystalline materials. The principles and methodologies detailed herein represent a standard, expert-level approach to structural chemistry, underscoring the foundational role of crystallography in modern molecular science.

References

  • Jiang, X.-F., Zhao, R.-X., & Zhang, S.-H. (2014). Crystal structure of aquachloridobis(2-ethoxy-6-formylphenolato-κ2 O 1,O 6)iron(III) acetonitrile hemisolvate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), m336–m337. Available at: [Link]

  • McMahon, B. (2002). Crystallographic Information File (CIF). Chemistry International, 24(3). Available at: [Link]

  • CCDC. (n.d.). A short guide to Crystallographic Information Files. Cambridge Crystallographic Data Centre. Available at: [Link]

  • Digital Curation Centre. (n.d.). CIF - Crystallographic Information Framework. Available at: [Link]

  • Brown, I. D., & McMahon, B. (2006). The Crystallographic Information File (CIF). Data Science Journal, 5, 174-183. Available at: [Link]

  • Chantrapromma, S., et al. (2009). 6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o79. Available at: [Link]

  • Chantrapromma, S., et al. (2009). 6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile. Acta Crystallographica Section E, 66(Pt 1), o79. Available at: [Link]

  • Stein, H. S., et al. (2019). Towards end-to-end structure determination from x-ray diffraction data using deep learning. OSTI.GOV. Available at: [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122. Available at: [Link]

  • Al-Omary, F. A. M., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile. Molecules, 28(22), 7654. Available at: [Link]

  • NIST. (n.d.). 2-Ethoxyphenylacetonitrile. NIST WebBook. Available at: [Link]

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Technical Whitepaper: Strategic Retrosynthesis and Process Development of (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the retrosynthetic logic and forward process development for (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile . This molecule represents a highly functionalized aromatic scaffold, often utilized as a pharmacophore in the development of phosphodiesterase (PDE) inhibitors and kinase antagonists.

The synthesis presents two primary challenges: regiocontrol during the halogenation of the electron-rich aromatic ring and chemoselectivity during the alkylation of the phenol in the presence of a reactive aldehyde.[1] This guide proposes a convergent, two-step protocol starting from the commodity chemical Ethyl Vanillin , prioritizing atom economy and scalable "green" chemistry principles.

Structural Analysis & Retrosynthetic Logic

Molecule Characterization

The target molecule is a tetra-substituted benzene derivative.[2] The core analysis reveals:

  • Electronic Environment: The ring is electron-rich due to two oxygen donors (ethoxy and cyanomethoxy), making it susceptible to electrophilic aromatic substitution (

    
    ).
    
  • Steric Constraints: The 1,2,4,6-substitution pattern creates significant steric crowding, particularly around the phenol oxygen.

  • Labile Functionality: The aldehyde (C4) is susceptible to oxidation/reduction, and the nitrile (on the ether tail) is sensitive to acid/base hydrolysis.

Retrosynthetic Disconnection

The most logical disconnection utilizes the inherent nucleophilicity of the phenol oxygen.

  • Disconnection 1 (C-O Bond): The cyanomethyl ether is disconnected via an

    
     transform, revealing Chloroacetonitrile  and the intermediate 5-Iodoethylvanillin  (2-Ethoxy-4-formyl-6-iodophenol).
    
  • Disconnection 2 (C-I Bond): The iodine atom is removed via an

    
     transform. The directing effects of the hydroxyl group (strongly activating, ortho/para directing) and the ethoxy group (activating, ortho/para directing) cooperatively direct electrophiles to the position ortho to the phenol (C6 in target, C5 in vanillin numbering).
    
  • Starting Material: Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde), a widely available, bio-renewable feedstock.

Visual Retrosynthesis (DOT)

Retrosynthesis cluster_legend Legend Target This compound (Target Molecule) Inter 5-Iodoethylvanillin (Intermediate) Target->Inter C-O Disconnection (Ether Synthesis) Reagent1 Chloroacetonitrile (S_N2 Synthon) Target->Reagent1 SM Ethyl Vanillin (Commodity Starter) Inter->SM C-I Disconnection (Electrophilic Subst.) Reagent2 Iodine Source (I+ Equivalent) Inter->Reagent2 key Red Arrow: Retrosynthetic Step Grey Dashed: Reagent Fragment

Caption: Retrosynthetic tree illustrating the disconnection to the commercial feedstock Ethyl Vanillin.

Step 1: Regioselective Iodination

The first critical step is the installation of iodine at the C5 position of ethyl vanillin. While classic methods use


 with strong oxidants, we employ a "Green Chemistry" approach utilizing aqueous conditions or mild oxidants to minimize hazardous waste and prevent over-oxidation of the aldehyde.
Reaction Scheme

Transformation: Ethyl Vanillin


 5-Iodoethylvanillin
Mechanism (Electrophilic Aromatic Substitution)
  • Activation: The mild base (

    
    ) deprotonates the phenol, forming the phenoxide anion.[3] This dramatically increases electron density at the ortho (C5) position.
    
  • Electrophilic Attack: The phenoxide attacks the molecular iodine (

    
    ) or triiodide species.
    
  • Re-aromatization: Loss of a proton restores aromaticity, yielding the iodinated product.

Experimental Protocol

Note: This protocol is adapted from validated green chemistry methodologies for vanillin derivatives.

ParameterSpecificationRationale
Reagents Ethyl Vanillin (1.0 eq),

(1.05 eq), KI (1.1 eq),

(1.1 eq)
Stoichiometric control prevents di-iodination.
Solvent Water (Deionized)Eco-friendly; exploits the solubility difference of the product.
Temperature 20–25 °CAmbient temp prevents aldehyde oxidation.
Time 1–2 HoursFast kinetics due to activated ring.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve Ethyl Vanillin (16.6 g, 100 mmol), KI (18.3 g, 110 mmol), and

    
     (9.2 g, 110 mmol) in 150 mL of deionized water. The solution will be slightly yellow.
    
  • Addition: Add solid Iodine (

    
    , 26.6 g, 105 mmol) in small portions over 20 minutes with vigorous stirring. The mixture will turn dark brown initially.[3]
    
  • Reaction: Stir at room temperature for 1 hour. The color will fade as iodine is consumed, and a pale yellow/off-white precipitate (the product) will form.

  • Quenching: Add 10% aqueous Sodium Thiosulfate (

    
    ) solution (50 mL) to quench unreacted iodine. The suspension should turn white/cream.
    
  • Acidification: Acidify carefully with 2M HCl to pH ~3 to ensure the phenol is protonated (insoluble form).

  • Isolation: Filter the solid under vacuum. Wash with cold water (

    
     mL).
    
  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 85–95%

    • Appearance: Pale yellow powder.

Step 2: Chemoselective O-Alkylation

The second step involves the


 displacement of the chloride in chloroacetonitrile by the phenoxide of the intermediate.
Reaction Scheme

Transformation: 5-Iodoethylvanillin +




Target Molecule
Mechanism ( Nucleophilic Substitution)
  • Deprotonation: Potassium carbonate deprotonates the hindered phenol.

  • Nucleophilic Attack: The phenoxide attacks the methylene carbon of chloroacetonitrile.

  • Leaving Group: Chloride is displaced.

Experimental Protocol
ParameterSpecificationRationale
Reagents 5-Iodoethylvanillin (1.0 eq), Chloroacetonitrile (1.2 eq),

(1.5 eq)
Excess base ensures complete deprotonation; excess alkyl halide drives kinetics.[4]
Solvent DMF (Anhydrous) or AcetonePolar aprotic solvents favor

by solvating the cation (

).
Temperature 60 °CSufficient thermal energy to overcome steric hindrance without degrading the nitrile.

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL reaction flask and equip with a magnetic stir bar and nitrogen inlet.

  • Charging: Add 5-Iodoethylvanillin (29.2 g, 100 mmol) and anhydrous

    
     (20.7 g, 150 mmol) to the flask.
    
  • Solvation: Add anhydrous DMF (100 mL). Stir for 15 minutes at room temperature to allow phenoxide formation (color change to bright yellow/orange).

  • Alkylation: Add Chloroacetonitrile (9.06 g, 120 mmol) dropwise via syringe.

  • Heating: Heat the mixture to 60 °C for 4–6 hours. Monitor by TLC (eluent: Hexane/Ethyl Acetate 7:3).

  • Workup: Cool to room temperature. Pour the reaction mixture into crushed ice/water (500 mL). The product should precipitate.[3]

  • Extraction (Alternative): If oil forms, extract with Ethyl Acetate (

    
     mL). Wash organics with water and brine to remove DMF.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography if high purity is required.

Process Visualization (Workflow)

Workflow Start Ethyl Vanillin Step1 Step 1: Iodination (I2, NaHCO3, H2O) Start->Step1 Dissolution Inter 5-Iodoethylvanillin (Solid Precipitate) Step1->Inter EAS / Filtration Step2 Step 2: Alkylation (ClCH2CN, K2CO3, DMF) Inter->Step2 Dry / Re-dissolve Final Target Molecule (Crystalline Solid) Step2->Final Sn2 / Precipitation

Caption: Forward synthetic workflow from starting material to final target.

Safety & Impurity Profile

Critical Safety Hazards
  • Chloroacetonitrile: Highly toxic if inhaled or absorbed through skin.[5][6] Metabolizes to cyanide. Control: Use only in a functioning fume hood. Keep bleach (sodium hypochlorite) nearby for decontamination of spills.

  • Iodine: Corrosive and volatile solid. Causes severe skin burns. Control: Handle with double gloves; weigh in a hood.

  • Target Molecule: As an alkylating agent derivative and nitrile, treat as a potential sensitizer and toxicant.

Impurity Analysis
  • Impurity A (Regioisomer): 6-Iodoethylvanillin. Unlikely due to steric blocking by the ethoxy group at position 3.

  • Impurity B (Over-alkylation): Not possible as there is only one phenol.

  • Impurity C (Hydrolysis): (2-Ethoxy-4-formyl-6-iodophenoxy)acetic acid. Source: Hydrolysis of the nitrile if water is present during Step 2 or if workup is too acidic/basic. Control: Maintain neutral pH during workup.

References

  • Iodination of Vanillin (Green Chemistry)

    • Title: Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles.[7]

    • Source: Taylor & Francis / Green Chemistry Letters and Reviews.
    • URL:[Link]

  • Alkylation with Chloroacetonitrile

    • Title: Alkylation of the phenolic hydroxyl group using chloroacetonitrile.[8]

    • Source: ResearchG
    • URL:[Link]

  • Safety Data (Acetonitrile Derivatives)

    • Title: Safety Data Sheet - Acetonitrile / Nitrile deriv
    • Source: Sigma-Aldrich.[9]

Sources

Technical Guide: (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile , a specialized multifunctional building block used in advanced medicinal chemistry.

CAS Registry Number: 832674-28-9[1][2][3][4]

Executive Summary

This compound is a tris-functionalized benzene derivative serving as a critical scaffold in the "Build-Couple-Pair" strategy of drug discovery. Its structure combines three distinct reactive handles—an aryl iodide (for cross-coupling), a benzaldehyde (for condensation/amination), and a cyanomethoxy group (for heterocycle formation or reduction)—making it an ideal precursor for complex pharmacophores, particularly in the synthesis of GPCR antagonists (e.g., adrenoceptor targets) and kinase inhibitors.

Chemical Identity & Properties

PropertySpecification
CAS Number 832674-28-9
IUPAC Name 2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile
Molecular Formula C₁₁H₁₀INO₃
Molecular Weight 331.11 g/mol
SMILES CCOc1cc(cc(I)c1OCC#N)C=O
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Chloroform; Sparingly soluble in water
Melting Point 110–115 °C (Typical for this class, experimental verification required)

Synthesis Protocol

The synthesis of CAS 832674-28-9 follows a convergent route starting from 3-ethoxy-4-hydroxy-5-iodobenzaldehyde (Iodinated Ethylvanillin). This protocol ensures regioselectivity and high yield by utilizing the acidity of the phenolic hydroxyl group.

Core Reaction: O-Alkylation

Reaction Type: Williamson Ether Synthesis (Sɴ2 substitution)

Reagents & Materials:
  • Precursor: 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde (CAS: 6312-82-9)

  • Alkylating Agent: Bromoacetonitrile (1.1 eq) or Chloroacetonitrile (1.2 eq)

  • Base: Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq) or Cesium Carbonate (Cs₂CO₃, 1.5 eq for faster kinetics)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (ACN)

  • Catalyst: Potassium Iodide (KI, 0.1 eq) if using Chloroacetonitrile

Step-by-Step Methodology:
  • Activation: Charge a reaction vessel with 3-ethoxy-4-hydroxy-5-iodobenzaldehyde (1.0 eq) and anhydrous DMF (10 volumes). Add K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The solution will turn yellow/orange indicating anion formation.

  • Alkylation: Cool the mixture to 0°C. Dropwise add Bromoacetonitrile (1.1 eq) over 15 minutes. This controls the exotherm and prevents poly-alkylation side products.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[5] The target product (Rf ~0.4) should appear as the starting phenol (Rf ~0.2) disappears.

  • Workup: Quench the reaction with ice-water (20 volumes). The product typically precipitates as a solid.

  • Purification: Filter the solid and wash with water to remove inorganic salts. Recrystallize from Ethanol/Heptane if necessary to achieve >98% purity.

Visualizing the Synthesis & Reactivity

The following diagram illustrates the synthesis pathway and the divergent reactivity of the compound, highlighting its utility in parallel medicinal chemistry.

G Precursor 3-Ethoxy-4-hydroxy- 5-iodobenzaldehyde (CAS 6312-82-9) Core (2-Ethoxy-4-formyl- 6-iodophenoxy)acetonitrile (CAS 832674-28-9) Precursor->Core SN2 Alkylation Reagents Bromoacetonitrile + K2CO3 / DMF Reagents->Core Suzuki Suzuki Coupling (Biaryl Scaffolds) Core->Suzuki Pd(0), Ar-B(OH)2 (Iodide site) RedAmin Reductive Amination (Benzylamines) Core->RedAmin R-NH2, NaBH(OAc)3 (Aldehyde site) Cycliz Cyclization (Benzofurans/Indoles) Core->Cycliz Base/Acid (Nitrile + Aldehyde)

Figure 1: Synthesis and Divergent Reactivity Map. The core scaffold (Green) serves as a branching point for three distinct chemical modifications (Red).

Strategic Applications in Drug Discovery

This compound is designed for Orthogonal Functionalization , allowing chemists to modify specific sites of the molecule without affecting others.

A. The Iodide Handle (Position 6)
  • Reactivity: High susceptibility to Oxidative Addition by Palladium(0).

  • Application: Used in Suzuki-Miyaura or Sonogashira couplings to attach aryl or heteroaryl groups. This is critical for building the "tail" regions of GPCR ligands (e.g., extending the scaffold to reach hydrophobic pockets in the receptor).

B. The Aldehyde Handle (Position 4)
  • Reactivity: Electrophilic center for condensation.

  • Application:

    • Reductive Amination: Reaction with primary/secondary amines to form benzylamine derivatives (common in neurotransmitter reuptake inhibitors).

    • Knoevenagel Condensation: Reaction with active methylene compounds to extend the carbon chain.

C. The Cyanomethoxy Handle (Position 1)
  • Reactivity: Nitrile dipole and alpha-carbon acidity.

  • Application:

    • Cyclization: Under basic conditions, the nitrile can react with the adjacent aldehyde (or derivatives thereof) to form fused heterocycles like benzofurans or isoquinolines .

    • Reduction: Can be reduced to an ethylamine side chain (-O-CH2-CH2-NH2), a motif found in many adrenergic blockers.

Safety & Handling

  • Hazards: As an alkylating agent derivative and nitrile, treat as Toxic by inhalation and ingestion . The iodide functionality may release iodine vapor if heated excessively.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Light sensitive (iodide bond is photolabile).

  • PPE: Wear nitrile gloves, safety goggles, and work within a certified fume hood.

References

  • Bidepharm. (n.d.).[4] 2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile Product Analysis. Retrieved from

  • BLD Pharm. (n.d.). Product Information: CAS 832674-28-9.[1][2][3][4][][7] Retrieved from

  • BOC Sciences. (n.d.). Building Block Strategy: Carbonyl Compounds and Iodides. Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for substituted phenoxyacetonitriles. Retrieved from

Sources

The Unseen Bond: An In-depth Technical Guide to the Bioactivity of Iodinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quiet Potency of the Heaviest Common Halogen

In the vast landscape of medicinal chemistry, certain structural motifs consistently reappear, becoming foundational pillars in drug design. Yet, among the halogens, iodine often remains an underutilized and sometimes misunderstood tool. While its lighter cousins, fluorine and chlorine, are routinely employed to modulate physicochemical properties, the large, polarizable, and seemingly cumbersome iodine atom possesses a unique set of characteristics that can unlock potent and highly specific biological activities.[1][2] This guide moves beyond the textbook role of iodine in thyroid hormones and antiseptics to provide researchers, scientists, and drug development professionals with a deeper understanding of how to strategically leverage iodinated aromatic compounds in modern therapeutic design. We will explore the core mechanistic principles, delve into key therapeutic areas, and provide robust, field-tested experimental protocols to empower your research and development endeavors.

The Iodine Advantage: More Than Just a Bulky Substituent

The utility of incorporating an iodine atom into an aromatic scaffold extends far beyond simply increasing molecular weight or lipophilicity. The iodine atom's large size and diffuse electron cloud give rise to a unique and powerful non-covalent interaction: the halogen bond .

The Halogen Bond: A Directional Force in Molecular Recognition

Analogous to the well-known hydrogen bond, a halogen bond is a highly directional, attractive interaction between an electrophilic region on the halogen atom (termed the σ-hole) and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom on a biological macromolecule.[2][3] The strength of this bond increases with the polarizability of the halogen, making iodine the strongest halogen bond donor among the stable halogens (I > Br > Cl > F).[3]

This directional interaction allows iodinated compounds to engage with protein targets in a highly specific manner, often providing a level of selectivity that is difficult to achieve with other substituents.[1][2] By positioning an iodine atom to interact with a specific Lewis base in a binding pocket, medicinal chemists can create potent and selective inhibitors.[4]

HalogenBond Ligand Aromatic Ring-Iodine C-I SigmaHole σ-hole (+) LonePair Lone Pair (-) SigmaHole->LonePair Halogen Bond (C-I···O) Protein Protein Backbone O=C

Caption: Halogen bond between an iodinated ligand and a protein carbonyl.

A Spectrum of Bioactivity: Key Therapeutic Applications

The unique properties of the C-I bond have been exploited across a diverse range of therapeutic and diagnostic applications.

Antimicrobial and Antiseptic Agents

Perhaps the most well-known application is in antiseptics like Povidone-iodine (PVP-I) . This complex acts as a reservoir, slowly releasing free iodine (I₂) into the solution.[5][6] The potent, broad-spectrum antimicrobial effect stems from iodine's ability to rapidly penetrate microbial cell walls and oxidize key proteins, nucleotides, and fatty acids, leading to rapid cell death.[5][6][7] This multifaceted mechanism of action is a key reason why microbial resistance to iodine is exceedingly rare.[8]

Antiarrhythmic Drugs: The Case of Amiodarone

Amiodarone is a potent, broad-spectrum antiarrhythmic drug that serves as a prime example of a successful iodinated aromatic compound.[9] Although its pharmacology is complex, its primary mechanism involves the blockade of cardiac potassium channels, which prolongs the repolarization phase of the cardiac action potential.[9][10][11] Amiodarone's structural similarity to thyroid hormone, due in part to its iodine content, also contributes to its effects on thyroid function, a crucial consideration in its clinical use.[9][11] It exhibits properties of all four Vaughan Williams classes, including sodium and calcium channel blockade and anti-sympathetic action.[10][12]

Diagnostic Imaging Agents

The high atomic weight and electron density of iodine make it an excellent attenuator of X-rays. This property is the foundation for its use in radiocontrast agents for medical imaging techniques like computed tomography (CT).[13][14][15][16] Water-soluble, tri-iodinated benzene ring derivatives, such as Ioversol, are administered intravenously to enhance the visibility of blood vessels and organs, allowing for the diagnosis of conditions like tumors and cardiovascular diseases.[15][16]

Thyroid Hormones and Analogs

Nature's primary use for organoiodine is in the thyroid hormones thyroxine (T4) and triiodothyronine (T3). These molecules are critical regulators of metabolism throughout the body.[13][17] The study of these endogenous compounds and their interaction with transthyretin (TTR) has inspired the design of iodinated drugs to treat TTR-related amyloid diseases by stabilizing the protein's tetrameric structure.[4]

Experimental Workflows for Bioactivity Assessment

Identifying and validating the biological activity of novel iodinated aromatic compounds requires a systematic, multi-tiered approach. The following protocols represent foundational assays for any screening campaign.

Workflow for Bioactivity Screening

A logical progression from broad cytotoxicity screening to specific mechanistic assays is crucial for efficient drug discovery. This workflow ensures that resources are focused on compounds with genuine therapeutic potential.

Caption: A typical workflow for screening iodinated compounds.

Protocol: General Cell Viability and Cytotoxicity (MTT Assay)

This initial assay provides a baseline understanding of a compound's effect on cellular metabolic activity, which is a proxy for cell viability.[18][19] It is a critical first step to distinguish between targeted bioactivity and non-specific toxicity.

Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals.[18][19][20] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[18][21]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., a relevant cancer cell line or a standard line like HEK293) in a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[21]

  • Compound Treatment: Prepare serial dilutions of the iodinated test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds.

    • Self-Validation: Include a vehicle control (e.g., DMSO, the solvent used to dissolve the compounds), a positive control (a known cytotoxic agent), and a negative control (medium only).[21] It is also highly advisable to test a non-iodinated structural analog of the test compound to confirm the specific contribution of the iodine atom.

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[20] Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.[18]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂.[18] During this time, viable cells will produce visible purple crystals.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO or an acidic isopropanol solution) to each well.[21]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[20] Read the absorbance on a microplate reader at a wavelength between 550 and 600 nm.[18]

  • Data Analysis: Subtract the background absorbance (from medium-only wells) and plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

Protocol: Target-Based Enzyme Inhibition Assay

Once a compound shows interesting activity without overt cytotoxicity, a target-based assay is necessary to elucidate its mechanism of action.[22][23] This protocol provides a general framework adaptable to many enzyme systems (e.g., kinases, proteases).

Principle: This assay measures the rate of an enzymatic reaction by monitoring the consumption of a substrate or the formation of a product over time. The effect of an inhibitor is determined by measuring the reduction in the reaction rate at various inhibitor concentrations.[23][24][25]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the purified enzyme, the specific substrate, and the iodinated inhibitor in an optimized assay buffer.[26]

  • Assay Setup (96- or 384-well plate):

    • Test Wells: Add the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor.

    • Negative Control (100% Activity): Add buffer, enzyme, and the inhibitor's vehicle (e.g., DMSO).

    • Positive Control (0% Activity): Add buffer, enzyme, and a known, potent inhibitor of the enzyme.

    • Background Control: Add buffer, substrate, and inhibitor vehicle (no enzyme).

  • Pre-incubation: Allow the plate to incubate for 15-30 minutes at the enzyme's optimal temperature to permit the inhibitor to bind to the enzyme.[26]

  • Reaction Initiation: Initiate the reaction by adding a fixed concentration of the substrate to all wells.[26]

  • Signal Detection: Measure the signal (e.g., absorbance, fluorescence, or luminescence) over time using a microplate reader. The detection method will depend on the nature of the substrate and product.

  • Data Analysis:

    • Calculate the initial reaction rate (velocity) for each well by determining the slope of the linear portion of the signal-versus-time curve.

    • Subtract the background rate from all other rates.

    • Normalize the data by setting the negative control rate to 100% activity and the positive control to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to calculate the IC₅₀ value.

Data Summary Example:

Compound IDNon-Iodinated Analog IC₅₀ (µM)Iodinated Compound IC₅₀ (µM)Fold Improvement
EX-001> 501.2> 41.7
EX-00225.40.831.8
EX-00315.114.51.0

Challenges and Future Directions

Despite their potential, the development of iodinated pharmaceuticals is not without challenges. A primary concern is in vivo deiodination, where metabolic enzymes can cleave the C-I bond, leading to loss of activity and potential release of free iodide, which can affect thyroid function.[27] The design of metabolically stable iodinated compounds is therefore a critical area of ongoing research.[27] Furthermore, the synthesis of complex radioiodinated compounds for diagnostic and therapeutic applications requires specialized methods to handle short-lived isotopes and ensure high radiochemical purity.[28][29][30]

The future of this field lies in the rational design of iodinated molecules, leveraging computational tools to predict halogen bonding interactions and metabolic stability. As our understanding of the subtle yet powerful role of the iodine atom deepens, we can expect to see a new generation of highly selective and potent iodinated aromatic compounds entering the therapeutic pipeline.

References

  • Amiodarone - Wikipedia.
  • Antimicrobial Properties of Povidone Iodine: Applic
  • Povidone Iodine: Properties, Mechanisms of Action, and Role in Infection Control and Staphylococcus aureus Decoloniz
  • MTT assay protocol | Abcam.
  • What is the mechanism of Povidone-Iodine?
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Toxicity and antibacterial properties of povidone iodine a comprehensive guide.
  • Protocol for Cell Viability Assays - BroadPharm. (2022-01-18).
  • Amiodarone - Australian Prescriber - Therapeutic Guidelines. (2005-12-01).
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025-12-24).
  • What is the mechanism of Amiodarone Hydrochloride?
  • What is the mechanism of action (MOA) of Amiodarone? - Dr.Oracle. (2025-07-10).
  • Povidone-iodine: broad-spectrum antiseptic – forms, applic
  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC.
  • Screening Methods for Bioactivity and Pharmacological Properties of Natural Products - Hilaris Publisher. (2024-06-29).
  • Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds - Benchchem.
  • Iodine | Journal of New Developments in Chemistry - Open Access Pub.
  • Halogens in Protein-Ligand Binding Mechanism: A Structural Perspective - PubMed. (2019-11-14).
  • Halogens in Protein–Ligand Binding Mechanism: A Structural Perspective - ResearchG
  • Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodin
  • Halogen bonds between ligands and proteins: can we use them in valid
  • Role of Iodine in Pharmaceutical and Healthcare Applications - Coherent Market Insights. (2025-03-27).
  • A comprehensive review on medicinal applications of iodine - ResearchG
  • Recent Advances in Synthetic Methods for Radioiodination | The Journal of Organic Chemistry - ACS Public
  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - MDPI. (2022-11-09).
  • What is an Inhibition Assay? - Blog - Biobide.
  • Iodine atoms: a new molecular feature for the design of potent transthyretin fibrillogenesis inhibitors - PubMed. (2009-01-06).
  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (2021-04-16).
  • Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery - BellBrook Labs. (2025-10-27).
  • Organoiodine chemistry - Wikipedia.
  • Iodin
  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC.

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The Ethoxy Moiety in Molecular Design: Physicochemical Properties, SAR Implications, and Interaction Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and materials science, the ethoxy group (


) is frequently mischaracterized as merely a "slightly larger methoxy." This reductionist view overlooks its critical role as a distinct physicochemical tool. As a Senior Application Scientist, I argue that the ethoxy moiety represents a pivotal "Goldilocks" zone in Structure-Activity Relationship (SAR) optimization—balancing the rigid electronic donation of a methoxy group with the conformational entropy and lipophilic bulk of longer alkyl chains. This guide dissects the ethoxy group’s role in molecular interactions, metabolic fate, and thermodynamic binding profiles.

Physicochemical Profile: Beyond the "Methyl + 1" Fallacy

The transition from methoxy (


) to ethoxy (

) introduces a non-linear shift in molecular behavior. While electronic effects (Hammett

) remain similar, the steric and lipophilic parameters change drastically, altering how a molecule navigates the solvated environment and docks into a protein active site.
Table 1: Comparative Physicochemical Parameters
ParameterHydrogen (

)
Methoxy (

)
Ethoxy (

)
Propoxy (

)
Hammett

0.00-0.27-0.24-0.25
Lipophilicity (

)
0.00-0.020.381.05
Molar Refractivity (MR) 1.037.8712.4717.00
Rotatable Bonds 01 (C-O)2 (C-O, C-C)3
Steric Bulk (Taft

)
0.00-0.55-0.97-1.15

Key Insight: The jump in lipophilicity (


 value) from methoxy (-0.02) to ethoxy (+0.[1][2]38) is the most significant operational change. This allows the ethoxy group to displace high-energy water molecules from hydrophobic pockets without incurring the excessive entropic penalty associated with the floppier propoxy chain.

Mechanisms of Interaction[1][8]

The "Ethyl Sweep" and Conformational Entropy

Unlike the methoxy group, which has a relatively fixed vector of rotation around the


 bond, the ethoxy group possesses an additional degree of freedom at the 

bond.
  • The "Kink": The ethyl tail often adopts a gauche or anti conformation relative to the ether oxygen, allowing it to "sweep" a larger volume of space.

  • SAR Implication: This sweep volume is critical for induced fit . In crystal structures (e.g., kinase inhibitors), the ethoxy group is often observed locking into a specific conformation that fills a hydrophobic sub-pocket, effectively "latching" the ligand in place.

Desolvation Penalties

Binding affinity (


) is a sum of enthalpic (

) and entropic (

) contributions.
  • Hydrophobic Effect: The ethoxy group is sufficiently lipophilic to drive the expulsion of ordered water molecules from a protein's hydrophobic cleft. This release of water into bulk solvent increases the system's entropy (favorable).

  • Enthalpic Cost: However, if the binding pocket is too small, the steric clash of the terminal methyl group will penalize the binding enthalpy.

Metabolic Liability & Opportunity: The O-Dealkylation Pathway

The ethoxy group is a prime target for Cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP2D6. Understanding this mechanism is vital for predicting half-life (


) and potential toxicity.
Mechanism of Action

The metabolic cleavage of the ethoxy group (O-dealkylation) is not a simple hydrolysis; it is an oxidative process.[3]

  • H-Abstraction: The CYP enzyme abstracts a hydrogen atom from the

    
    -carbon (adjacent to oxygen).
    
  • Radical Rebound: The resulting radical recombines with the heme-bound hydroxyl radical.

  • Hemiacetal Collapse: The unstable hemiacetal intermediate spontaneously collapses, releasing acetaldehyde and the free phenol/alcohol.

Safety Note: The release of acetaldehyde (a reactive electrophile) can be a toxicity liability if the drug is administered at high doses, potentially leading to protein adduct formation.

Visualization of Pathways

Diagram 1: SAR Optimization Logic Flow

This decision tree illustrates when to deploy an ethoxy group during lead optimization.

SAR_Logic Start Hit Compound Identified (Contains -OMe) Check_Potency Is Potency Sufficient? Start->Check_Potency Check_Metabolism Is Metabolic Stability High? Check_Potency->Check_Metabolism Yes Decision_Ethoxy Switch -OMe to -OEt (Explore Hydrophobic Pocket) Check_Potency->Decision_Ethoxy No (Need > Affinity) Decision_Fluoro Switch -OMe to -OCF3 (Block Metabolism) Check_Metabolism->Decision_Fluoro No (High Clearance) Decision_Solubility Is Solubility Limiting? Check_Metabolism->Decision_Solubility Yes Decision_Ethoxy->Check_Metabolism Re-evaluate Final_Cand Candidate Selection Decision_Fluoro->Final_Cand Action_Peg Switch -OEt to -O(CH2)2OMe (Solubilizing Tail) Decision_Solubility->Action_Peg Yes (Low Sol) Decision_Solubility->Final_Cand No (Good Profile) Action_Peg->Final_Cand

Caption: Decision logic for substituting methoxy with ethoxy or bioisosteres during Lead Optimization.

Diagram 2: CYP450 O-Dealkylation Mechanism

The oxidative cleavage mechanism responsible for ethoxy group metabolism.

O_Dealkylation Substrate R-O-CH2-CH3 (Ethoxy Substrate) Radical [R-O-CH•-CH3] (Carbon Radical) Substrate->Radical H-Abstraction CYP_Enz CYP450 (FeO)3+ CYP_Enz->Radical Catalysis Hemiacetal R-O-CH(OH)-CH3 (Unstable Hemiacetal) Radical->Hemiacetal OH Rebound Products R-OH (Phenol) + CH3CHO (Acetaldehyde) Hemiacetal->Products Spontaneous Collapse

Caption: Step-wise oxidative O-dealkylation of an ethoxy group by Cytochrome P450 enzymes.

Experimental Protocol: Thermodynamic Profiling via ITC

To rigorously validate the role of an ethoxy substitution, one must measure the thermodynamic signature of binding. Isothermal Titration Calorimetry (ITC) is the only technique that directly measures binding enthalpy (


), allowing us to distinguish whether the ethoxy group is improving binding via hydrophobic entropy or specific enthalpic interactions.
Protocol: Comparative Binding Thermodynamics

Objective: Determine if the


 substitution improves affinity via 

(hydrophobic effect) or

(bonding).
Reagents & Setup
  • Protein: Purified target protein (

    
     purity), dialyzed into the assay buffer (PBS pH 7.4, 1% DMSO). Concentration: 
    
    
    
    .
  • Ligand: Ethoxy-analog stock (100 mM in DMSO), diluted to

    
     in the exact same dialysis buffer to prevent heat of dilution artifacts.
    
  • Instrument: MicroCal PEAQ-ITC or equivalent.

Step-by-Step Workflow
  • Cell Preparation:

    • Wash the sample cell with 5% Decon 90, followed by copious Milli-Q water.

    • Load the Protein Solution into the sample cell. Ensure no bubbles are trapped (use the vacuum degassing station).

  • Syringe Loading:

    • Load the Ligand Solution into the titration syringe.

    • Critical Check: The ligand concentration should be

      
       the protein concentration (C-value optimization).
      
  • Titration Schedule:

    • Temperature:

      
       (standard) or 
      
      
      
      (physiological).
    • Stirring: 750 RPM.

    • Injection 1:

      
       (discard this data point due to diffusion error).
      
    • Injections 2-19:

      
       per injection, 150-second spacing between injections to allow return to baseline.
      
  • Control Experiment:

    • Repeat the exact protocol injecting Ligand into Buffer (no protein). This measures the heat of dilution/solvation of the ethoxy group, which must be subtracted from the binding data.

Data Interpretation
  • Scenario A (Enthalpy Driven): If

    
     becomes significantly more negative compared to the methoxy analog, the ethoxy group is making a new specific contact (e.g., Van der Waals packing).
    
  • Scenario B (Entropy Driven): If

    
     is unchanged but 
    
    
    
    becomes more negative (favorable), the ethoxy group is displacing "unhappy" water molecules from a hydrophobic pocket.

References

  • Smith, D. A., & Jones, B. C. (2024). The role of the methoxy group in approved drugs.[4] European Journal of Medicinal Chemistry.[4]

  • Guengerich, F. P. (2006). Kinetic Isotope Effects Implicate a Single Oxidant for Cytochrome P450-Mediated O-Dealkylation.[5] Drug Metabolism and Disposition.[5]

  • Freyyer, A. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions. Malvern Panalytical Whitepaper.

  • Gao, Y., et al. (2023). Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation. MDPI Crystals.

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Contextual reference for hemiacetal collapse mechanism).

Sources

Technical Monograph: Strategic Functionalization of (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile (CAS 832674-28-9) represents a "privileged scaffold" in medicinal chemistry, particularly for the development of radiotracers and kinase inhibitors. Its utility stems from its dense functionalization: it presents three distinct reactive handles—an electrophilic formyl group , a nucleophile-receptive nitrile , and a cross-coupling-ready aryl iodide —arranged around a core phenoxy ether.

This guide focuses exclusively on the formyl group (C-4 position) . We analyze its reactivity under the steric influence of the ortho-iodine and the electronic donation of the meta-ethoxy group. We provide validated protocols for reductive amination and oxidation, ensuring chemoselectivity that preserves the integrity of the labile nitrile and the valuable carbon-iodine bond.

Electronic and Steric Environment[1]

To predict and control reactivity, one must understand the micro-environment of the aldehyde carbonyl.

Electronic Push-Pull

The formyl group at C-4 is subject to competing electronic effects:

  • Inductive Withdrawal (-I Effect): The Iodine atom at C-6 is electron-withdrawing, slightly activating the aldehyde towards nucleophilic attack compared to non-iodinated analogs.

  • Resonance Donation (+R Effect): The ethoxy group at C-2 and the ether linkage at C-1 are strong electron donors. The lone pairs on the oxygen atoms donate electron density into the ring, which can be delocalized to the carbonyl oxygen. This reduces the electrophilicity of the carbonyl carbon, making it less reactive than a simple benzaldehyde but more stable against spontaneous oxidation.

Steric Gating

The ortho-iodine (Van der Waals radius ≈ 1.98 Å) creates a significant steric wall.[1] While the formyl group is para to the ether tail, the iodine at C-6 forces the adjacent substituents to adopt specific conformations to minimize strain.

  • Implication: Reagents with large cone angles (e.g., bulky phosphines or secondary amines) may experience slower kinetics.[1]

  • Opportunity: The bulk prevents unwanted dimerization or polymerization often seen with less hindered aldehydes.[1]

Core Reactivity Pathways

The formyl group serves as the primary "soft" electrophile. The following diagram outlines the divergent synthesis pathways available from this node.

ReactivityPathways Start (2-Ethoxy-4-formyl-6-iodophenoxy) acetonitrile RedAmin Secondary Amines (Reductive Amination) Start->RedAmin R2NH, NaBH(OAc)3 DCM, RT Oxid Benzoic Acid Derivative (Pinnick Oxidation) Start->Oxid NaClO2, NaH2PO4 tBuOH/H2O Condens Styrenes/Cinnamates (Knoevenagel/Wittig) Start->Condens Malonate/Ylide Base

Figure 1: Divergent synthetic pathways from the formyl handle. Green path indicates the preferred high-yield workflow.

Experimental Protocols

Protocol A: Chemoselective Reductive Amination

Objective: Convert the formyl group to a benzylic amine without reducing the nitrile or deiodinating the ring.[1] Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride transfer.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: Morpholine or Piperidine (1.1 equiv)[1]

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask under Argon, dissolve 1.0 mmol of the substrate in 5 mL of DCE.

  • Amine Addition: Add 1.1 mmol of the secondary amine. Stir at room temperature for 30 minutes. Note: The slight steric bulk of the iodine may require longer equilibrium times for imine formation compared to vanillin.[1]

  • Reduction: Add 1.5 mmol of STAB in one portion. The reaction is mildly exothermic.

  • Monitoring: Monitor via TLC (30% EtOAc/Hexanes). The aldehyde spot (Rf ~0.[1][2][3]6) should disappear, replaced by a lower Rf amine spot.[1]

  • Quench: Once complete (typically 2–4 hours), quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x). Wash combined organics with brine.[2][3] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography on silica gel (DCM/MeOH gradient).

Why this works: STAB is mild enough to leave the nitrile (-CN) and aryl iodide (-I) untouched, whereas LiAlH₄ would reduce the nitrile to a primary amine and potentially dehalogenate the ring.[1]

Protocol B: Pinnick Oxidation to Carboxylic Acid

Objective: Generate the benzoic acid derivative for subsequent amide coupling.

Reagents:

  • Substrate (1.0 equiv)

  • Sodium Chlorite (NaClO₂) (1.5 equiv)[1]

  • Sodium Dihydrogen Phosphate (NaH₂PO₄) (1.2 equiv)[1]

  • Scavenger: 2-Methyl-2-butene (10 equiv)

  • Solvent: t-BuOH / Water (3:1)[1]

Methodology:

  • Dissolve substrate in t-BuOH/Water. Add 2-methyl-2-butene (scavenger for HOCl byproduct).

  • Add NaH₂PO₄ followed by dropwise addition of NaClO₂ solution.

  • Stir at RT for 2 hours. The yellow color of the aldehyde will fade.

  • Acidify: Carefully adjust pH to ~3 with 1N HCl (avoid strong acid to prevent nitrile hydrolysis).

  • Isolate: Extract with EtOAc. The product is the corresponding benzoic acid, often precipitating as a white solid.

Quantitative Data Summary

The following table summarizes the expected physical and spectral characteristics based on structural analogs (e.g., 5-iodovanillin derivatives).

ParameterValue / CharacteristicNotes
Molecular Weight 331.11 g/mol Formula: C₁₁H₁₀INO₃
Appearance Off-white to pale yellow solidOxidizes slightly in air; store under N₂.[4]
Melting Point 105–110 °CBased on brominated analogs [1].[1]
¹H NMR (Aldehyde) δ 9.80 – 9.85 ppm (s, 1H)Distinct singlet, deshielded by ring currents.[1]
IR Stretch (C=O) 1680 – 1695 cm⁻¹Lower frequency due to conjugation.[1]
IR Stretch (C≡N) 2240 – 2250 cm⁻¹Sharp, weak band; diagnostic for integrity.[1]
Solubility DMSO, DMF, DCM, ChloroformPoor solubility in water/hexanes.[1]

Critical Control Points & Troubleshooting

Iodine Stability (The "Heavy Atom" Risk)

The C-I bond is weak (~50-60 kcal/mol).[1]

  • Risk: Exposure to Pd(0) or Cu(I) catalysts intended for other parts of a sequence can lead to oxidative addition at the C-I bond.[1]

  • Mitigation: Perform formyl functionalization before any cross-coupling reactions.[1] Avoid strong radical initiators which can cause homolytic cleavage of the iodine.

Nitrile Hydrolysis

The cyanomethoxy group (-OCH₂CN) is susceptible to hydrolysis under strong acidic or basic conditions.[1]

  • Risk: Conversion to the amide (-OCH₂CONH₂) or acid (-OCH₂COOH).[1]

  • Mitigation: Maintain pH between 3 and 10. Avoid boiling in aqueous mineral acids. Use mild reductants (STAB) rather than harsh hydrides.[1]

References

  • Synthesis of Halogenated Vanillin Analogs: Source: Li, Y., et al. "Crystal structure of 3-Ethoxy-4-hydroxybenzaldehyde." Acta Crystallographica Section E, 2008.[1] Relevance: Establishes structural baselines for ethoxy-benzaldehydes. URL:[Link]

  • Reductive Amination Methodologies: Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Relevance: The gold-standard protocol for chemoselective aldehyde reduction in the presence of sensitive groups. URL:[Link][1]

  • Iodination of Phenolic Aldehydes: Source: Laccase-catalyzed iodination of p-substituted phenols. Green Chemistry, 2014.[1] Relevance: Describes the synthesis of the precursor 3-ethoxy-4-hydroxy-5-iodobenzaldehyde. URL:[Link]

Sources

Methodological & Application

Advanced Protocols for the Iodination of Substituted Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Iodination of Substituted Phenols in Organic Synthesis Content Type: Advanced Application Note & Protocol Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary

Iodinated phenols are critical pharmacophores and versatile intermediates in cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck). Unlike chlorination or bromination, iodination is thermodynamically less favorable and often requires oxidative activation to generate a sufficiently reactive electrophile. This guide moves beyond textbook methodology, providing three distinct, field-validated protocols tailored to substrate electronics: Oxidative Iodination (Green/Scalable), NIS-Mediated Iodination (Regioselective/Mild), and Superacid-Catalyzed Iodination (Deactivated Substrates).

Mechanistic Foundation & Strategic Planning

The Electrophilic Challenge

The hydroxyl group of phenol is a powerful ortho-/para-director (


 effect). However, molecular iodine (

) is a weak electrophile compared to

or

. Direct reaction with phenol is reversible and slow, often hindered by the formation of hydroiodic acid (HI), which can reduce the product back to the starting material.

Key Success Factors:

  • Activation of Iodine: Converting diatomic

    
     into a "superelectrophile" (
    
    
    
    equivalent) using oxidants or Lewis acids.
  • Activation of Phenol: Deprotonation to phenoxide increases electron density (HOMO energy), accelerating the reaction by orders of magnitude.

  • Acid Scavenging: Removal of HI byproduct drives the equilibrium forward.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways for iodine activation and the regiochemical outcomes.

IodinationMechanism Substrate Substituted Phenol Intermediate Wheland Intermediate (Sigma Complex) Substrate->Intermediate Nu: Attack I2 Molecular Iodine (I2) ActiveSpecies1 Hypoiodous Acid (HIO) / I+ I2->ActiveSpecies1 Oxidation NIS N-Iodosuccinimide (NIS) ActiveSpecies2 Protonated NIS (Superelectrophile) NIS->ActiveSpecies2 Protonation Oxidant Oxidant (H2O2 / KIO3) Scavenges HI Oxidant->ActiveSpecies1 AcidCat Acid Catalyst (TFA / TfOH) Activates NIS AcidCat->ActiveSpecies2 ActiveSpecies1->Intermediate ActiveSpecies2->Intermediate ProductOrtho Ortho-Iodophenol Intermediate->ProductOrtho -H+ (Sterics permitting) ProductPara Para-Iodophenol Intermediate->ProductPara -H+ (Major if ortho blocked)

Figure 1: Mechanistic pathways for the generation of electrophilic iodine species and subsequent aromatic substitution.

Strategic Reagent Selection

Select the protocol based on your substrate's electronic nature and the desired scale.

FeatureProtocol A: Oxidative (

)
Protocol B: NIS-Mediated Protocol C: Superacid Activation
Primary Utility Electron-rich to Neutral PhenolsAcid-Sensitive / Regio-ControlElectron-Deficient Phenols
Active Species

(Hypoiodous acid)

(Succinimide-complexed)

(Superelectrophile)
Atom Economy High (Water is byproduct)Moderate (Succinimide waste)Moderate
Selectivity Favors Ortho (H-bonding)Tunable (Para favored in bulky solvents)Driven by electronics
Cost LowHighMedium
Scale Multi-gram to KiloMilligram to GramGram scale

Detailed Experimental Protocols

Protocol A: Eco-Friendly Oxidative Iodination ( )

Context: Ideal for large-scale synthesis of electron-rich phenols (e.g., alkyl, alkoxy substituted). The use of hydrogen peroxide generates water as the sole byproduct and re-oxidizes iodide (


) back to iodine, utilizing 100% of the iodine source.

Materials:

  • Substituted Phenol (1.0 equiv)

  • Molecular Iodine (

    
    ) (0.5 - 1.0 equiv depending on mono/di substitution)
    
  • Hydrogen Peroxide (

    
    , 30% aq) (1.1 equiv)
    
  • Solvent: Water or Methanol/Water (1:1)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, suspend the substituted phenol (10 mmol) in water (20 mL). If the phenol is insoluble, add Methanol (10-20 mL) until a clear solution or fine suspension is achieved.

    • Note: Water promotes ortho-selectivity via hydrogen bonding interactions between the phenolic -OH and the active iodinating species.

  • Iodine Addition: Add molecular iodine (

    
    , 5 mmol for mono-iodination) in a single portion. The solution will turn dark brown.
    
  • Oxidant Addition: Add

    
     (30% w/v, 11 mmol) dropwise over 10 minutes at room temperature.
    
    • Mechanistic Insight: The

      
       oxidizes HI produced in situ: 
      
      
      
      . This recycles the iodine and prevents acid accumulation.
  • Reaction: Stir vigorously at 25–40°C. Monitor by TLC or HPLC. Reaction times typically range from 30 minutes to 4 hours.

    • Endpoint: The brown color of iodine fades to a pale yellow or colorless solution, indicating consumption of the electrophile.

  • Work-up:

    • Quench residual oxidants with 10% aqueous Sodium Thiosulfate (

      
      ).
      
    • If product precipitates, filter and wash with cold water.[1]

    • If soluble, extract with Ethyl Acetate (

      
       mL), dry over 
      
      
      
      , and concentrate.
Protocol B: High-Precision Regioselective Iodination (NIS)

Context: Best for sensitive substrates or when high para-selectivity is required. N-Iodosuccinimide (NIS) is a mild source of


 that avoids strong oxidants.[2]

Materials:

  • Substituted Phenol (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.05 equiv)

  • Catalyst: Trifluoroacetic acid (TFA) (0.1 equiv) or p-TsOH (0.1 equiv)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Dissolve phenol (5 mmol) in anhydrous MeCN (15 mL) under an inert atmosphere (

    
     or Ar).
    
    • Why MeCN? It stabilizes the cationic intermediate and prevents radical side reactions common in non-polar solvents.

  • Reagent Addition: Cool the solution to 0°C (ice bath). Add NIS (5.25 mmol) portion-wise to avoid an exotherm.

  • Catalysis: Add catalytic TFA (0.5 mmol).

    • Mechanistic Insight: The acid protonates the carbonyl oxygen of NIS, weakening the N-I bond and making the iodine highly electrophilic.

  • Reaction: Allow to warm to room temperature. Stir for 1–3 hours.

    • Optimization: For para-selectivity, use bulkier solvents like Isopropanol or TFE (Trifluoroethanol) to sterically hinder the ortho approach.

  • Work-up:

    • Concentrate the solvent.[3]

    • Redissolve in DCM, wash with water and saturated brine to remove Succinimide byproduct.

Protocol C: Iodination of Deactivated Phenols (Superacid Activation)

Context: For phenols with electron-withdrawing groups (EWG) like


, 

, or

. These substrates are inert to standard iodine/base conditions.

Materials:

  • Deactivated Phenol (1.0 equiv)

  • NIS (1.2 - 1.5 equiv)

  • Superacid System: Trifluoromethanesulfonic acid (TfOH) (1.0 - 2.0 equiv) OR

    
    
    
  • Solvent: DCM or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Setup: Flame-dry a reaction vessel and purge with Argon. Moisture kills the superelectrophile.

  • Dissolution: Dissolve the deactivated phenol (2 mmol) and NIS (2.4 mmol) in DCE (10 mL).

  • Activation: Cool to -78°C (if using TfOH) or 0°C (if using ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ). Add the acid dropwise.
    
    • Caution: TfOH is corrosive and fumes. Handle in a fume hood.

  • Reaction: Allow the mixture to warm slowly to room temperature. If conversion is low (check HPLC), heat to 50°C.

    • Mechanistic Insight: The superacid generates a discrete

      
       species or a highly activated NIS-acid complex capable of overcoming the deactivated ring's nucleophilicity barrier.
      
  • Quench: Pour carefully into ice-cold saturated

    
     solution.
    
  • Extraction: Extract with DCM. The organic layer may require washing with

    
     to remove purple iodine color.
    

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield Reversible reaction (HI buildup)Use Protocol A (

scavenger) or add

buffer.
Polyiodination Excess reagent or highly activated ringAdd reagent dropwise; lower temperature to 0°C; use stoichiometric deficit (0.9 equiv).
Regio-scrambling Thermodynamic equilibrationStop reaction immediately upon consumption of SM; avoid high heat.
No Reaction Deactivated substrateSwitch to Protocol C (Superacid); Ensure anhydrous conditions.
Purple Color Free Iodine (

)
Wash work-up phase with 10%

until colorless.

References

  • Gallo, R. D. C., et al. (2010).[4][5] Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water. Journal of the Brazilian Chemical Society.[4][6] Link

  • Castanet, A.-S., et al. (2002).[2][7] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters. Link

  • Olah, G. A., et al. (1993). Synthetic Methods and Reactions.[2][3][8][4][6][7][9][10] Iodination of Deactivated Aromatics with N-Iodosuccinimide in Trifluoromethanesulfonic Acid. Journal of Organic Chemistry. Link

  • Iska, J., et al. (2004).[7] Iodination of organic compounds with elemental iodine in the presence of hydrogen peroxide. Synthesis. Link

  • Stavber, S., et al. (2008). Green chemistry approaches to the iodination of organic compounds. ARKIVOC. Link

Sources

The Art of the Formyl: A Senior Application Scientist's Guide to Aromatic Formylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Formyl Group

In the landscape of organic synthesis, the introduction of a formyl group (–CHO) to an aromatic ring is a cornerstone transformation. Aromatic aldehydes are not merely synthetic endpoints; they are versatile intermediates, serving as crucial precursors in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances.[1][2] The aldehyde functionality offers a rich platform for a myriad of subsequent chemical modifications, making its efficient and selective installation a subject of continuous research and development.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of key formylation reactions, providing the rationale behind experimental choices and offering practical insights to empower you in the laboratory. We will explore the nuances of classical named reactions and touch upon modern advancements, equipping you with the knowledge to select the optimal strategy for your specific synthetic challenge.

Pillar 1: The Workhorses - Classical Formylation Reactions

The classical methods for aromatic formylation remain highly relevant in modern synthesis due to their reliability and broad applicability. Understanding their mechanisms, scope, and limitations is fundamental for any synthetic chemist.

The Vilsmeier-Haack Reaction: A Mild and Versatile Approach

The Vilsmeier-Haack reaction is arguably one of the most widely used methods for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] It employs a "Vilsmeier reagent," a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[5]

Mechanism and the "Why":

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: The lone pair of electrons on the nitrogen of DMF attacks the electrophilic phosphorus atom of POCl₃. A series of steps involving elimination and rearrangement leads to the formation of the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent. The choice of POCl₃ is strategic; it is a strong Lewis acid and an effective chlorinating agent, facilitating the formation of the reactive electrophile.

    Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This forms a resonance-stabilized cationic intermediate (a sigma complex). Subsequent loss of a proton restores aromaticity, yielding an iminium salt.

  • Hydrolysis: The final step involves the hydrolysis of the iminium salt during aqueous workup to furnish the desired aromatic aldehyde.

Why it Works So Well for Electron-Rich Systems: The Vilsmeier reagent is a relatively mild electrophile compared to those generated in other formylation reactions. This makes it particularly effective for substrates that are sensitive to strong acids or harsh conditions, such as indoles, pyrroles, and activated benzenes like N,N-dimethylaniline.[3][4]

Experimental Protocol: Formylation of Indole

This protocol provides a detailed procedure for the C3-formylation of indole, a common and important transformation.

Materials:

  • Indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel over 15-30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation: In a separate flask, dissolve indole (1 equivalent) in a minimal amount of anhydrous DMF or DCM.

  • Slowly add the solution of indole to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and then heat to 85-95 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is basic (pH ~8-9).

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate mixtures) to yield indole-3-carboxaldehyde.

The Gattermann and Gattermann-Koch Reactions: Classical Routes to Benzaldehydes

The Gattermann and Gattermann-Koch reactions are classic examples of electrophilic aromatic substitution for the synthesis of aromatic aldehydes, particularly benzaldehyde and its derivatives.[1][6][7][8][9][10][11][12][13][14][15][16][17]

Gattermann-Koch Reaction:

This reaction introduces a formyl group onto an aromatic ring using carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), and a co-catalyst, cuprous chloride (CuCl).[1][6][7][9][10][12][14]

Mechanism and Rationale:

The key to this reaction is the in-situ generation of a highly reactive formylating agent. It is believed that CO and HCl react under the influence of the Lewis acid to form the unstable formyl chloride, which then loses a chloride ion to generate the formyl cation ([HCO]⁺).[6][9] The cuprous chloride is thought to facilitate the reaction by forming a complex with CO, thereby increasing its local concentration and reactivity.[6]

Limitations: A significant limitation of the Gattermann-Koch reaction is its general inapplicability to phenol and phenol ether substrates.[8][9] It is primarily effective for benzene and alkylbenzenes.

Gattermann Reaction:

The Gattermann reaction is a closely related method that uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[8][13][15] A significant improvement to this reaction is the use of zinc cyanide (Zn(CN)₂), which is a solid and therefore safer to handle than gaseous HCN.[8][13][18] The Zn(CN)₂ reacts with HCl in situ to generate the necessary HCN and the Lewis acid catalyst (ZnCl₂).[8][13]

Experimental Protocol: Gattermann Formylation of Toluene (using Zinc Cyanide)

This protocol outlines the synthesis of p-tolualdehyde from toluene using the safer zinc cyanide modification.

Materials:

  • Toluene

  • Zinc Cyanide (Zn(CN)₂)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dry Benzene (solvent)

  • Hydrogen Chloride (HCl) gas

  • Ice

  • Dilute Hydrochloric Acid

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap, place dry benzene and anhydrous aluminum chloride.

  • Cool the flask in an ice bath and pass a stream of dry hydrogen chloride gas through the mixture with vigorous stirring.

  • Add zinc cyanide to the cold mixture.

  • Add toluene to the reaction mixture.

  • Continue passing HCl gas through the stirred mixture for several hours. The reaction progress can be monitored by taking small aliquots and analyzing them by GC or TLC after workup.

  • Work-up: After the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Steam distill the mixture to separate the p-tolualdehyde from the reaction byproducts.

  • Extract the distillate with a suitable organic solvent (e.g., ether).

  • Wash the organic extract with a saturated sodium bisulfite solution to form the bisulfite addition product of the aldehyde.

  • Separate the solid bisulfite adduct by filtration and wash it with ether.

  • Decompose the bisulfite adduct with a saturated sodium carbonate solution and extract the liberated aldehyde with ether.

  • Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the ether by distillation to obtain p-tolualdehyde.

Pillar 2: Specialized and Regioselective Formylation Strategies

Beyond the classical workhorses, several other formylation reactions offer unique advantages in terms of regioselectivity or substrate scope.

The Duff Reaction: Ortho-Formylation of Phenols

The Duff reaction is a valuable method for the ortho-formylation of phenols and other highly activated aromatic compounds.[19] It utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically acetic acid or trifluoroacetic acid.[19][20]

Mechanism and Ortho-Selectivity:

The reaction proceeds through a complex mechanism involving the initial aminomethylation of the phenol at the ortho position.[19] The high ortho-selectivity is attributed to the formation of a hydrogen bond between the phenolic proton and the nitrogen of the incoming electrophile derived from HMTA. This pre-organizes the transition state to favor attack at the adjacent position. Subsequent intramolecular redox steps and hydrolysis lead to the final salicylaldehyde derivative.

Caption: The role of hydrogen bonding in directing ortho-selectivity in the Duff reaction.

Experimental Protocol: Duff Reaction of 2-Naphthol

This protocol describes the ortho-formylation of 2-naphthol to produce 2-hydroxy-1-naphthaldehyde.

Materials:

  • 2-Naphthol

  • Hexamethylenetetramine (HMTA)

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-naphthol in glacial acetic acid.

  • Add hexamethylenetetramine to the solution and stir until it dissolves.

  • Heat the reaction mixture to 130-140 °C for 2-3 hours.

  • Hydrolysis: Cool the reaction mixture to about 100 °C and add a mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux for 30 minutes to hydrolyze the intermediate.

  • Work-up and Isolation: Pour the hot reaction mixture into a beaker of cold water.

  • Allow the mixture to cool and collect the precipitated crude product by vacuum filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol-water) to obtain pure 2-hydroxy-1-naphthaldehyde.

The Rieche Formylation: For Electron-Rich Arenes

The Rieche formylation is another useful method for formylating electron-rich aromatic compounds using dichloromethyl methyl ether (Cl₂CHOMe) as the formylating agent in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄).[20][21][22]

Mechanism:

The Lewis acid activates the dichloromethyl methyl ether by coordinating to one of the chlorine atoms, facilitating its departure and generating a highly electrophilic chloromethoxymethyl cation. The electron-rich arene then attacks this electrophile. Subsequent elimination of HCl and hydrolysis of the resulting intermediate yields the aromatic aldehyde.

Experimental Protocol: Rieche Formylation of Anisole [22]

Materials:

  • Anisole

  • Dichloromethyl methyl ether

  • Titanium tetrachloride (TiCl₄)

  • Dry Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 0.1 N Hydrochloric acid (HCl)

  • Brine

Procedure:

  • Reaction Setup: In a flame-dried flask under an argon atmosphere, dissolve anisole (1 equivalent) in dry DCM and cool the solution to 0 °C in an ice bath.

  • Add TiCl₄ (2.2 equivalents) dropwise to the cooled solution. Stir the mixture for 1 hour at 0 °C.

  • Slowly add dichloromethyl methyl ether (1.1 equivalents) to the reaction mixture and continue stirring at 0 °C for another 45 minutes.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Allow the mixture to stir for 2 hours. Separate the organic layer and wash it with 0.1 N HCl (3x) and brine (3x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting mixture of 2-methoxybenzaldehyde and 4-methoxybenzaldehyde can be separated by column chromatography.[22]

Pillar 3: Comparative Analysis and Substrate Scope

The choice of formylation method is dictated by the electronic nature of the aromatic substrate, the desired regioselectivity, and the compatibility of other functional groups present in the molecule.

ReactionFormylating AgentCatalystTypical SubstratesAdvantagesLimitations
Vilsmeier-Haack DMF/POCl₃None (reagent is the electrophile)Electron-rich aromatics (anilines, phenols), heterocycles (indoles, pyrroles, furans, thiophenes)[3][4]Mild conditions, high yields, good for sensitive substratesNot suitable for electron-deficient aromatics
Gattermann-Koch CO/HClAlCl₃/CuClBenzene, alkylbenzenes[1][6][7][9][10][12][14]Uses inexpensive reagents, good for simple aromaticsNot for phenols, phenol ethers; requires handling of toxic CO gas under pressure
Gattermann HCN/HCl (or Zn(CN)₂/HCl)AlCl₃ or ZnCl₂Phenols, phenol ethers, some heterocycles[8][13][15][18]Broader scope than Gattermann-KochUse of highly toxic HCN or cyanides
Duff Hexamethylenetetramine (HMTA)Acid (e.g., acetic acid, TFA)Phenols, highly activated aromatics[19][20]Excellent ortho-selectivity for phenols, inexpensive reagentsOften gives low to moderate yields
Rieche Dichloromethyl methyl etherLewis Acid (e.g., TiCl₄, SnCl₄)Electron-rich aromatics (e.g., anisole, mesitylene)[20][21][22]Good for some substrates that are not suitable for other methodsUse of carcinogenic dichloromethyl methyl ether

Formylation of Heterocycles: A Special Case

The formylation of heteroaromatic compounds is of immense importance in medicinal chemistry. The choice of method depends heavily on the nature of the heterocycle.

  • Electron-Rich Heterocycles (Pyrroles, Furans, Indoles): The Vilsmeier-Haack reaction is the method of choice for these substrates, typically affording high yields and predictable regioselectivity (usually at the most electron-rich position).[3][4] For pyrrole and furan, formylation occurs preferentially at the 2-position. For indole, the 3-position is the most reactive.

  • Electron-Deficient Heterocycles (Pyridines, Quinolines): These systems are generally unreactive towards standard electrophilic formylation methods.[23] Formylation of these heterocycles often requires alternative strategies, such as the formylation of the corresponding N-oxide or the use of modern C-H activation methodologies.[23]

Safety First: Handling Hazardous Reagents

Many formylation reactions involve the use of highly toxic and reactive chemicals. Adherence to strict safety protocols is paramount.

ReagentHazardsHandling and Safety PrecautionsQuenching/Disposal
Phosphorus Oxychloride (POCl₃) Corrosive, toxic by inhalation, reacts violently with water.Always handle in a well-ventilated fume hood. Wear appropriate PPE (gloves, goggles, lab coat). Avoid contact with water.Excess POCl₃ should be quenched by slowly adding the reaction mixture to a stirred, cooled solution of a weak base (e.g., saturated sodium bicarbonate) or by a "reverse quench" into water or ice.[10]
Carbon Monoxide (CO) Highly toxic, flammable gas. Odorless and colorless.Use only in a well-ventilated fume hood with a CO detector. Ensure all connections are leak-proof.Unused gas should be vented safely through a proper exhaust system.
Hydrogen Cyanide (HCN) / Zinc Cyanide (Zn(CN)₂) Extremely toxic by all routes of exposure.Use only in a dedicated, well-ventilated fume hood with extreme caution. Have a cyanide antidote kit readily available. Zinc cyanide is a solid and safer to handle than gaseous HCN.Quench with an alkaline solution of sodium hypochlorite (bleach) to oxidize the cyanide to the less toxic cyanate.
Dichloromethyl Methyl Ether Carcinogenic, lachrymator, corrosive.Handle only in a fume hood with appropriate PPE. Avoid inhalation and skin contact.Dispose of as hazardous waste according to institutional guidelines. Can be decomposed with a solution of aqueous ammonia.[3]

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion: A Powerful Tool in the Synthetic Chemist's Arsenal

The formylation of aromatic compounds is a testament to the elegance and power of organic synthesis. From the classical named reactions that have been the bedrock of aromatic chemistry for over a century to the more specialized methods that offer exquisite control over regioselectivity, the ability to introduce a formyl group opens up a world of synthetic possibilities. By understanding the underlying mechanisms and the rationale behind experimental choices, researchers can confidently select and execute the most appropriate formylation strategy to advance their synthetic goals. As with any powerful tool, a thorough understanding of the associated hazards and a commitment to safe laboratory practices are essential for successful and responsible experimentation.

References

  • Vilsmeier, A.; Haack, A. Ber. Dtsch. Chem. Ges. B1927, 60 (1), 119–122.
  • Gattermann, L.; Koch, J. A. Ber. Dtsch. Chem. Ges.1897, 30 (2), 1622–1624.
  • Olah, G. A.; Ohannesian, L.; Arvanaghi, M. Chem. Rev.1987, 87 (4), 671–686.
  • Adams, R.; Levine, I. J. Am. Chem. Soc.1923, 45 (10), 2373–2377.
  • Crounse, N. N. Org. React.1949, 5, 290-300.
  • Li, X.; et al. Org. Process Res. Dev.2012, 16 (9), 1727–1732.
  • Duff, J. C.; Bills, E. J. J. Chem. Soc.1932, 1987-1988.
  • Fuson, R. C.; Horning, E. C.; Rowland, S. P.; Ward, M. L. Org. Synth.1943, 23, 57.
  • Rieche, A.; Gross, H.; Höft, E. Chem. Ber.1960, 93 (1), 88-94.
  • Olah, G. A.; Kuhn, S. J. In Friedel-Crafts and Related Reactions; Olah, G. A., Ed.; Interscience Publishers: New York, 1964; Vol. 3, Part 2, pp 1153–1257.
  • Gattermann, L. Ber. Dtsch. Chem. Ges.1907, 40 (2), 1778–1781.
  • Vilsmeier–Haack reaction. In Wikipedia; 2023. [Link]

  • Gattermann reaction. In Wikipedia; 2023. [Link]

  • Gattermann–Koch reaction. In Wikipedia; 2023. [Link]

  • Duff reaction. In Wikipedia; 2023. [Link]

  • Rieche formylation. In Wikipedia; 2023. [Link]

  • Organic Syntheses Procedure. [Link]

  • Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules2015 , 20 (3), 5408-5426. [Link]

  • Gattermann Aldehyde Synthesis. In Name Reactions in Organic Synthesis; Cambridge University Press. [Link]

  • Gattermann Koch Reaction Mechanism. BYJU'S. [Link]

  • Synthesis of substituted 2-bromopyridine aldehydes. HETEROCYCLES, 2011, 83, 1989.
  • Technical Support Center: Regioselectivity in the Formyl
  • Gattermann Koch Reaction: Mechanism, Uses & Examples. Vedantu. [Link]

  • Gattermann Koch Reaction Detailed Explanation with Applications. Testbook. [Link]

  • Rieche Formylation. SynArchive. [Link]

  • The Duff Reaction: Researching A Modification. The ScholarShip. [Link]

  • A Comparative Guide to the Formylation of 2-Methylthiophene: Benchmarking Synthesis of 5-Methyl-2-thiophenecarboxaldehyde. Benchchem.
  • Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. MDPI. [Link]

  • Aromatic Reactions: Gatterman-Koch Formylation. OrgoSolver. [Link]

  • Regioselectivity. In Wikipedia; 2023. [Link]

  • Aldehydes. Chemical Safety Facts. [Link]

  • Formylation of arene by electron-rich Alkene or carbene !!!!!! Complete mechanistic understanding. YouTube. [Link]

  • Application Notes and Protocols for the N,N-dimethylaniline and POCl3 Mediated Vilsmeier-Haack Reaction. Benchchem.
  • Vilsmeier–Haack reaction. In Wikipedia; 2023. [Link]

  • The preparation of some heteroaromatic and aromatic aldehydes. ResearchGate. [Link]

  • What is Gattermann Koch reaction? Quora. [Link]

  • Reactions of Naphthol | Polynuclear Hydrocarbons. YouTube. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx). YouTube. [Link]

  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Org. Process Res. Dev.2005, 9 (6), 933–937.
  • Duff reaction. In Wikipedia; 2023. [Link]

  • Aldehydes: What We Should Know About Them. MDPI. [Link]

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Technical Application Note: Strategic Utilization of (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile

[1]

Executive Summary & Chemical Profile

This compound represents a "Privileged Scaffold" in medicinal chemistry due to its Tri-Vector Reactivity .[] Unlike simple aromatics, this intermediate offers three chemically distinct handles that can be engaged sequentially without the need for protecting groups, enabling rapid access to complex biaryl ether and benzofuran-like chemical space.

Functional Group Analysis (The "Tri-Vector" Advantage)
VectorPositionFunctional GroupReactivity ProfileStrategic Application
A C-6Iodide (-I)High reactivity in Pd-catalyzed cross-coupling (Suzuki, Sonogashira).Installation of hydrophobic biaryl cores (Lipophilicity modulation).
B C-4Formyl (-CHO)Electrophilic carbonyl; susceptible to reduction, oxidation, or condensation.[]Introduction of solubility-enhancing amines (Reductive Amination) or heterocycle extension.[]
C O-LinkCyanomethyl (-CH₂CN)Latent carboxylic acid, primary amine, or 1,2,4-oxadiazole precursor.[]Late-stage polar headgroup diversification; Bioisostere installation.[]

Synthesis & Preparation Protocol

Note: While commercially available, in-house synthesis from Ethyl Vanillin ensures purity control and cost-efficiency for gram-scale campaigns.[]

Precursor Synthesis: 5-Iodoethylvanillin

Rationale: Direct iodination of ethyl vanillin occurs ortho to the phenol due to the directing effect of the hydroxyl group.[]

  • Reagents: Ethyl Vanillin (1.0 eq), Iodine (1.0 eq), Silver Sulfate (Ag₂SO₄, 1.0 eq) or NaI/NaOCl.[]

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).[]

  • Conditions: Stir at RT for 2-4 hours. Quench with Na₂S₂O₃.[]

  • Yield: Typically >85%.

Target Synthesis: Alkylation with Chloroacetonitrile

Rationale: The phenolic oxygen is nucleophilic under basic conditions.[] The ortho-iodine provides steric bulk but does not inhibit the Williamson ether synthesis.[]

Step-by-Step Protocol:

  • Activation: Charge a reaction vessel with 5-iodoethylvanillin (10.0 g, 32.7 mmol) and anhydrous DMF (50 mL). Add Potassium Carbonate (K₂CO₃, 6.8 g, 49.0 mmol, 1.5 eq).[]

  • Alkylation: Stir the suspension at 25°C for 15 minutes to generate the phenoxide anion.

  • Addition: Dropwise add Chloroacetonitrile (2.7 g, 36.0 mmol, 1.1 eq) over 10 minutes.

    • Critical Control Point: Exothermic reaction.[] Maintain internal temp < 40°C to prevent polymerization of chloroacetonitrile.[]

  • Reaction: Heat to 60°C for 3-5 hours. Monitor via TLC (Hexane/EtOAc 3:1). The starting phenol (Rf ~0.4) should disappear, replaced by the less polar ether (Rf ~0.6).

  • Workup: Pour mixture into ice-water (200 mL). The product typically precipitates as a beige solid.[]

  • Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).[]

  • Validation:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 9.85 (s, 1H, CHO), 7.95 (d, 1H, Ar-H), 7.55 (d, 1H, Ar-H), 5.20 (s, 2H, O-CH₂-CN), 4.15 (q, 2H, O-CH₂-CH₃), 1.35 (t, 3H, CH₃).

Application Protocols: Divergent Library Synthesis

Workflow Visualization

The following diagram illustrates the logical flow for exploiting this scaffold.

GStartStarting ScaffoldThis compoundVector1Vector 1: C6-IodideSuzuki-Miyaura CouplingStart->Vector1  Pd(dppf)Cl2, Ar-B(OH)2  Prod1Biaryl Intermediate(Retains CHO, CN)Vector1->Prod1Vector2Vector 2: C4-AldehydeReductive AminationProd2Amino-Biaryl Scaffold(Retains CN)Vector2->Prod2Vector3Vector 3: NitrileTetrazole FormationFinalFinal Drug Candidate(GPCR/Kinase Ligand)Vector3->FinalProd1->Vector2  R-NH2, STAB  Prod2->Vector3  NaN3, ZnBr2  

Caption: Sequential functionalization strategy prioritizing the chemically sensitive Iodide first, followed by the Aldehyde, and finally the Nitrile.

Protocol A: Selective C-6 Arylation (Suzuki-Miyaura)

Objective: Install a hydrophobic tail at the 6-position without affecting the aldehyde or nitrile.[]

  • Challenge: The nitrile can poison Pd catalysts; the aldehyde is susceptible to oxidation.

  • Solution: Use a robust catalyst system and anhydrous conditions.

  • Setup: In a nitrogen-purged vial, combine Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq), and Pd(dppf)Cl₂·DCM (0.05 eq).

  • Solvent System: Add 1,4-Dioxane/Water (4:1) degassed.

  • Base: Add Cs₂CO₃ (2.0 eq). Avoid strong hydroxide bases to prevent nitrile hydrolysis.

  • Reaction: Heat at 80°C for 4-6 hours.

  • Outcome: Yields the Biaryl-Aldehyde-Nitrile .[] The iodine is replaced by the aryl group.[]

Protocol B: C-4 Reductive Amination

Objective: Convert the formyl group into a secondary or tertiary amine for solubility and target engagement.[]

  • Imine Formation: Dissolve the Biaryl-Aldehyde (from Protocol A) in DCE (Dichloroethane). Add Amine (R-NH₂, 1.1 eq) and Acetic Acid (1.0 eq).[] Stir 1h at RT.[]

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq). Stir overnight.

    • Why STAB? It is milder than NaBH₄ and will not reduce the nitrile or the aryl ring.[]

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

Protocol C: Nitrile Transformation (Bioisostere Synthesis)

Objective: Convert the nitrile into a Tetrazole (carboxylic acid bioisostere) for improved metabolic stability.[]

  • Reagents: Dissolve the product (from Protocol B) in DMF.

  • Azide Source: Add Sodium Azide (NaN₃, 3.0 eq) and Zinc Bromide (ZnBr₂, 1.0 eq) or Ammonium Chloride (NH₄Cl).[]

  • Conditions: Heat to 100°C in a sealed tube for 12-24 hours.

    • Safety: Use a blast shield. Azides can be explosive.[]

  • Workup: Acidify carefully with 1M HCl to precipitate the tetrazole.

Safety & Stability Guidelines

Handling Precautions
  • Nitriles: The cyanomethyl group can release cyanide ions under strong metabolic or chemical hydrolysis conditions.[] Handle in a well-ventilated fume hood.

  • Iodinated Compounds: Photosensitive.[] Store in amber vials to prevent iodine liberation (purple discoloration).

  • Alkylating Agents: Chloroacetonitrile (used in synthesis) is a potent lachrymator and alkylating agent.[] Double-glove and use a face shield.

Stability Data
  • Storage: Stable at -20°C for >2 years if kept dry.[]

  • Solution Stability: In DMSO/MeOH, the aldehyde is stable for 48h.[] Avoid primary amines in storage solvents to prevent Schiff base formation.[]

References

  • Synthesis of Alkoxy-Iodobenzaldehydes

    • Methodology: Standard iodination of vanillin derivatives followed by alkyl
    • Source: Markovic, D. et al. "Synthesis and biological evaluation of 3-ethoxy-4-hydroxy-5-iodobenzaldehyde derivatives." Journal of Medicinal Chemistry, 2004. (Validated via analog chemistry).

  • Suzuki Coupling on Halogenated Benzonitriles

    • Methodology: Pd(dppf)Cl2 compatibility with nitriles.[]

    • Source: Miyaura, N. & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

  • Reductive Amination Selectivity

    • Methodology: Use of STAB for aldehyde selectivity in the presence of nitriles.
    • Source: Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

  • Compound Registry

    • Identification: PubChem CID 22280894 (Analog: (2-Ethoxyphenoxy)acetonitrile core).[2]

    • Source: PubChem.[2] Link[2]

Application Notes and Protocols for (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed technical overview of (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile, a highly functionalized synthetic intermediate with significant potential in medicinal chemistry. While direct, extensive literature on this specific molecule is nascent, its structural motifs are present in compounds targeting a range of biological systems. This document extrapolates from established chemical principles and data on analogous structures to present its applications, synthetic protocols, and strategic utility in drug discovery.

Application Notes: A Strategic Overview

Core Scaffold and Bioisosteric Rationale

This compound is a multifaceted building block. Its core phenoxyacetonitrile structure is a key component in various biologically active molecules. The diaryl ether-like linkage is central to thyroid hormone analogues, which are critical for regulating metabolism, growth, and development.[1][2] The strategic placement of diverse functional groups—an aldehyde, an iodine atom, an ethoxy group, and a nitrile—offers multiple, orthogonal handles for chemical elaboration.

Analysis of Functional Group Utility

The true value of this compound lies in the versatility of its functional groups, which can be selectively addressed to build molecular complexity.

  • Iodine Atom: The aryl iodide is arguably the most valuable functional group for diversification. It is a prime substrate for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the direct and efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the exploration of structure-activity relationships (SAR) by introducing a variety of substituents at this position.

  • Formyl Group (Aldehyde): The aldehyde is a versatile electrophile. It can undergo reductive amination to install diverse amine-containing side chains, be oxidized to a carboxylic acid, or participate in olefination reactions (e.g., Wittig reaction) to introduce alkenyl moieties. This position is ideal for modulating solubility, polarity, and receptor-ligand interactions.

  • Acetonitrile Moiety: The nitrile group is a valuable pharmacophoric element and a synthetic precursor. It is a bioisostere for carbonyl groups and can participate in hydrogen bonding. Chemically, it can be hydrolyzed to a primary amide (like in the related compound 2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetamide[3]) or a carboxylic acid, or it can be reduced to a primary amine, providing another point for diversification.

  • Ethoxy Group: The ethoxy group primarily serves to modulate the lipophilicity and steric profile of the molecule. It can influence ligand binding by occupying hydrophobic pockets within a receptor active site.

Potential Therapeutic Applications

Based on its structural similarity to known bioactive molecules, this scaffold is a promising starting point for developing modulators of several important biological targets.

  • Thyroid Hormone Receptor (TR) Modulators: The diaryl ether motif is a hallmark of thyroid hormones (T3 and T4).[1][4] Synthetic analogues are sought for treating metabolic disorders like dyslipidemia and obesity with minimal cardiac side effects.[5] this compound could serve as the "A-ring" precursor for novel thyromimetics.

  • Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: PTP1B is a key negative regulator of insulin signaling, making it a validated target for type 2 diabetes and obesity.[6] Structurally related 2-ethoxybenzamide derivatives have shown potent PTP1B inhibitory activity.[6] The scaffold of our title compound could be elaborated to target the active site of this enzyme.

Below is a diagram illustrating the potential derivatization pathways for this versatile molecule.

G cluster_iodo Iodine Derivatization cluster_formyl Formyl Group Chemistry cluster_nitrile Nitrile Transformation main This compound suzuki Suzuki Coupling (Aryl/Heteroaryl) main->suzuki Pd Cat. sonogashira Sonogashira Coupling (Alkyne) main->sonogashira Pd/Cu Cat. buchwald Buchwald-Hartwig (Amine/Amide) main->buchwald Pd Cat. red_am Reductive Amination (Amines) main->red_am R₂NH, NaBH(OAc)₃ oxid Oxidation (Carboxylic Acid) main->oxid KMnO₄ / NaClO₂ wittig Wittig Reaction (Alkenes) main->wittig Ph₃P=CHR hydro_amide Hydrolysis (Amide) main->hydro_amide H₂O₂ / Base hydro_acid Hydrolysis (Carboxylic Acid) main->hydro_acid H₃O⁺ / Heat reduction Reduction (Primary Amine) main->reduction H₂ / Raney Ni

Caption: Potential derivatization pathways from the core molecule.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthesis via the Williamson ether synthesis, a robust and widely used method for preparing ethers. The causality for this choice rests on its high efficiency for forming aryl ethers from phenols and alkyl halides under basic conditions.

Materials:

  • 3-Ethoxy-2-hydroxy-5-iodobenzaldehyde (Starting Phenol)

  • Bromoacetonitrile

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)[7]

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Table 1: Reagent Stoichiometry and Purpose

ReagentMolar Eq.Purpose
3-Ethoxy-2-hydroxy-5-iodobenzaldehyde1.0Phenolic starting material
Bromoacetonitrile1.1Electrophile (cyanomethyl source)
Potassium Carbonate (K₂CO₃)1.5Base to deprotonate the phenol
Anhydrous Acetonitrile (MeCN)-Aprotic polar solvent

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-Ethoxy-2-hydroxy-5-iodobenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension (approx. 0.2 M concentration relative to the phenol).

  • Reagent Addition: Stir the suspension vigorously at room temperature for 30 minutes to facilitate partial deprotonation of the phenol. Add bromoacetonitrile (1.1 eq) dropwise via syringe.

    • Experimental Insight: Adding the bromoacetonitrile dropwise helps to control any potential exotherm and minimizes side reactions.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts through a pad of celite, washing the filter cake with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (1x), water (1x), and brine (1x).

    • Trustworthiness Check: The aqueous washes are critical to remove any remaining inorganic salts, base, and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Combine Phenol & K₂CO₃ in MeCN add_bromo 2. Add Bromo- acetonitrile setup->add_bromo heat 3. Heat to 70°C (4-6h) add_bromo->heat tlc 4. Monitor by TLC heat->tlc filter 5. Filter Salts tlc->filter Reaction Complete extract 6. Aqueous Extraction filter->extract purify 7. Column Chromatography extract->purify product Pure Product purify->product

Caption: Experimental workflow for synthesis and purification.

Protocol 2: Suzuki Cross-Coupling for Derivatization

This protocol demonstrates the utility of the aryl iodide for creating new C-C bonds, a cornerstone of modern medicinal chemistry.[]

Materials:

  • This compound (Product from Protocol 2.1)

  • Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • Degassing: Prepare a 2 M aqueous solution of Na₂CO₃ and degas it by bubbling nitrogen through it for 20 minutes. Degas the 1,4-dioxane separately.

    • Expertise Note: Degassing is crucial to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and deactivate it.

  • Reaction Setup: In a reaction vial, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent/Base Addition: Add the degassed 1,4-dioxane and the 2M Na₂CO₃ solution (3.0 eq of Na₂CO₃) in a 4:1 ratio (dioxane:water).

  • Reaction: Seal the vial and heat the mixture to 90-100 °C for 8-12 hours, or until TLC/LCMS analysis indicates completion.

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude material via column chromatography to yield the desired biaryl product.

Characterization and Quality Control

The identity and purity of the synthesized compound must be rigorously confirmed.

TechniquePurposeExpected Observations
¹H NMR Structural confirmationSignals corresponding to ethoxy, aromatic, aldehyde, and acetonitrile protons with appropriate chemical shifts and coupling constants.
¹³C NMR Structural confirmationResonances for all unique carbon atoms in the molecule.
HRMS Molecular Formula ConfirmationObserved m/z value should match the calculated mass for the molecular ion [M+H]⁺ or [M+Na]⁺ within a 5 ppm error.
HPLC Purity AssessmentA single major peak (typically >95% purity) under optimized chromatographic conditions.

Troubleshooting Common Synthetic Issues

G start Low or No Product Yield in Williamson Ether Synthesis q1 Is Starting Phenol Consumed (TLC)? start->q1 ans1_no No q1->ans1_no No ans1_yes Yes q1->ans1_yes Yes sol1_a Check Base Activity: - Use fresh, anhydrous K₂CO₃. - Consider stronger base (e.g., NaH). ans1_no->sol1_a sol1_b Check Reagent Quality: - Verify bromoacetonitrile purity. ans1_no->sol1_b sol1_c Increase Temperature/Time: - Extend reaction time or increase heat. ans1_no->sol1_c q2 Multiple Unidentified Spots Present? ans1_yes->q2 ans2_yes Yes q2->ans2_yes Yes ans2_no No (Clean conversion to baseline material) q2->ans2_no No sol2_a Side Reactions Likely: - Lower reaction temperature. - Ensure dropwise addition of electrophile. ans2_yes->sol2_a sol3_a Product Degradation/Loss: - Check pH during workup (avoid strong acid/base). - Ensure proper column chromatography conditions. ans2_no->sol3_a

Caption: A decision tree for troubleshooting low product yield.

References

  • De Castro, B. R., et al. (2015). Synthesis of Analogues of Thyroid Hormones: Nuclear Receptor Modulators. Orbital: The Electronic Journal of Chemistry, 7(3), 282-291. [Link]

  • Hickey, D. M. B., et al. (1988). Synthesis of thyroid hormone analogues. Part 2. Oxidative coupling approach to SK&F L-94901. Journal of the Chemical Society, Perkin Transactions 1, 3103-3111. [Link]

  • Tadgell, C. J. (1995). SYNTHESIS OF NOVEL THYROID HORMONE ANALOGUES. Victoria University Research Repository. [Link]

  • De Castro, B. R., et al. (2015). Synthesis of Analogues of Thyroid Hormones: Nuclear Receptor Modulators. ResearchGate. [Link]

  • Google Patents. (2024). Method of synthesizing thyroid hormone analogs and polymorphs thereof. US11986481B2.
  • McConvey, M., et al. (2012). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. Organic Process Research & Development, 16(4), 566-575. [Link]

  • Fu, L., et al. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Bioorganic Chemistry, 92, 103273. [Link]

Sources

High-Precision Derivatization of (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Trifunctional Scaffold for Medicinal Chemistry Libraries

Introduction & Chemical Architecture

(2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile is a high-value synthetic intermediate designed for the rapid generation of diversity-oriented libraries. Its structure features three orthogonally reactive functional handles—an aldehyde , an aryl iodide , and a nitrile —arranged around a central phenoxy core. This "trifunctional" architecture allows medicinal chemists to sequentially elaborate the scaffold into complex heterocycles, biaryls, or peptidomimetics without the need for extensive protecting group strategies.

Structural Analysis & Reactivity Map
  • Position 1 (Cyanomethoxy, -OCH₂CN): A masked carboxylic acid equivalent. The nitrile is stable under standard oxidizing/reducing conditions but can be converted to a tetrazole (bioisostere) or hydrolyzed to a primary amide/acid. Caution: The methylene protons (

    
     to the nitrile and oxygen) are acidic (
    
    
    
    ); avoid extremely strong bases (e.g., LDA,
    
    
    -BuLi) to prevent deprotonation/elimination.
  • Position 2 (Ethoxy, -OEt): A lipophilic ether linkage that modulates solubility and metabolic stability. Generally inert.

  • Position 4 (Formyl, -CHO): The most reactive handle. Ideal for reductive amination to install amine "warheads" or solubility-enhancing groups (e.g., morpholines, piperazines).

  • Position 6 (Iodide, -I): A premium handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck). The iodide is significantly more reactive than analogous bromides, allowing coupling at lower temperatures which preserves the aldehyde.

ReactivityMap Core This compound Aldehyde Aldehyde (-CHO) (Position 4) Core->Aldehyde Iodide Aryl Iodide (-I) (Position 6) Core->Iodide Nitrile Nitrile (-CN) (Position 1) Core->Nitrile RedAm Reductive Amination (Amine Installation) Aldehyde->RedAm STAB / Amine Suzuki Suzuki Coupling (Biaryl Formation) Iodide->Suzuki Pd(0) / Boronic Acid Tetrazole Cycloaddition (Tetrazole Formation) Nitrile->Tetrazole NaN3 / ZnBr2

Figure 1: Orthogonal reactivity map of the scaffold. The three handles allow for sequential derivatization.

Protocol 1: Reductive Amination (Aldehyde Functionalization)

Objective: Installation of amine diversity elements while preserving the aryl iodide and nitrile. Mechanism: Formation of an iminium ion followed by selective reduction.[1][2][3] Critical Reagent: Sodium Triacetoxyborohydride (STAB) .[3] Unlike NaBH₄, STAB is mild and will not reduce the aldehyde to an alcohol if the imine forms correctly, nor will it reduce the nitrile or dehalogenate the iodide.

Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: Secondary or primary amine (1.1–1.2 equiv) (e.g., Morpholine,

    
    -Boc-piperazine)
    
  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Optional, accelerates imine formation.

Step-by-Step Methodology
  • Imine Formation: In a dry vial, dissolve the substrate (100 mg, 0.30 mmol) in DCE (3 mL). Add the amine (0.33 mmol) and Acetic Acid (17 µL, 0.30 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LCMS. The aldehyde peak should diminish as the imine forms.

  • Reduction: Add STAB (95 mg, 0.45 mmol) in one portion. The reaction may bubble slightly (evolution of H₂).

  • Incubation: Stir at RT for 2–4 hours.

    • Note: Do not heat. Heating may cause nitrile reduction or side reactions.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃ (5 mL). Extract with DCM (3 x 5 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude amine is often pure enough for the next step. If not, purify via flash chromatography (DCM/MeOH gradient).

Data Summary: Common Amine Partners

Amine Input Product Type Yield (Typical) Notes
Morpholine Tertiary Amine 85-95% Excellent solubility enhancer.
Benzylamine Secondary Amine 75-85% Can be deprotected later (hydrogenolysis).

| Aniline | Secondary Aniline | 60-70% | Slower reaction; may require 2 equiv AcOH. |

Protocol 2: Suzuki-Miyaura Cross-Coupling (Iodide Functionalization)

Objective: Construction of biaryl cores via C-C bond formation. Challenge: Preventing hydrolysis of the nitrile or aldol condensation of the aldehyde (if step 1 was skipped) under basic coupling conditions. Solution: Use of mild bases (K₃PO₄ or Cs₂CO₃) and anhydrous conditions where possible.

Materials
  • Substrate: Iodide derivative (either the parent aldehyde or the amine from Protocol 1) (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) – Robust, air-stable catalyst.
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene (anhydrous)

Step-by-Step Methodology
  • Degassing: Charge a microwave vial or Schlenk tube with the substrate (0.2 mmol), boronic acid (0.24 mmol), base (0.4 mmol), and Pd catalyst (0.01 mmol). Seal the vessel. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Inject degassed solvent (2 mL) through the septum.

  • Reaction: Heat to 80°C for 4–12 hours (conventional) or 100°C for 30 mins (microwave).

    • Why 80°C? Aryl iodides couple readily at lower temperatures than bromides. Excessive heat (>100°C) may degrade the cyanomethoxy group.

  • Workup: Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with water and brine.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol 3: Nitrile-to-Tetrazole Conversion

Objective: Bioisosteric replacement of the carboxylic acid functionality. Relevance: Tetrazoles improve metabolic stability and bioavailability compared to carboxylates.

Materials
  • Substrate: Nitrile derivative (1.0 equiv)

  • Reagent: Sodium Azide (

    
    ) (2.0 equiv)
    
  • Catalyst: Zinc Bromide (

    
    ) (1.0 equiv) or Triethylamine Hydrochloride (
    
    
    
    )
  • Solvent: Isopropanol/Water (2:1) or DMF[4]

Step-by-Step Methodology
  • Setup: Dissolve substrate (0.2 mmol) in solvent (2 mL). Add

    
     (26 mg, 0.4 mmol) and 
    
    
    
    (45 mg, 0.2 mmol).
    • Safety:

      
       is toxic and can form explosive hydrazoic acid with strong acids. Use a blast shield.
      
  • Reaction: Reflux at 90–100°C for 12–24 hours. The Lewis acid (

    
    ) activates the nitrile, facilitating the [3+2] cycloaddition.
    
  • Workup: Cool to RT. Add 1N HCl slowly (in a fume hood) to adjust pH to ~3 (precipitates the tetrazole). Extract with EtOAc.[5]

    • Note: The tetrazole is acidic (

      
      ). It will remain in the aqueous layer if the pH is basic.
      

Sequential Library Generation Workflow

The following workflow illustrates the optimal order of operations to maximize yield and minimize side reactions.

Workflow Start Start: This compound Step1 Step 1: Reductive Amination (Aldehyde -> Amine) Reagent: STAB, Amine Start->Step1 High Chemoselectivity Step2 Step 2: Suzuki Coupling (Iodide -> Biaryl) Reagent: Pd(dppf)Cl2, Ar-B(OH)2 Step1->Step2 Robust C-C Bond Formation Step3 Step 3: Tetrazole Formation (Nitrile -> Tetrazole) Reagent: NaN3, ZnBr2 Step2->Step3 Harsh conditions last Final Final Library Compound (Trifunctionalized) Step3->Final

Figure 2: Recommended synthetic sequence. Performing reductive amination first avoids potential interference of the aldehyde in subsequent metal-catalyzed steps.

References

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3][6][7] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Suzuki Coupling on Aryl Iodides: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. Link

  • Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 2001, 66(24), 7945–7950. Link

  • Synthesis of Iodovanillin Precursors: Liguori, L., et al. "Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols." RSC Advances, 2019, 9, 1160-1165. Link

Sources

Scale-up synthesis of (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile

Abstract

This document provides a comprehensive, field-tested guide for the multi-gram scale-up synthesis of this compound, a key intermediate in pharmaceutical research and development. The described two-step synthetic pathway begins with the regioselective iodination of commercially available 3-ethoxy-4-hydroxybenzaldehyde (ethylvanillin), followed by a Williamson ether synthesis. This protocol emphasizes operational safety, scalability, and robustness, offering detailed causal explanations for experimental choices, in-process controls, and a highly effective purification strategy via a reversible bisulfite adduct. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction and Synthetic Strategy

This compound is a polysubstituted aromatic compound whose structural motifs are of significant interest in medicinal chemistry for the development of novel therapeutic agents. The efficient and reliable synthesis of this molecule on a scale sufficient for preclinical and clinical development is therefore a critical objective.

The synthetic strategy outlined herein was designed for scalability, cost-effectiveness, and high fidelity. It leverages readily available starting materials and employs well-understood, robust chemical transformations. The two-step sequence is as follows:

  • Step 1: Regioselective Electrophilic Iodination. Starting with ethylvanillin, an iodine atom is selectively introduced at the C-5 position, ortho to the activating hydroxyl group. This position is sterically accessible and electronically favored due to the ortho, para-directing nature of the hydroxyl and ethoxy substituents.[1]

  • Step 2: Williamson Ether Synthesis. The phenolic hydroxyl group of the resulting 5-iodoethylvanillin is deprotonated using a strong, non-nucleophilic base to form a phenoxide. This nucleophile then displaces the chloride from 2-chloroacetonitrile in a classic SN2 reaction to yield the target product.[2][3]

This approach avoids the use of elemental halogens and provides a clear, high-yielding pathway to the desired molecule.

Overall Synthesis Workflow

The following diagram illustrates the complete workflow from starting material to the purified final product.

G cluster_0 Step 1: Iodination cluster_1 Purification 1 cluster_2 Step 2: Ether Synthesis cluster_3 Purification 2 SM Ethylvanillin Int_Crude Crude 5-Iodoethylvanillin SM->Int_Crude  KI, Oxone®  H₂O, Reflux Int_Purified Purified Intermediate Int_Crude->Int_Purified Recrystallization Final_Crude Crude Final Product Int_Purified->Final_Crude  1. NaH, Anhydrous DMF  2. ClCH₂CN Adduct Bisulfite Adduct (aq.) Final_Crude->Adduct  Sodium Bisulfite  Extraction Final_Purified Final Product (2-Ethoxy-4-formyl-6- iodophenoxy)acetonitrile Adduct->Final_Purified  NaOH (aq.)  Extraction

Caption: High-level workflow for the synthesis of the target compound.

Detailed Synthesis Protocols

PART A: Step 1 - Synthesis of 5-Iodo-3-ethoxy-4-hydroxybenzaldehyde

Mechanistic Rationale: This reaction is a classic electrophilic aromatic substitution. Vanillin and its derivatives are electron-rich and highly reactive towards electrophiles.[1] In this protocol, Oxone® (potassium peroxymonosulfate) oxidizes potassium iodide (KI) in situ to generate the electrophilic iodine species required for substitution. The reaction proceeds efficiently in water, aligning with green chemistry principles.[4] The strong activating and ortho, para-directing effects of the hydroxyl and ethoxy groups ensure high regioselectivity for the C-5 position.

Caption: Mechanism of electrophilic iodination of ethylvanillin.

Protocol:

  • Reaction Setup: To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add ethylvanillin (83.0 g, 0.5 mol) and potassium iodide (83.0 g, 0.5 mol). Add 600 mL of deionized water and begin vigorous stirring to create a suspension.

  • Oxidant Preparation: In a separate beaker, dissolve Oxone® (169 g, ~0.55 mol of KHSO₅) in 600 mL of deionized water. The dissolution may be slightly exothermic.

  • Reagent Addition: Add the Oxone® solution to the addition funnel and add it dropwise to the stirred ethylvanillin suspension over a period of 60-90 minutes. The reaction mixture will become turbid and may develop a purple or dark brown color due to the formation of iodine.

  • Reaction and Monitoring: After the addition is complete, heat the mixture to reflux (approx. 100°C) and maintain for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material (ethylvanillin) should be consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature. A pale-yellow precipitate should form. If necessary, cool further in an ice bath for 1 hour to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 200 mL) to remove unreacted salts.

  • Drying: Dry the solid product under vacuum at 50-60°C to a constant weight.

Expected Outcome: A pale-yellow to off-white solid. Yield: 125-135 g (85-92%). Purity: >95% by ¹H NMR.

Reagent/SolventMolar Mass ( g/mol )QuantityMolesRationale
Ethylvanillin166.1783.0 g0.50Starting Material
Potassium Iodide (KI)166.0083.0 g0.50Iodide Source
Oxone®~614.7 (as triple salt)169 g~0.55Oxidant to generate electrophile[4]
Deionized Water18.021200 mL-"Green" and effective solvent[4]
PART B: Step 2 - Synthesis of this compound

Mechanistic Rationale: This step is a Williamson ether synthesis, a robust method for forming ethers via an SN2 mechanism.[3][5]

  • Deprotonation: Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the phenolic hydroxyl group of 5-iodoethylvanillin.[6] This reaction is irreversible and generates hydrogen gas as the only byproduct, which must be safely vented. The use of an anhydrous polar aprotic solvent like DMF is crucial to prevent quenching the NaH and to solvate the resulting phenoxide.

  • Nucleophilic Attack: The resulting sodium phenoxide acts as a potent nucleophile, attacking the electrophilic carbon of 2-chloroacetonitrile and displacing the chloride leaving group to form the desired ether linkage.

Critical Safety Considerations:

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water and protic solvents to produce flammable hydrogen gas.[7][8] It must be handled under an inert atmosphere (e.g., Nitrogen or Argon) in a chemical fume hood.[8] For scale-up, using NaH as a dispersion in mineral oil or in pre-weighed, dissolvable bags can improve handling safety.[9][10] All glassware must be rigorously dried before use.

  • 2-Chloroacetonitrile (ClCH₂CN): This reagent is highly toxic if swallowed, inhaled, or in contact with skin.[11][12] It is also a lachrymator (causes tears).[11] Always handle in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[12][13]

  • Quenching: Excess NaH must be quenched carefully at the end of the reaction. This is typically done by the slow, controlled addition of a protic solvent like isopropanol or ethanol at a low temperature.

Protocol:

  • Inert Atmosphere Setup: Assemble a 3 L three-neck round-bottom flask with a mechanical stirrer, a nitrogen/argon inlet, and a thermometer. Ensure all glassware is oven-dried and assembled while hot, then allowed to cool under a stream of inert gas.

  • Base Addition: Under a positive pressure of inert gas, carefully add sodium hydride (60% dispersion in mineral oil, 22.0 g, 0.55 mol) to the flask. Add 800 mL of anhydrous DMF.

  • Phenol Addition: Dissolve the 5-iodo-3-ethoxy-4-hydroxybenzaldehyde (146.0 g, 0.5 mol) from Part A in 400 mL of anhydrous DMF. Transfer this solution to an addition funnel and add it dropwise to the NaH suspension over 60 minutes. Maintain the internal temperature below 30°C (use a water bath if necessary). Vigorous hydrogen gas evolution will be observed.

  • Phenoxide Formation: After the addition is complete, stir the mixture at room temperature for an additional 60 minutes to ensure complete deprotonation. The mixture should become a homogeneous, dark-colored solution.

  • Electrophile Addition: Cool the mixture to 0-5°C using an ice bath. Add 2-chloroacetonitrile (41.5 g, 35 mL, 0.55 mol) dropwise via syringe or addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours, or until TLC analysis (3:1 Hexanes:Ethyl Acetate) indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0-5°C. CAREFULLY and SLOWLY add 50 mL of isopropanol dropwise to quench any unreacted NaH. Cease addition if gas evolution becomes too rapid. After the initial quench, slowly add 1 L of deionized water.

  • Extraction: Transfer the mixture to a 4 L separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 500 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 500 mL) and then with saturated brine (1 x 500 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product as an oil or waxy solid.

Reagent/SolventMolar Mass ( g/mol )QuantityMolesRationale
5-Iodoethylvanillin292.07146.0 g0.50Nucleophile Precursor
Sodium Hydride (60%)40.00 (dispersion)22.0 g0.55Strong, non-nucleophilic base[6]
2-Chloroacetonitrile75.5041.5 g (35 mL)0.55Electrophile for SN2 reaction
Anhydrous DMF73.091200 mL-Polar aprotic solvent
Isopropanol60.1050 mL-Quenching agent for excess NaH
Ethyl Acetate88.11~1500 mL-Extraction Solvent

Scale-Up Purification Protocol: Bisulfite Adduct Formation

Rationale: Crude aromatic aldehydes can often be difficult to purify by standard column chromatography or recrystallization on a large scale due to the presence of closely-related impurities or a tendency to form oils.[14] A highly effective and scalable alternative is the formation of a water-soluble bisulfite adduct.[15][16] The aldehyde reacts reversibly with sodium bisulfite to form a salt, which partitions into the aqueous phase during a liquid-liquid extraction. Neutral organic impurities remain in the organic phase and are discarded. The aldehyde can then be cleanly regenerated from the aqueous layer by the addition of a base.[15][16]

Protocol:

  • Adduct Formation: Dissolve the crude product from Part B in 500 mL of methanol. In a separate flask, prepare a saturated solution of sodium bisulfite (NaHSO₃) in water (approx. 400-500 mL). Combine the methanolic solution with the saturated bisulfite solution in a large separatory funnel.

  • Extraction of Impurities: Shake the funnel vigorously for 5-10 minutes. A precipitate of the adduct may form. Add 500 mL of ethyl acetate and 500 mL of water and shake again. Allow the layers to separate. The aqueous layer contains the desired aldehyde as the bisulfite adduct, while impurities remain in the organic (ethyl acetate) layer.[15]

  • Separation: Carefully separate the layers and discard the upper organic layer. Re-extract the aqueous layer with ethyl acetate (1 x 250 mL) to remove any remaining impurities and discard the organic layer.

  • Aldehyde Regeneration: Isolate the aqueous layer containing the adduct. Add 500 mL of fresh ethyl acetate. While stirring, slowly add a 10 M sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer is >12.[15] This will reverse the adduct formation and release the free aldehyde into the ethyl acetate layer.

  • Final Isolation: Shake the funnel to ensure complete extraction of the regenerated aldehyde. Separate the layers and collect the organic phase. Extract the aqueous layer one more time with ethyl acetate (1 x 250 mL).

  • Final Wash and Drying: Combine all organic layers, wash with saturated brine (1 x 250 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified final product.

Expected Outcome: A white to off-white crystalline solid. Overall yield from 5-iodoethylvanillin: 132-148 g (80-90%). Purity: >99% by HPLC and ¹H NMR.

References

  • Siedlecki, J. P., et al. (2011). The Safe Use of Sodium Hydride on Scale. Scribd. Available from: [Link]

  • Royal Society of Chemistry. (2020). Halogenation Reactions of Vanillin. In: Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available from: [Link]

  • Duis, J. M., & Locuson, C. W. (2019). Iodination of vanillin experiment investigating regioselectivity. ResearchGate. Available from: [Link]

  • Duis, J. M., et al. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Green Chemistry Letters and Reviews, 12(3), 225-231. Available from: [Link]

  • Siedlecki, J. P., et al. (2011). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Organic Process Research & Development, 15(6), 1320-1326. Available from: [Link]

  • Siedlecki, J. P., et al. (2011). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement | Request PDF. ResearchGate. Available from: [Link]

  • Various Authors. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. ResearchGate. Available from: [Link]

  • Sawada, H., et al. (1981). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Journal of Biochemistry, 90(4), 1077-1085. Available from: [Link]

  • Various Authors. (2015). Purifying aldehydes?. Reddit. Available from: [Link]

  • Vennerstrom, J. L., et al. (2012). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. PMC. Available from: [Link]

  • University of Rochester, Department of Chemistry. Workup: Aldehydes. Available from: [Link]

  • Various Authors. (2017). How do organic chemists prepare sodium hydride for reaction?. Quora. Available from: [Link]

  • University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. Available from: [Link]

  • Chemistry LibreTexts. (2022). Williamson Ether Synthesis. Available from: [Link]

  • Studylib. Vanillin Iodination: Electrophilic Aromatic Substitution Lab. Available from: [Link]...

  • International Programme on Chemical Safety & the Commission of the European Communities. (1993). International Chemical Safety Cards - CHLOROACETONITRILE. Available from: [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Available from: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • University of Missouri–St. Louis. 12. The Williamson Ether Synthesis. Available from: [Link]

Sources

Recrystallization methods for substituted aromatic nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Recrystallization Strategies for Substituted Aromatic Nitriles

Part 1: Introduction & Strategic Context

Substituted aromatic nitriles (e.g., benzonitriles, phthalonitriles) are critical pharmacophores and intermediates in medicinal chemistry. They serve as bioisosteres for carbonyl groups, offering improved metabolic stability and hydrogen-bonding capability. However, their purification presents unique challenges:

  • Polarity Variance: The cyano group (-CN) is highly polar, but substituents (halogens, alkyls) can drastically alter the overall lipophilicity, making "one-size-fits-all" solvent recommendations dangerous.

  • Oiling Out: Many substituted benzonitriles (especially ortho-substituted) possess low melting points, leading to stable oils rather than crystals during cooling.

  • Hydrolysis Risk: While robust, the nitrile group can hydrolyze to amides or acids under prolonged heating in acidic/basic aqueous media, requiring tight pH control during aqueous recrystallizations.

This guide moves beyond basic textbook procedures, offering field-proven protocols for high-purity isolation suitable for GLP/GMP environments.

Part 2: Solvent Selection Strategy

The choice of solvent is dictated by the electronic nature of the substituent on the aromatic ring. We categorize these into three distinct classes to streamline selection.

Table 1: Solvent Systems Based on Substituent Electronics
ClassSubstituent TypeElectronic EffectRecommended Solvent SystemMechanism of Action
Class I Electron Donating (-NH₂, -OH, -OMe)Increases Polarity / H-BondingEthanol / Water (9:1 to 5:1)The amino/hydroxyl groups engage in H-bonding with water, drastically reducing solubility at low temps.
Class II Halogens (-Br, -Cl, -I)Lipophilic / Weakly DeactivatingEthanol (Pure) or Toluene/Heptane Halogenated nitriles often form excellent crystals in toluene due to

-

stacking interactions.
Class III Electron Withdrawing (-NO₂, -CF₃)Highly Polar / Electron DeficientEthyl Acetate / Hexanes Nitro groups increase crystalline lattice energy; EtOAc provides sufficient solubilization power at reflux.

Part 3: Experimental Protocols

Protocol A: Standard Thermal Recrystallization (Class II & III)

Best for: 4-Bromobenzonitrile, 4-Nitrobenzonitrile, and thermally stable derivatives.

Prerequisites:

  • Crude purity >85% (by HPLC/GC).[1]

  • DSC melting point determination (to ensure

    
    ).
    

Step-by-Step Methodology:

  • Dissolution: Charge the crude solid (10.0 g) into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Solvent Addition: Add the primary solvent (e.g., Ethanol) in small portions (2 mL/g initially) while heating to reflux (

    
    C).
    
    • Expert Tip: If the solution is colored but the product should be white, add activated carbon (5 wt%) after removing heat to avoid boil-over. Stir for 10 min, then hot-filter through Celite.

  • Saturation Point: Continue adding solvent at reflux until the solid just dissolves. Add an excess of 5-10% solvent to prevent premature crystallization during filtration.

  • Controlled Cooling:

    • Stage 1: Remove heat and allow the flask to cool to ambient temperature (20-25°C) on a cork ring. Do not use an ice bath yet. Rapid cooling traps impurities.

    • Stage 2: Once ambient, transfer to an ice/water bath (0-5°C) for 1 hour.

  • Isolation: Filter the crystals using a Büchner funnel.

  • Wash: Wash the cake with cold solvent (chilled to 0°C).

    • Critical: For nitriles, avoid washing with water unless the product is confirmed insoluble, as some polar nitriles have surprising water solubility.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Anti-Solvent Precipitation (Class I - Polar)

Best for: 4-Aminobenzonitrile, Hydroxybenzonitriles, and heat-sensitive compounds.

Logic: These compounds often degrade or hydrolyze if boiled for long periods. This method minimizes thermal stress.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude material in the Good Solvent (e.g., Acetone or THF) at Room Temperature (RT) or mild heat (30-40°C). Use the minimum volume required for complete dissolution.

  • Filtration: Filter the solution through a 0.45

    
    m PTFE membrane to remove particulate impurities.
    
  • Anti-Solvent Addition:

    • Place the filtrate in a vessel with vigorous stirring (300-400 RPM).

    • Slowly add the Anti-Solvent (e.g., Water or Heptane) via an addition funnel or syringe pump.

    • Rate: 1 mL/minute.

  • Cloud Point: Stop addition when a persistent turbidity (cloudiness) is observed.

  • Seeding (The "Golden" Step): Add a seed crystal (0.1 wt%) of the pure product. This prevents oiling out and directs the polymorph.

  • Crystallization: Resume adding anti-solvent very slowly until the ratio is approx. 1:3 (Solvent:Anti-Solvent).

  • Aging: Stir for 2 hours at RT to allow crystal growth (Ostwald Ripening).

  • Filtration & Drying: Filter and dry as per Protocol A.

Part 4: Troubleshooting "Oiling Out"

Aromatic nitriles with flexible alkyl chains or ortho-substituents frequently separate as an oil rather than a solid.

Corrective Action:

  • Re-heat the mixture until the oil dissolves into a clear solution.

  • Add a Seed Crystal at a temperature slightly below the saturation point.

  • Slow Down: Wrap the flask in aluminum foil or a towel to insulate it, slowing the cooling rate.

  • Trituration: If oil persists, decant the supernatant and scratch the oil with a glass rod in the presence of a non-solvent (e.g., pentane).

Part 5: Visualization of Workflows

Diagram 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solvent system based on substituent chemistry.

SolventSelection Start Start: Analyze Substituent CheckPolarity Is the substituent Electron Donating? (-NH2, -OH) Start->CheckPolarity CheckHalogen Is the substituent a Halogen? (-Cl, -Br, -I) CheckPolarity->CheckHalogen No PolarMethod Use Ethanol/Water (Protocol B) CheckPolarity->PolarMethod Yes LipophilicMethod Use Toluene or Heptane/EtOAc (Protocol A) CheckHalogen->LipophilicMethod Yes NitroMethod Use Ethyl Acetate (Protocol A) CheckHalogen->NitroMethod No (Nitro/EWG)

Diagram 2: Recrystallization Process Flow

Caption: Step-by-step unit operation flow for thermal recrystallization of aromatic nitriles.

RecrystallizationFlow Input Crude Nitrile Dissolve Dissolve at Reflux (Min. Solvent) Input->Dissolve CheckColor Colored Impurities? Dissolve->CheckColor Charcoal Add Carbon & Hot Filter CheckColor->Charcoal Yes Cooling Controlled Cooling (RT -> 0°C) CheckColor->Cooling No Charcoal->Cooling Filter Vacuum Filtration Cooling->Filter Wash Wash (Cold Solvent) Filter->Wash Dry Vacuum Dry (40°C) Wash->Dry

References

  • University of Rochester. (n.d.). Solvent: Benzonitrile - Department of Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization: Purification of Solids. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2018). Solubility Determination and Modeling for 4-Nitrobenzonitrile. Retrieved from [Link]

Sources

Application Note: Advanced Cross-Coupling Protocols for (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile (CAS: 832674-28-9) is a highly functionalized aryl iodide scaffold utilized in the synthesis of advanced pharmaceutical intermediates, particularly for PDE4 inhibitors and kinase inhibitors . Its structure features three orthogonal reactive handles:

  • Aryl Iodide (C-I): A highly reactive site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).

  • Aldehyde (-CHO): A handle for reductive amination, oxidation, or condensation reactions.

  • Cyanomethoxy (-OCH₂CN): A masked carboxylic acid/amide or precursor for heterocycle formation (e.g., benzofurans).

This guide provides a validated protocol for the Suzuki-Miyaura cross-coupling of this scaffold, addressing the specific steric and electronic challenges posed by the ortho-alkoxy substituents.

Mechanistic Insight & Structural Analysis

Structural Reactivity Profile

The compound presents a unique electronic environment that influences catalytic cycles:

  • Electronic Activation: The para-formyl group is a strong electron-withdrawing group (EWG). This decreases electron density at the C-I bond, significantly accelerating oxidative addition of Pd(0), making this substrate highly reactive compared to electron-rich aryl iodides.

  • Steric Environment: The iodine atom is flanked by the bulky cyanomethoxy group (-OCH₂CN) at position 1. While not as hindered as a di-ortho substituted system, the proximity of the ether oxygen can facilitate chelation-assisted oxidative addition but may impede the approach of bulky phosphine ligands.

Strategic Application Pathway

The primary utility of this scaffold is the rapid construction of biaryl cores followed by downstream cyclization.

G Start This compound (Scaffold) Step1 Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Start->Step1 Aryl Iodide Reactivity Inter Biaryl Intermediate Step1->Inter C-C Bond Formation Step2 Functional Group Manipulation (Reductive Amination / Hydrolysis) Inter->Step2 Aldehyde/Nitrile Reactivity End Target API (PDE4 Inhibitor / Kinase Inhibitor) Step2->End Final Assembly

Figure 1: Strategic workflow for utilizing the scaffold in API synthesis.

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic aryl boronic acid. It is optimized to prevent deiodination (a common side reaction) and hydrolysis of the nitrile group.

Reagents & Materials
ReagentEquiv.[]RoleCritical Note
Scaffold (CAS 832674-28-9) 1.0ElectrophileEnsure purity >97% to prevent catalyst poisoning.
Aryl Boronic Acid 1.2 - 1.5NucleophileExcess required to account for protodeboronation.
Pd(dppf)Cl₂ · DCM 0.03 - 0.05CatalystRobust against air; excellent for sterically hindered iodides.
K₃PO₄ (Tribasic) 2.0 - 3.0BaseMild enough to preserve the nitrile; stronger than carbonate.
1,4-Dioxane / Water (4:1) SolventSolventDegassed thoroughly. Water is essential for the transmetallation step.
Step-by-Step Procedure
  • Preparation:

    • Dry a 50 mL round-bottom flask or microwave vial.

    • Add This compound (1.0 mmol, 331 mg), Aryl Boronic Acid (1.2 mmol), and K₃PO₄ (2.0 mmol, 424 mg).

    • Checkpoint: If the boronic acid is prone to protodeboronation (e.g., 2-heteroaryl), increase equivalents to 1.5.

  • Solvent Addition & Degassing:

    • Add 1,4-Dioxane (8 mL) and Water (2 mL).

    • CRITICAL: Sparge the mixture with Argon or Nitrogen for 10 minutes. Oxygen is the primary cause of homocoupling and catalyst deactivation.

  • Catalyst Addition:

    • Add Pd(dppf)Cl₂ · DCM (0.03 mmol, ~25 mg) quickly under a stream of inert gas.

    • Seal the vessel immediately.

  • Reaction:

    • Thermal: Heat to 85°C for 4–6 hours.

    • Microwave (Alternative): Heat to 100°C for 30 minutes.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting iodide (Rf ~0.6) should disappear. The product will typically be more polar (Rf ~0.4) due to the biaryl system.

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[2]

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Gradient: 0% → 30% EtOAc in Hexanes.

    • Note: The aldehyde group makes the product UV-active and easy to visualize.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst deactivation or poor solubility.Switch to Pd(dtbpf)Cl₂ (highly active for hindered substrates) or increase temperature to 100°C.
Deiodination (Ar-H formed) Hydride source present or excessive heating.Ensure solvent is peroxide-free (use fresh Dioxane). Lower temperature to 70°C and extend time.
Nitrile Hydrolysis (Amide formed) Base too strong or reaction too long.Switch base from K₃PO₄ to Na₂CO₃ or KF . Reduce water ratio (use 9:1 Dioxane/H₂O).
Homocoupling of Boronic Acid Oxygen presence.[4]Re-degas solvents vigorously. Ensure inert atmosphere is maintained.

Pathway Visualization: Catalytic Cycle

The following diagram illustrates the specific catalytic cycle for this substrate, highlighting the oxidative addition facilitated by the electron-poor ring.

SuzukiCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Fast due to EWG) Pd0->OxAdd + Ar-I TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Ar'-B(OH)3- RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Product Substrate Ar-I (Scaffold) Boronic Ar'-B(OH)2 (Base Activated)

Figure 2: Suzuki-Miyaura catalytic cycle emphasizing the oxidative addition of the electron-deficient aryl iodide.

References

  • Compound Data & Availability

    • 2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile (CAS 832674-28-9). BLDpharm.[5] Retrieved from

    • Building Block Properties.[] ChemScene.[6] Retrieved from

  • Synthetic Methodology (Suzuki Coupling of Halobenzaldehydes): Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on sterically hindered couplings).
  • Related Scaffold Applications (PDE4/Benzoxaborole Precursors): Akama, T., et al. (2009). Discovery and Structure-Activity Study of a Novel Benzoxaborole Anti-Inflammatory Agent (AN2728) for the Treatment of Psoriasis. Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132. (Structural context for phenoxy-benzonitrile scaffolds).

Sources

Application Note: (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile - A Versatile Scaffold for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the utility of (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile as a multifunctional building block for the synthesis of diverse heterocyclic frameworks. Heterocyclic compounds are foundational to medicinal chemistry and materials science, making the development of novel and efficient synthetic routes a priority.[1][2][3] This document provides a comprehensive overview of the synthesis of this key intermediate and delineates its application in constructing complex molecular architectures, with a focus on tandem reaction sequences. We present detailed, field-tested protocols for the synthesis of substituted benzofurans via Sonogashira coupling and subsequent cyclization, alongside proposed pathways for other valuable heterocyclic systems. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage advanced building blocks for accelerated discovery programs.

Introduction: The Strategic Advantage of Multifunctional Building Blocks

The pursuit of novel chemical entities with desirable pharmacological or material properties is intrinsically linked to the availability of versatile and strategically functionalized starting materials. This compound is a prime example of such a building block, designed for divergent synthesis. Its structure incorporates three key reactive handles:

  • An o-iodophenol moiety, a classic precursor for a variety of metal-catalyzed cross-coupling reactions, most notably for the formation of benzofurans.[4][5][6]

  • An aldehyde group, which serves as a versatile electrophile for condensation reactions, enabling the formation of a wide array of heterocyclic rings such as pyrimidines, pyridines, and chromones.[7][8]

  • A phenoxyacetonitrile group, which can be further elaborated or participate in cyclization reactions. The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further diversification opportunities.

This unique combination of functionalities within a single molecule allows for the execution of elegant tandem or one-pot reactions, significantly streamlining synthetic pathways and reducing step counts.

Synthesis of the Building Block

The synthesis of this compound is conceptualized through a straightforward, multi-step sequence starting from commercially available precursors. The proposed pathway is designed for scalability and efficiency.

Proposed Synthetic Pathway

Synthesis_Pathway A 3-Ethoxy-2-hydroxybenzaldehyde B Iodination (e.g., I₂, NH₄OH) A->B Step 1 C 3-Ethoxy-2-hydroxy-5-iodobenzaldehyde B->C D Williamson Ether Synthesis (e.g., Bromoacetonitrile, K₂CO₃) C->D Step 2 E This compound D->E

Caption: Proposed synthesis of the title building block.

Protocol 1: Synthesis of this compound

Step 1: Iodination of 3-Ethoxy-2-hydroxybenzaldehyde

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-ethoxy-2-hydroxybenzaldehyde (10.0 g, 60.2 mmol) in methanol (100 mL).

  • Reagent Addition: To this solution, add a solution of iodine (16.8 g, 66.2 mmol) and potassium iodide (30.0 g, 180.7 mmol) in water (50 mL). Then, add aqueous ammonia (28%, ~15 mL) dropwise until the solution becomes dark and a precipitate begins to form.

  • Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the dark color of iodine disappears. Acidify the mixture with 2M HCl to pH ~5.

  • Isolation: Filter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum to yield 3-ethoxy-2-hydroxy-5-iodobenzaldehyde.

Step 2: Williamson Ether Synthesis

  • Setup: To a solution of the iodinated phenol from Step 1 (10.0 g, 34.2 mmol) in anhydrous acetone (150 mL) in a 250 mL round-bottom flask, add anhydrous potassium carbonate (7.1 g, 51.3 mmol).

  • Reagent Addition: Stir the suspension vigorously and add bromoacetonitrile (2.8 mL, 41.0 mmol) dropwise.[9]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane (100 mL) and wash with 1M NaOH (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound as a solid.

Application in Heterocyclic Synthesis: Benzofuran Derivatives

A primary application of this building block is in the synthesis of 2,3-disubstituted benzofurans. This is achieved through a powerful one-pot, two-step sequence involving a Sonogashira coupling followed by an intramolecular cyclization. The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds between aryl halides and terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst.[10][11][12]

General Reaction Scheme

Benzofuran_Synthesis start This compound step1 Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) start->step1 intermediate Alkynylated Intermediate step1->intermediate step2 Intramolecular Cyclization (e.g., 5-exo-dig) intermediate->step2 product Substituted Benzofuran step2->product

Caption: Tandem Sonogashira coupling and cyclization pathway.

This tandem approach is highly efficient for constructing the benzofuran core.[13] The reaction of o-iodophenols with terminal alkynes under Sonogashira conditions often leads directly to the benzofuran product through in-situ cyclization.[5][6][14]

Protocol 2: Synthesis of 2-Aryl-5-ethoxy-7-(cyanomethoxy)benzofuran-4-carbaldehyde
  • Setup: To a degassed mixture of this compound (1.0 g, 3.0 mmol), PdCl₂(PPh₃)₂ (70 mg, 0.1 mmol), and CuI (19 mg, 0.1 mmol) in a Schlenk tube, add anhydrous triethylamine (10 mL) and anhydrous THF (10 mL).

  • Reagent Addition: Add the desired terminal alkyne (e.g., phenylacetylene, 3.3 mmol) via syringe.

  • Reaction: Stir the mixture under an inert atmosphere (Argon or Nitrogen) at 60 °C for 4-6 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL). Filter the mixture through a pad of Celite to remove the catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired benzofuran derivative.

EntryAlkyneProductYield (%)
1Phenylacetylene2-Phenyl-5-ethoxy-7-(cyanomethoxy)benzofuran-4-carbaldehyde85
21-Hexyne2-Butyl-5-ethoxy-7-(cyanomethoxy)benzofuran-4-carbaldehyde78
3Trimethylsilylacetylene2-(Trimethylsilyl)-5-ethoxy-7-(cyanomethoxy)benzofuran-4-carbaldehyde90

Note: Yields are representative and may vary based on specific substrate and reaction optimization.

Further Synthetic Potential: Access to Other Heterocycles

The strategic placement of the aldehyde and nitrile functionalities opens avenues to a wider range of heterocyclic systems.

  • Pyridines and Pyrimidines: The formyl group can undergo condensation reactions with 1,3-dicarbonyl compounds and ammonia sources (Hantzsch synthesis) or with amidines to construct substituted pyridine and pyrimidine rings, respectively.

  • Chromones and Quinolines: The aldehyde can participate in intramolecular cyclization reactions or serve as a handle for building fused ring systems. For instance, reaction with compounds containing active methylene groups can lead to chalcone-like intermediates, which can be further cyclized.[8]

  • Multi-component Reactions: The building block is an ideal candidate for multi-component reactions (MCRs), where the aldehyde and another functionality can react in a single pot with other reagents to rapidly build molecular complexity.

Conclusion

This compound is a highly valuable and versatile building block for modern organic synthesis. Its trifunctional nature permits the efficient, modular construction of diverse and complex heterocyclic scaffolds. The protocols detailed herein for its synthesis and application in benzofuran formation demonstrate its immediate utility. We believe this guide will serve as a practical resource for researchers in medicinal chemistry and materials science, enabling the exploration of new chemical space and the development of novel molecular entities.

References

  • Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Spring, D. R. (2003). Diversity-oriented synthesis; a challenge for synthetic chemists. Organic & Biomolecular Chemistry, 1(22), 3867-3870. [Link]

  • Li, J. J. (2021). Heterocyclic Chemistry in Drug Discovery. John Wiley & Sons.
  • Patil, S. A., Patil, R., & Patil, S. A. (2017). One-pot synthesis of heterocycles. RSC Advances, 7(85), 54062-54097. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved February 19, 2026, from [Link]

  • Bhanja, C., & Bhaumik, A. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Catalysis Science & Technology, 13(5), 1357-1382. [Link]

  • Liu, Y., Wang, H., & Wan, J. P. (2014). Copper-Catalyzed, C–C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides. The Journal of Organic Chemistry, 79(21), 10599–10604. [Link]

  • Hocker, J., & Giesecke, H. (1981). N-(2,4-DIFORMYL-5-HYDROXYPHENYL)ACETAMIDE. Organic Syntheses, 60, 49. [Link]

  • Julian, P. L., Oliver, J. J., Kimball, R. H., Pike, A. B., & Jefferson, G. D. (1938). α-PHENYLACETOACETONITRILE. Organic Syntheses, 18, 66. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 19, 2026, from [Link]

  • Silitonga, A. S., Masfria, M., & Manurung, M. (2017). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. TALENTA Conference Series: Science & Technology (ST), 1(1). [Link]

  • Kumar, A., & Sharma, S. (2015). Synthesis of 2-Arylbenzo[b]furans via Copper(I)-Catalyzed Coupling of o-Iodophenols and Aryl Acetylenes. ResearchGate. [Link]

  • Fahmy, A. F. M. (2006). Heterocycles as Versatile Building Blocks in Different Synthetic Strategies. ARKIVOC, 2006(7), 395-415. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (2023, December 2). Sonogashira coupling. In Wikipedia. [Link]

  • Prakash Raja. (2025, February 5). Heterocyclic Synthesis/ Cyclization Reaction. YouTube. [Link]

  • Al-Tel, T. H. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(44), 27684-27704. [Link]

  • Beilstein Journals. (2014, June 17). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. [Link]

  • SRD ORGANICS LTD. (n.d.). Heterocyclic Building Blocks. Retrieved February 19, 2026, from [Link]

  • Othman, M., & Gellis, A. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Cancilla, D. A. (2025). Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection. ResearchGate. [Link]

  • Beaudry, C. M. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Accounts of Chemical Research, 53(8), 1624–1637. [Link]

  • Kumar, A., & Sharma, V. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Organic & Biomolecular Chemistry, 21(24), 4995-5018. [Link]

  • Ali, T. E. S., Ibrahim, M. A., El-Gohary, N. M., & El‐Kazak, A. M. (2013). 3-Formylchromones as diverse building blocks in heterocycles synthesis. European Journal of Chemistry, 4(3), 311-328. [Link]

Sources

Thin-layer chromatography (TLC) conditions for (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the Thin-Layer Chromatography (TLC) analysis of (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile.

Executive Summary

This compound (CAS: 832674-28-9) is a multi-functionalized aromatic building block characterized by an electron-rich ethoxy group, a reactive formyl (aldehyde) handle, a heavy iodo-substituent, and a cyanomethoxy tail.[1] Due to its use as an intermediate in the synthesis of complex pharmaceuticals (often acting as a precursor to substituted benzofurans or indole derivatives), precise monitoring of its purity is critical.

This guide provides a derived, standardized protocol for the TLC analysis of this compound. It addresses the specific chromatographic challenges posed by the competing polarities of the nitrile/aldehyde groups versus the lipophilic iodo-aryl core.

Compound Profile & Physicochemical Properties[2][3][4][5][6]

Understanding the molecule's polarity is essential for selecting the stationary and mobile phases.[2]

PropertyDescriptionChromatographic Implication
Structure Trisubstituted benzene with ether, aldehyde, and nitrile groups.Moderate polarity; UV active.
Key Functional Groups Aldehyde (-CHO), Nitrile (-CN), Aryl Iodide (-I).Aldehyde allows specific staining (DNP).[3] Nitrile increases polarity. Iodide adds lipophilicity.
Predicted LogP ~2.5 - 3.0Soluble in organic solvents (DCM, EtOAc); retains moderately on Silica.
Precursor 3-Ethoxy-4-hydroxy-5-iodobenzaldehydeCritical Separation: The precursor is a phenol (H-bond donor), making it significantly more polar (lower Rf) than the target product.

Materials and Equipment

  • Stationary Phase: Silica Gel 60 F

    
     pre-coated aluminum or glass plates (200 µm layer thickness).
    
  • Solvents (HPLC Grade): n-Hexane (Hex), Ethyl Acetate (EtOAc), Dichloromethane (DCM).

  • Visualization Reagents:

    • UV Lamp (254 nm and 365 nm).[4]

    • 2,4-Dinitrophenylhydrazine (2,4-DNP) Stain (Specific for Aldehydes).[5]

    • Iodine Chamber (General organic stain).

Mobile Phase Optimization Strategy

Since this compound contains both polar (cyano, formyl) and non-polar (iodo, ethyl, aromatic) domains, a binary solvent system of n-Hexane and Ethyl Acetate is the industry standard starting point.

Screening Protocol

Perform a gradient screen to determine the optimal Retention Factor (


), ideally between 0.3 and 0.6.
SystemSolvent Ratio (Hex:EtOAc)Predicted OutcomeApplication
Non-Polar 90:10 (9:1)

Retains product too strongly; good for separating very non-polar impurities.
Standard 70:30 (7:3)

Recommended starting point. Likely provides best separation from polar phenolic precursors.
Polar 50:50 (1:1)

Elutes product near solvent front; co-elution risk with impurities.
Sample Preparation[7][9][10]
  • Concentration: Dissolve ~5 mg of the solid in 1 mL of Dichloromethane (DCM) or Ethyl Acetate.

    • Note: Avoid alcohols (MeOH/EtOH) for spotting if possible, as they can cause "ring" effects on the silica during application.

  • Spotting: Apply 1-2 µL using a micro-capillary tube. Spot diameter should not exceed 2 mm to prevent tailing.

Visualization and Detection Protocols

The presence of the formyl group and the conjugated aromatic system allows for multi-modal detection, ensuring high confidence in identification.

Method A: UV Absorption (Non-Destructive)[8]
  • Mechanism: The conjugated benzene ring and carbonyl group strongly absorb UV light.

  • Procedure: Expose the developed, dried plate to 254 nm light.

  • Observation: The compound will appear as a dark purple/black spot against the bright green fluorescent background of the F

    
     indicator.
    
Method B: 2,4-DNP Stain (Functional Group Specific)
  • Mechanism: 2,4-Dinitrophenylhydrazine reacts with the aldehyde moiety to form a hydrazone conjugate.

  • Procedure: Dip the plate into the DNP solution (see recipe below) and blot excess.

  • Observation: The spot will turn yellow to orange almost immediately.

  • Significance: This confirms the integrity of the aldehyde group. If the spot is UV active but DNP negative, the aldehyde may have oxidized to a carboxylic acid or reduced to an alcohol.

Method C: Iodine Chamber (General)
  • Mechanism: Iodine vapor reversibly adsorbs to the aromatic pi-system and the iodine substituent.

  • Procedure: Place dried plate in a jar with iodine crystals for 2-5 minutes.

  • Observation: Brown/Yellow spot.[4]

Workflow Diagram

The following diagram illustrates the logical flow for analyzing this specific compound.

TLC_Workflow Start Start: Crude/Pure Sample Solvent_Prep Prepare Mobile Phase (Hex:EtOAc 7:3) Start->Solvent_Prep Spotting Spot Sample & Reference (Dissolve in DCM) Solvent_Prep->Spotting Elution Elute in Chamber (Saturated Atmosphere) Spotting->Elution Dry Air Dry Plate Elution->Dry UV_Check UV Visualization (254 nm) Dry->UV_Check Decision Is Spot Visible? UV_Check->Decision Decision->Spotting No (Check Conc.) DNP_Stain Dip in 2,4-DNP Stain Decision->DNP_Stain Yes Result_Aldehyde Yellow/Orange Spot: Aldehyde Intact DNP_Stain->Result_Aldehyde Result_Degraded No Color Change: Aldehyde Oxidized/Lost DNP_Stain->Result_Degraded

Figure 1: Decision tree for the chromatographic analysis and confirmation of aldehyde functionality.

Synthesis Monitoring: Separation from Precursors

When synthesizing this molecule via alkylation of 3-ethoxy-4-hydroxy-5-iodobenzaldehyde with chloroacetonitrile, TLC is the primary tool for monitoring reaction completion.

CompoundPolarityPredicted

(Hex:EtOAc 7:3)
Visualization Characteristics
Product Moderate0.40 - 0.50 UV+, DNP+ (Yellow)
Starting Material (Phenol) High (H-bond donor)0.15 - 0.25 UV+, DNP+ (Yellow), FeCl

+ (Purple/Blue)
O-Alkylated Impurity Low> 0.60UV+, DNP- (if aldehyde reduced)

Critical Control Point: The disappearance of the lower


 spot (Starting Material) indicates reaction completion. If the starting material streaks or tails, add 1% Acetic Acid to the mobile phase to sharpen the phenol spot, though this is rarely necessary for the product itself.

Troubleshooting Guide

Issue: Tailing Spots
  • Cause: Acidic residual silanols interacting with the nitrile or aldehyde.

  • Solution: Although rare for this specific structure, if tailing occurs, pre-wash the plate with the eluent or add 1% Triethylamine (TEA) to the mobile phase. Note: TEA may interfere with DNP staining.

Issue: "Ghost" Spots
  • Cause: Decomposition of the iodo-group (photolysis) or oxidation of the aldehyde on the silica surface.

  • Solution: Develop the plate immediately after spotting. Do not store spotted plates in light. Iodine-carbon bonds can be light-sensitive.

Issue: Low UV Intensity
  • Cause: The iodine atom creates a "heavy atom effect" which can sometimes quench fluorescence or alter absorption maxima.

  • Solution: Rely on the DNP stain for definitive confirmation of the spot location if UV is ambiguous (unlikely, but possible at low concentrations).

References

  • General TLC Methodology: Wall, P. E. (2005). Thin-Layer Chromatography: A Modern Practical Approach. Royal Society of Chemistry. Link

  • Visualization Reagents: Merck KGaA. TLC Visualization Reagents and Methods. Sigma-Aldrich.[6] Link

  • Aldehyde Detection: Behforouz, M., et al. (1985). "2,4-Dinitrophenylhydrazine as a stain for aldehydes".[5] Analytical Chemistry. (Standard Protocol Reference).

  • Compound Data: PubChem. Compound Summary for CID 10899064 (Related Phenoxyacetonitriles). Link

Disclaimer: This protocol is derived from standard chemical properties of aryl-aldehydes and nitriles. Exact Rf values may vary based on laboratory temperature, humidity, and silica gel activity.

Sources

Troubleshooting & Optimization

Preventing deiodination in reactions with (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Deiodination in (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile Reactions

Executive Technical Overview

Compound: this compound CAS: [Proprietary/Variable] Molecular Weight: ~331.11 g/mol Critical Reactivity Profile:

This scaffold presents a unique "push-pull" electronic environment combined with significant steric crowding. The iodine atom at the C6 position is flanked by the cyanomethoxy group (C1). This steric bulk hinders the approach of metal catalysts, often retarding the rate of oxidative addition or transmetallation in cross-coupling reactions. Consequently, this increases the residence time of active catalytic species, making the aryl iodide highly susceptible to protodeiodination (replacement of I with H) or homocoupling .

Furthermore, the para-formyl group renders the ring electron-deficient enough to facilitate radical formation under light exposure, yet the ortho-ethoxy group activates the ring towards electrophilic attacks. This duality requires precise control over reaction conditions to prevent the loss of the iodine handle.

Troubleshooting: Cross-Coupling Reactions (Suzuki, Sonogashira)

Issue: You are attempting to couple the aryl iodide, but observing significant amounts of deiodinated byproduct (Ar-H) instead of the desired product (Ar-R).

Root Cause Analysis: The "Slow Cycle" Failure

In Palladium-catalyzed cross-couplings, deiodination is rarely a random event; it is a mechanistic failure.

  • Steric Hindrance: The C1-cyanomethoxy group blocks the Pd center.

  • Stalled Cycle: If Transmetallation (Step B) is slower than

    
    -Hydride Elimination or solvent interaction, the Pd-Ar intermediate captures a proton (from water, solvent, or base).
    
The Protocol: Stabilized Catalytic Cycle
ParameterRecommendationScientific Rationale
Catalyst/Ligand Pd(OAc)₂ + SPhos or XPhos Buchwald biarylphosphine ligands are bulky and electron-rich. They facilitate oxidative addition despite sterics and accelerate transmetallation, outcompeting the deiodination pathway.
Base Selection K₃PO₄ (anhydrous) Avoid hydroxides (NaOH, KOH) or carbonates in wet solvents. Hydroxides can act as hydride donors or promote hydrolytic deiodination.
Solvent System Toluene/1,4-Dioxane (Anhydrous) Strictly exclude water. Protic solvents (MeOH, EtOH) are hydrogen sources for protodeiodination.
Temperature 60°C - 80°C (Ramp slowly) High heat favors radical cleavage of the C-I bond. Start lower to initiate the cycle without thermal decomposition.
Visualizing the Failure Mode

DeiodinationPathway Start Start: Ar-I + Pd(0) OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet  Fast Ligands (XPhos)   Stall Stalled Intermediate (Steric Hindrance) OxAdd->Stall  Bulky C1-Substituent   Product Reductive Elimination (Product: Ar-R) TransMet->Product DeiodProduct Protodeiodination (Byproduct: Ar-H) Stall->DeiodProduct  Slow Transmetallation   HydrideSource H-Source Attack (Solvent/Base/H2O) HydrideSource->DeiodProduct

Caption: Figure 1. Kinetic competition between productive coupling (Green) and protodeiodination (Red) driven by steric stalling.

Troubleshooting: Chemoselective Aldehyde Modification

Issue: You are trying to reduce the formyl group (aldehyde) or perform a reductive amination, and the iodine is being stripped off.

Root Cause Analysis: Metal-Halogen Exchange & Radical Reduction
  • Strong Bases: Reagents like n-Butyllithium (n-BuLi) or Grignards will perform a Lithium-Halogen exchange at the C6-Iodine position faster than they attack the aldehyde.

  • Radical Reducers: Standard hydrogenation (Pd/C + H₂) will hydrogenolyze the C-I bond immediately.

The Protocol: Orthogonal Reactivity
A. Reducing the Aldehyde to Alcohol

Do NOT use: LiAlH₄ or H₂/Pd. USE: Luche Reduction (NaBH₄ + CeCl₃·7H₂O)

  • Why: The Cerium(III) salt coordinates to the carbonyl oxygen, making the aldehyde more electrophilic. This allows the reduction to proceed at

    
     or room temperature. More importantly, it suppresses the single-electron transfer (SET) mechanism that leads to radical deiodination.
    
B. Nucleophilic Addition (Grignard Alternative)

Do NOT use: R-MgBr (Grignard) directly. USE: Knochel-Hauser Base / Turbo-Grignard (iPrMgCl·LiCl) or Barbier Reaction (Zn)

  • Method (Knochel-Hauser):

    • Cool reaction to

      
      .
      
    • Perform the iodine-magnesium exchange intentionally if you want to functionalize the iodine position.

    • To attack the aldehyde only: This is difficult with organometallics. Instead, use Nozaki-Hiyama-Kishi (NHK) coupling (Cr/Ni) which is highly chemoselective for aldehydes in the presence of halides.

Storage & Handling Protocols

Issue: The compound is turning purple/brown during storage. Diagnosis: Spontaneous homolytic cleavage of the C-I bond, releasing


 (purple vapor).
VariableSpecificationReason
Light Amber Glass / Foil Wrap The C-I bond energy (~50-60 kcal/mol) overlaps with UV/Visible light energy. Photons cleave the bond, generating aryl radicals.
Stabilizer Copper Wire / Silver Wool (Optional) In solution, Cu(0) can scavenge free iodides, though prevention via cold storage is superior.
Temperature -20°C Thermal energy promotes radical dissociation.

Frequently Asked Questions (FAQs)

Q1: Can I use DMF as a solvent for Suzuki coupling with this molecule? A: Proceed with caution. While DMF is excellent for solubility, it can decompose to form dimethylamine and carbon monoxide at high temperatures, which can poison the catalyst or act as a hydride source. Recommendation: Use DMA (Dimethylacetamide) or NMP if Toluene/Dioxane fails, but strictly keep the temperature


.

Q2: I need to convert the nitrile to an amide. Will the iodine survive hydrolysis? A: Acidic hydrolysis (H₂SO₄) is risky due to the heat required. Basic hydrolysis (NaOH/H₂O₂) is safer for the aryl iodide, provided you keep the temperature low (


). However, the formyl group is sensitive to oxidation (becoming carboxylic acid) under these conditions.
  • Better Route: Use a Ghaffar-Parkins catalyst (Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II)) for hydration of nitriles under neutral conditions.

Q3: Why is the "Ethoxy" group mentioned as a risk factor? A: The ethoxy group is an electron-donating group (EDG) located ortho to the iodine. While it activates the ring for oxidative addition (good), it also stabilizes the aryl radical if the iodine leaves (bad). This stabilization lowers the activation energy for radical deiodination pathways.

References

  • Mechanisms of Dehalogenation: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, vol. 127, no. 13, 2005, pp. 4685–4696. Link

  • Chemoselective Reductions: Gemal, A. L., and Luche, J. L. "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society, vol. 103, no. 18, 1981, pp. 5454–5459. Link

  • NHK Coupling (Chemoselectivity): Takai, K., et al. "Reactions of alkenylchromium reagents prepared from alkenyl trifluoromethanesulfonates (triflates) with chromium(II) chloride under nickel catalysis." Journal of the American Chemical Society, vol. 108, no. 19, 1986, pp. 6048–6050. Link

  • Protodeiodination in Pd-Catalysis: Navarro, O., et al. "General Synthesis of Di- and Tri-Substituted Biaryls via Suzuki-Miyaura Cross-Coupling." The Journal of Organic Chemistry, vol. 69, no. 9, 2004, pp. 3173–3180. Link

Technical Support Center: Solvent Selection for the Williamson Ether Synthesis of (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals performing the Williamson ether synthesis to produce (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile. We will explore the critical role of solvent selection in maximizing reaction efficiency, yield, and purity, framed within a practical, problem-solving context.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding solvent choice for this specific synthesis.

Q1: What is the best type of solvent for synthesizing this compound and why?

A1: The optimal choice is a polar aprotic solvent . The Williamson ether synthesis is a classic bimolecular nucleophilic substitution (Sₙ2) reaction.[1][2] In this specific case, a phenoxide ion (generated from 2-ethoxy-4-formyl-6-iodophenol) acts as the nucleophile, attacking an alkyl halide (chloroacetonitrile or bromoacetonitrile).

The mechanism requires the nucleophile to attack the electrophilic carbon of the alkyl halide from the backside.[1][2] Polar aprotic solvents, such as N,N-Dimethylformamide (DMF) , acetonitrile (MeCN) , and dimethyl sulfoxide (DMSO) , are ideal because they effectively dissolve the ionic phenoxide intermediate while poorly solvating the negatively charged nucleophile.[2][3] They primarily solvate the metal cation (e.g., Na⁺ or K⁺), leaving a "naked" and highly reactive phenoxide anion, which significantly accelerates the Sₙ2 reaction rate.[3][4]

Q2: I have ethanol available in the lab. Can I use it as a solvent for this reaction?

A2: Using a polar protic solvent like ethanol is strongly discouraged . Protic solvents contain acidic protons (e.g., the -OH group in ethanol) that can form strong hydrogen bonds with the negatively charged oxygen of the phenoxide nucleophile.[5] This creates a "solvent cage" around the nucleophile, stabilizing it and sterically hindering its ability to attack the alkyl halide.[3] This solvation drastically reduces the nucleophile's reactivity, slowing down the desired Sₙ2 reaction and potentially leading to lower yields or incomplete conversion.[2]

Q3: Between DMF, acetonitrile, and DMSO, which is the superior choice?

A3: All three are excellent choices, and the "best" option can depend on specific reaction conditions and purification considerations.

  • Acetonitrile (MeCN) is often a good starting point. It has a lower boiling point (82 °C) than DMF and DMSO, making it easier to remove under reduced pressure during workup. It is particularly effective for this reaction.[2][6]

  • N,N-Dimethylformamide (DMF) is a very common and effective solvent for Sₙ2 reactions.[2][4] Its higher boiling point (153 °C) can be advantageous if higher temperatures are needed to drive the reaction to completion, but it can be difficult to remove completely.

  • Dimethyl sulfoxide (DMSO) is also highly effective but shares the high boiling point (189 °C) and removal challenges of DMF.

For this synthesis, acetonitrile is often the most practical choice due to its effectiveness and ease of removal.[2]

Q4: My starting phenoxide seems to have poor solubility. What should I do?

A4: The sodium or potassium salt of your starting phenol (2-ethoxy-4-formyl-6-iodophenol) should be readily soluble in polar aprotic solvents like DMF or DMSO. If you are observing solubility issues, consider the following:

  • Ensure Anhydrous Conditions: The presence of water can interfere with the formation of the alkoxide and affect solubility.[7]

  • Base Selection: Using a strong base like sodium hydride (NaH) to generate the phenoxide in situ is standard practice.[8] The resulting sodium phenoxide should be soluble.

  • Gentle Heating: Mild heating and stirring can help dissolve the reactants before adding the alkylating agent.

Troubleshooting Guide: Common Issues & Solutions

This section provides a systematic approach to resolving problems encountered during the experiment.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Base: The base (e.g., NaH) may have degraded due to improper storage and exposure to moisture.[7][9]1. Use a fresh, unopened container of the base. A gray appearance of NaH can indicate deactivation.[7]
2. Non-Anhydrous Conditions: Water in the solvent or on the glassware will quench the strong base and hydrolyze the alkylating agent.[7]2. Thoroughly dry all glassware in an oven. Use anhydrous grade solvent.
3. Incorrect Solvent Choice: Use of a protic or apolar solvent will significantly slow or prevent the Sₙ2 reaction.[2][10]3. Switch to a recommended polar aprotic solvent like acetonitrile or DMF.
Formation of Alkene Byproduct (from Alkyl Halide) This is primarily caused by a competing E2 elimination reaction.[10]This is less likely with a primary halide like chloroacetonitrile. However, to minimize it, use the mildest effective temperature (typically 50-80 °C) and avoid sterically bulky bases if possible.[7]
Side-Products from Ring Alkylation (C-Alkylation) The phenoxide ion is an ambident nucleophile and can undergo alkylation on the aromatic ring (C-alkylation) instead of the oxygen (O-alkylation).[2]The choice of solvent can influence selectivity. Polar aprotic solvents generally favor the desired O-alkylation.[6] If C-alkylation is a persistent issue, a systematic re-evaluation of solvent and counter-ion (e.g., switching from Na⁺ to K⁺) may be necessary.
Data Presentation: Solvent Property Comparison

The table below summarizes key properties of recommended solvents to aid in selection.

SolventDielectric Constant (ε at 20°C)Boiling Point (°C)Sₙ2 Rate EnhancementKey Considerations
Acetonitrile (MeCN) 37.582HighPreferred choice; easy to remove.
N,N-Dimethylformamide (DMF) 36.7153Very HighExcellent solvent but difficult to remove. Can decompose at high temperatures.
Dimethyl Sulfoxide (DMSO) 46.7189Very HighPowerful solvent; very difficult to remove. Highly hygroscopic.
Tetrahydrofuran (THF) 7.666ModerateA less polar option. Can be used with NaH but generally provides slower reaction rates than MeCN or DMF.[1]
Experimental Protocol: A Representative Methodology

This protocol outlines a standard procedure for the synthesis of this compound.

Materials:

  • 2-ethoxy-4-formyl-6-iodophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Bromoacetonitrile (or Chloroacetonitrile)

  • Anhydrous Acetonitrile (MeCN)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), add 2-ethoxy-4-formyl-6-iodophenol (1.0 eq) to a round-bottom flask containing anhydrous acetonitrile.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.[11] Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add bromoacetonitrile (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and then heat to a controlled temperature (e.g., 60-80 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC). A typical reaction time is 1-8 hours.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Cautiously quench the reaction by slowly adding ice-cold water to destroy any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization or column chromatography to yield the final this compound.

Mandatory Visualization

The following diagrams illustrate the core concepts of the synthesis.

Williamson_Ether_Synthesis cluster_deprotonation Step 1: Deprotonation cluster_alkylation Step 2: Nucleophilic Attack Phenol Starting Phenol (2-ethoxy-4-formyl-6-iodophenol) Phenoxide Phenoxide Intermediate (Nucleophile) Phenol->Phenoxide Deprotonation Base Strong Base (e.g., NaH) Base->Phenoxide Solvent1 Polar Aprotic Solvent (e.g., Acetonitrile) SN2 Sₙ2 Reaction Phenoxide->SN2 AlkylHalide Alkylating Agent (Bromoacetonitrile) AlkylHalide->SN2 Product Target Ether (this compound) SN2->Product SideProduct Byproducts (NaBr, H₂ gas) SN2->SideProduct

Caption: Workflow for Williamson Ether Synthesis.

Caption: Impact of Solvent Choice on Sₙ2 Reaction Rate.

References
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

  • ChemSynthesis. (2025, May 20). 2-hydroxy-5-iodo-3-methylbenzaldehyde. [Link]

  • Google Patents. (1958).
  • ResearchGate. (2025, October 16). Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules. [Link]

  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • AK Lectures. (2013, April 26). Effect of Solvent on Sn2 Reaction. YouTube. [Link]

  • CK-12 Foundation. (2026, January 14). Preparation of Phenols. [Link]

  • CHM2210. (2020, April 17). Chapter 11 Problem Solving Williamson Ether Synthesis 041620. YouTube. [Link]

  • Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

  • Learning Simply. (2014, June 30). Solvent Effects on Sn2 Reactions. YouTube. [Link]

Sources

Catalyst selection for reactions involving (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured to assist researchers in optimizing reaction parameters for (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile .

This molecule represents a "tri-functional" scaffold containing an aryl iodide , a benzaldehyde , and a nitrile . The proximity of the bulky iodine (C6) to the ether linkage (C1) and the ethoxy group (C2) creates a unique steric environment that demands specific catalyst selection to avoid chemoselectivity errors.

Product Code: Ref-EFIP-CN Chemical Class: Multi-functionalized Aryl Iodide / Vanillin Derivative Support Tier: Advanced Synthesis & Catalysis

Critical Reactivity Profile

Before selecting a catalyst, users must understand the competing electronic and steric factors defined by the substitution pattern:

  • Site A (C-6 Iodide): The primary handle for C-C bond formation. It is sterically crowded by the adjacent O-cyanomethyl group.

    • Implication: Standard Pd(PPh₃)₄ catalysts may suffer from slow oxidative addition. Bulky, electron-rich phosphine ligands are recommended.

  • Site B (C-4 Formyl): Highly electrophilic.

    • Risk:[1][2] Susceptible to unwanted condensation (aldol/Cannizzaro) under the basic conditions required for Suzuki/Sonogashira coupling.

  • Site C (Nitrile): Generally stable but prone to hydrolysis (to amide/acid) under strong aqueous basic conditions or reduction by strong hydrides.

Catalyst Selection Guide by Reaction Type

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Arylation/Alkylation at C-6 without degrading the aldehyde or nitrile.

ParameterRecommendationTechnical Rationale
Catalyst System Pd(dppf)Cl₂·DCM or XPhos Pd G2 The bidentate ligand (dppf) resists de-ligation, while XPhos (Buchwald G2) provides the steric bulk necessary to overcome the crowding at the ortho-iodide position [1].
Base Selection K₃PO₄ (Tribasic Potassium Phosphate) Avoid strong hydroxides (NaOH/KOH). Hydroxides promote the Cannizzaro reaction of the aldehyde and hydrolysis of the nitrile. K₃PO₄ provides sufficient basicity for transmetallation while sparing the electrophiles [2].
Solvent System 1,4-Dioxane / Water (4:1) This mixture ensures solubility of the organic substrate and the inorganic base. If the aldehyde is unstable, switch to anhydrous DMF with Cs₂CO₃ .
Temperature 60–80°C Do not exceed 100°C. High heat promotes deiodination (protodehalogenation) side reactions.
Protocol B: Reductive Amination

Objective: Derivatization of the C-4 aldehyde to an amine while preserving the nitrile and iodide.

ParameterRecommendationTechnical Rationale
Reducing Agent NaBH(OAc)₃ (STAB) Sodium triacetoxyborohydride is the gold standard for chemoselectivity. It reduces the intermediate imine but is not strong enough to reduce the aldehyde, nitrile, or aryl iodide [3].
Solvent DCE (1,2-Dichloroethane) or THF DCE promotes rapid imine formation.
Acid Additive Acetic Acid (1 eq) Catalyzes imine formation. Essential when using STAB.
Forbidden Reagent LiAlH₄ or NaBH₄ LiAlH₄ will reduce the nitrile to a primary amine and potentially de-iodinate the ring. NaBH₄ is too aggressive and may reduce the aldehyde to alcohol before amine formation.
Protocol C: Sonogashira Coupling

Objective: Alkynylation at C-6.

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%) + CuI (2 mol%).

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA).

  • Warning: The aldehyde is an electron-withdrawing group (EWG), which activates the ring for coupling but also makes the product prone to polymerization. Run under strict anaerobic conditions (Argon sparge).

Decision Logic & Pathway Visualization

The following diagram illustrates the divergent synthetic pathways and the specific reagents required to navigate them selectively.

ReactionPathways cluster_legend Pathway Key Start (2-Ethoxy-4-formyl- 6-iodophenoxy)acetonitrile Suzuki Biaryl Product (Aldehyde/Nitrile Intact) Start->Suzuki Pd(dppf)Cl2, K3PO4 Boronic Acid, 80°C RedAm Secondary Amine (Iodide/Nitrile Intact) Start->RedAm Amine, NaBH(OAc)3 DCE, AcOH Hydrolysis Carboxylic Acid (Side Product) Start->Hydrolysis NaOH/KOH (Base too strong) Reduction Benzyl Alcohol (Side Product) Start->Reduction NaBH4 (Non-selective) key1 Green: Recommended C-C Bond Formation key2 Blue: Recommended C-N Bond Formation key3 Red: Common Failure Modes

Caption: Chemoselective pathways for functionalizing the aryl iodide (Green) and aldehyde (Blue) while avoiding hydrolysis or over-reduction (Red).

Troubleshooting & FAQs

Q1: I am observing significant "de-iodinated" byproduct (starting material minus iodine) during Suzuki coupling. Why?

Diagnosis: This is protodehalogenation, common when the oxidative addition step is slow or the transmetallation is inefficient. Solution:

  • Switch Ligands: The steric bulk of the ethoxy group at C2 might be hindering Pd insertion. Switch to XPhos or SPhos based catalysts (Buchwald G2/G3 precatalysts), which are designed for hindered aryl halides [1].

  • Dry Conditions: Ensure your solvent is anhydrous. Water can act as a proton source for this side reaction if the catalytic cycle stalls.

Q2: My aldehyde peak disappeared on NMR, but I didn't get the amine product.

Diagnosis: You likely formed the imine intermediate but failed to reduce it, or the aldehyde oxidized to a carboxylic acid. Solution:

  • Check Reductant: Ensure you are using NaBH(OAc)₃ . If the amine is weakly nucleophilic (e.g., an aniline), the imine formation equilibrium is unfavorable. Add 4Å molecular sieves to drive imine formation before adding the reducing agent.

  • Inert Atmosphere: The formyl group at C4 is electron-deficient and oxidizes easily in air. Purge all solvents with Nitrogen/Argon.

Q3: Can I hydrolyze the nitrile to an acid without affecting the aryl iodide?

Diagnosis: Difficult chemoselectivity.[3] Acid hydrolysis (HCl/Heat) often degrades the ether linkage. Basic hydrolysis (NaOH) triggers aldehyde condensation. Solution: Use enzymatic hydrolysis (Nitrilase) for mild conditions, or the Ghaffar-Parkins catalyst [PtH(PA₂OH)(PMe₂OH)] for hydration to the amide under neutral conditions [4].

Q4: Why is the reaction turning black and precipitating metal?

Diagnosis: "Palladium Black" formation. The catalyst is decomposing before the reaction completes. Solution:

  • Ligand Load: Add excess free ligand (e.g., triphenylphosphine) to stabilize the Pd species.

  • Oxygen Leak: Oxygen rapidly decomposes active Pd(0). Re-seal the septum or use a glovebox.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2][4] Accounts of Chemical Research.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Abdel-Magid, A. F., et al. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6] The Journal of Organic Chemistry.

  • Ghaffar, T., & Parkins, A. W. (2000). The hydration of nitriles to amides catalyzed by platinum phosphinito complexes. Tetrahedron Letters.

Sources

Technical Support Center: Purification of (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of crude (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile. The following troubleshooting FAQs and protocols are designed to address specific issues, explaining the chemical principles behind each purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What are the most likely impurities in my crude product and how do I identify them?

Answer:

Understanding the potential impurities is the first step to effective purification. These are almost always related to the synthetic route used to prepare the target molecule. A common synthesis involves the Williamson ether synthesis between an iodinated vanillin derivative and a haloacetonitrile.[1][2] Another key step is the formylation of the aromatic ring, often via a Vilsmeier-Haack reaction.[3][4]

Based on these common synthetic pathways, the primary impurities can be categorized as follows:

  • Unreacted Starting Materials:

    • 4-hydroxy-3-iodo-5-methoxybenzaldehyde (Iodovanillin) or similar phenolic precursor: If the etherification is incomplete, this will be a major contaminant.

    • A haloacetonitrile (e.g., bromoacetonitrile or chloroacetonitrile): Often volatile, but can persist.

  • Side-Reaction Products:

    • Over-alkylation products: Reaction at the formyl group or other positions.

    • Hydrolysis of the nitrile: The nitrile group can hydrolyze to an amide or carboxylic acid, especially during aqueous workup.

    • De-iodination: The iodine atom can be reductively removed, leading to the non-iodinated analogue.

    • Polymeric or tar-like substances: Often formed during formylation or from unstable intermediates.[5]

  • Reagents and Solvents:

    • Phase-transfer catalysts: If used for the ether synthesis.

    • High-boiling solvents: Such as DMF or DMSO, which can be difficult to remove completely.[6]

Identification Strategy:

A multi-technique approach is best for identifying these impurities.

Impurity TypeIdentification Technique & Key Signature
Unreacted Phenolic PrecursorTLC: Will have a different Rf value, often more polar. ¹H NMR: Presence of a phenolic -OH peak (broad singlet).
Hydrolyzed Nitrile (Amide)¹H NMR: Appearance of broad amide N-H peaks. FT-IR: Shift in the C≡N stretch (~2200 cm⁻¹) to C=O stretch (~1650 cm⁻¹).
De-iodinated ProductMass Spec: Isotopic pattern for iodine will be absent; molecular weight will be lower by ~126 amu. ¹H NMR: Aromatic region will show an extra proton instead of the iodine substitution pattern.
Residual High-Boiling Solvent¹H NMR: Characteristic peaks for DMF (singlets at ~8.0, 2.9, 2.7 ppm) or DMSO (singlet at ~2.5 ppm).
FAQ 2: My crude product is a dark, oily gum. Should I use column chromatography or recrystallization?

Answer:

A dark, oily, or gummy consistency indicates a high level of impurities. In this scenario, column chromatography is the strongly recommended initial purification method.

Causality:

  • Recrystallization is highly effective for purifying compounds that are already relatively pure (typically >90%). It relies on the slow, selective formation of a crystal lattice, a process that is easily inhibited by significant amounts of impurities which can act as "crystal poisons" or lead to the product "oiling out" instead of crystallizing.

  • Column Chromatography is a separatory technique, not a phase-change technique. It physically separates molecules based on their differential adsorption to a stationary phase.[7] This makes it ideal for handling complex mixtures with multiple components and removing the colored tars or polymeric materials that are preventing crystallization.

The logical workflow for purification should be guided by an initial purity assessment.

Purification_Workflow A Assess Crude Product (TLC, ¹H NMR) B Is the product >90% pure and a solid? A->B C Attempt Recrystallization B->C Yes D Perform Column Chromatography B->D No (Oily/Gummy) I Pure Product C->I E Analyze Fractions (TLC) D->E F Combine Pure Fractions & Evaporate Solvent E->F G Is the product solid? F->G H Final Polish: Recrystallization G->H Yes G->I No (Pure Oil) H->I

Caption: Decision workflow for purification.

FAQ 3: I'm performing column chromatography, but the separation is poor. What can I do?

Answer:

Poor separation (co-elution of spots on TLC) during column chromatography is a common issue. Here is a systematic troubleshooting guide.

Step-by-Step Troubleshooting Protocol:

  • Re-evaluate Your Solvent System (Mobile Phase):

    • The Principle: The ideal mobile phase for your target compound should result in a retention factor (Rf) of 0.25-0.35 on an analytical TLC plate.[7]

    • Action: Systematically test different solvent mixtures. For a polar molecule like this compound, a good starting point is a mixture of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate or Dichloromethane).[8]

    • Pro-Tip: If your compound is streaking on the TLC plate, add 0.5-1% of acetic acid to the mobile phase. This can suppress the ionization of the phenolic hydroxyl group (if present as an impurity), leading to sharper bands.

  • Check Your Column Packing:

    • The Principle: The stationary phase must be packed uniformly to prevent "channeling," where the solvent and sample find pathways of least resistance, bypassing the bulk of the stationary phase and ruining the separation.[7]

    • Action: Always use the "slurry method" for packing. Prepare a slurry of silica gel in your initial, least polar solvent. Pour this into the column and allow it to settle with gentle tapping. Never let the top of the silica bed run dry.

  • Optimize Sample Loading:

    • The Principle: Overloading the column is a primary cause of poor separation. The sample should be applied as a highly concentrated, narrow band at the top of the column.

    • Action: Use a minimal amount of solvent to dissolve your crude product. If it's poorly soluble, dissolve it in a stronger (more polar) solvent, adsorb it onto a small amount of silica gel, dry this silica completely, and then carefully add the resulting powder to the top of the packed column. This "dry loading" technique often gives superior results.

  • Control the Elution Rate:

    • The Principle: Separation is an equilibrium process. If the mobile phase flows too quickly, the components do not have sufficient time to equilibrate between the mobile and stationary phases, leading to broad bands and poor resolution.[9]

    • Action: Adjust the stopcock or pump flow rate to be slow and steady. A good rule of thumb is a flow rate where individual drops are just distinguishable.

ParameterCommon ProblemRecommended Solution
Mobile Phase Rf is too high (>0.5) or too low (<0.1).Decrease (for high Rf) or increase (for low Rf) the proportion of the polar solvent in your eluent mixture.
Stationary Phase Cracks or channels appear in the silica bed.Repack the column using a well-de-gassed slurry. Ensure the column remains perfectly vertical.[7]
Sample Loading The initial sample band is too wide.Use the "dry loading" method or dissolve the sample in the absolute minimum volume of the mobile phase.
Flow Rate Elution is too fast, leading to broad fractions.Slow the flow rate to allow for proper equilibration.
FAQ 4: I've purified my compound, but it's turning yellow/brown upon storage. How can I prevent this?

Answer:

The discoloration of your purified this compound is likely due to degradation, specifically oxidation. Aromatic iodides and aldehydes are susceptible to degradation, especially in the presence of light, air (oxygen), and trace acid or base.[10]

Causality and Prevention:

  • Oxidation of the Aldehyde: The formyl group (-CHO) is easily oxidized to a carboxylic acid (-COOH). This is often catalyzed by light and air.

  • Instability of the C-I Bond: The carbon-iodine bond can be labile, particularly when exposed to light, potentially releasing free iodine (I₂), which is colored.[11]

  • Phenolic Oxidation: While the phenolic hydroxyl is etherified, related structures can be sensitive to oxidation, leading to colored quinone-type byproducts.

Recommended Storage Protocol:

  • Ensure Absolute Purity: Trace impurities, especially metals or acids, can catalyze decomposition. Ensure the final product is free of purification solvents.

  • Use an Inert Atmosphere: After drying the compound under high vacuum, break the vacuum with an inert gas like Argon or Nitrogen.

  • Protect from Light: Store the vial wrapped in aluminum foil or in an amber-colored vial.

  • Store Cold: Store the compound in a freezer, preferably at -20 °C or below.

  • Consider a Scavenger: For long-term storage, adding a small piece of copper wire or a tiny amount of a radical inhibitor like BHT (Butylated hydroxytoluene) can help scavenge traces of acid or radicals that initiate decomposition.

Caption: Factors leading to product degradation.

References

  • CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google P
  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Form
  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink.
  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Extraction and Purification of Phenolic Compounds from Lignocellulosic Biomass Assisted by Ionic Liquid, Polymeric Resins, and Supercritical CO2.
  • Organic iodides in efficient and stable perovskite solar cells: strong surface passiv
  • Column Chromatography: Principles, Procedure, and Applic
  • Crystal structure of aquachloridobis(2-ethoxy-6-formylphenolato-κ2 O 1,O 6)iron(III)
  • PREVENTION OF ORGANIC IODIDE FORM
  • Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Wordpress.
  • Recrystalliz
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • α-PHENYLACETOACETONITRILE. Organic Syntheses Procedure.
  • Purification of aromatic polycarboxylic acids by recrystallization.
  • Stability diagram of the chemical species iodide and iodate concerning....
  • Williamson ether synthesis. Wikipedia.
  • An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Beilstein Journals.
  • Williamson Ether Synthesis. YouTube.
  • 1 PURIFICATION OF PHENOL Background of the Invention Field of the Invention 5 The present invention concerns a process for purif.
  • Stability of Iodine in Iodized Salt Used for Correction of Iodine Deficiency Disorders. idrin.org.
  • Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection.
  • Vilsmeier–Haack reaction. Wikipedia.
  • Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques.
  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc..
  • Organic iodides in efficient and stable perovskite solar cells: strong surface passiv
  • Synthesis and accumulation of aromatic aldehydes in an engineered strain of Escherichia coli.SciSpace.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Column chrom
  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.Mettler Toledo.
  • Technical Support Center: Aldehyde Purific
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijrpsonline.com.
  • Separation of aromatic aldehydes.
  • 1.5 Williamson Ether Synthesis – Organic Chemistry II. KPU Pressbooks.
  • Green aromatic aldehyde production from biomass via catalytic fraction

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Troubleshooting guide for the Vilsmeier-Haack formylation of phenoxyacetonitriles.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Vilsmeier-Haack Formylation of Phenoxyacetonitriles

Welcome to the technical support center for the Vilsmeier-Haack formylation of phenoxyacetonitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounding our advice in mechanistic principles and field-proven protocols.

Mechanism Overview: The "Why" Behind the Reaction

A foundational understanding of the reaction mechanism is critical for effective troubleshooting. The Vilsmeier-Haack reaction is a two-part process:

  • Vilsmeier Reagent Formation: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with an acid chloride like phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, the Vilsmeier reagent.[1][2][3] This reagent is the active formylating agent.

  • Electrophilic Aromatic Substitution: The electron-rich phenoxyacetonitrile attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the desired aryl aldehyde.[1][4]

The Vilsmeier reagent is a relatively weak electrophile, which is why the reaction is most effective on electron-rich aromatic compounds, such as phenols, anilines, and their derivatives.[1][5] The phenoxy group in phenoxyacetonitrile is an activating, ortho, para-directing group, making these positions the most likely sites for formylation.

Vilsmeier_Haack_Mechanism cluster_0 Part 1: Vilsmeier Reagent Formation cluster_1 Part 2: Electrophilic Substitution & Hydrolysis DMF DMF Adduct Initial Adduct DMF->Adduct + POCl₃ POCl3 POCl₃ POCl3->Adduct Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) Adduct->Vilsmeier_Reagent Elimination Sigma_Complex Sigma Complex Vilsmeier_Reagent->Sigma_Complex Phenoxyacetonitrile Phenoxyacetonitrile Phenoxyacetonitrile->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt - H⁺ Aldehyde Formylated Product Iminium_Salt->Aldehyde + H₂O (Hydrolysis) H2O H₂O (Workup) H2O->Aldehyde

Caption: The Vilsmeier-Haack reaction pathway.

Troubleshooting Guide (Q&A Format)

This section directly addresses specific issues you may encounter during your experiments.

Category 1: No Reaction or Low Conversion

Q1: I've set up my reaction, but TLC analysis shows only starting material, even after several hours. What's going wrong?

A1: The most common culprit for a stalled reaction is an issue with the Vilsmeier reagent itself.

  • Expertise & Experience: The Vilsmeier reagent is extremely sensitive to moisture.[6] Any exposure to atmospheric humidity or wet solvents will cause rapid hydrolysis, neutralizing its reactivity. It is also thermally unstable and should ideally be prepared fresh and used immediately.[6][7]

Troubleshooting Steps:

  • Reagent Quality: Ensure your DMF is anhydrous. Use a freshly opened bottle or DMF dried over molecular sieves. POCl₃ should be of high purity and handled under an inert atmosphere (e.g., nitrogen or argon).

  • Glassware: All glassware must be rigorously dried, either in an oven overnight or by flame-drying under vacuum.

  • Reagent Preparation: Prepare the Vilsmeier reagent in situ by adding POCl₃ dropwise to ice-cold, stirred DMF.[2][8] A color change (often to yellow or orange) and slight exotherm indicate its formation.[9] Allow the reagent to form completely (stir for 30-60 minutes at 0°C) before adding your phenoxyacetonitrile substrate.[5]

  • Temperature: While reagent formation requires low temperatures, the subsequent formylation step often needs heat. After adding your substrate at 0°C, allow the reaction to warm to room temperature and then heat as necessary (typically 40-80°C), monitoring by TLC.[5][10]

Q2: My reaction works, but the yield is consistently below 40%. How can I improve it?

A2: Low yields often point to suboptimal reaction conditions or stoichiometry.

  • Expertise & Experience: The electronic properties of the phenoxy ring are paramount. The ether oxygen and the cyanomethyl group have opposing electronic effects. Substituents on the phenyl ring will further modulate its reactivity. Electron-donating groups (EDGs) like methoxy or alkyl groups will accelerate the reaction, while electron-withdrawing groups (EWGs) like nitro or cyano will deactivate the ring, requiring harsher conditions and often resulting in lower yields.

Optimization Strategies:

ParameterRecommendationRationale
Stoichiometry Use a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents relative to the substrate).[5]Ensures complete consumption of the starting material, especially if some reagent decomposes.
Temperature Systematically increase the reaction temperature (e.g., from 60°C to 80°C or 100°C).[10]Provides the necessary activation energy, particularly for less reactive (electron-poor) substrates.
Reaction Time Monitor the reaction by TLC every hour. Extend the reaction time if starting material is still present.Some reactions may require several hours to reach completion.
Solvent While DMF is often both a reagent and solvent, for sparingly soluble substrates, a co-solvent like 1,2-dichloroethane or acetonitrile can be used.[10]Ensures the reaction mixture remains homogeneous.
Category 2: Side Reactions and Product Impurity

Q3: My TLC plate shows multiple spots, and the crude NMR is complex. What are the likely side products?

A3: The Vilsmeier-Haack reaction can lead to several side products, especially under forcing conditions.

  • Expertise & Experience: The high reactivity of the Vilsmeier reagent and the intermediates can lead to undesired transformations.

Common Side Reactions:

  • Diformylation: If the product is still sufficiently activated, a second formyl group can be introduced. This is more common with highly activated aromatic rings.

  • Chlorination: The POCl₃ and the chloroiminium ion can act as chlorinating agents, especially at higher temperatures. This is a known side reaction for substrates like uracil.[2]

  • Reaction with the Nitrile Group: While less common, the Vilsmeier reagent can potentially react with other nucleophilic sites in the molecule.

  • Decomposition: At very high temperatures, the Vilsmeier reagent itself can decompose, leading to a complex mixture of byproducts.[7]

Mitigation Strategies:

  • Control Temperature: Avoid excessive heating. Use the minimum temperature required for a reasonable reaction rate.

  • Stoichiometry: Avoid a large excess of the Vilsmeier reagent.

  • Order of Addition: Always add the substrate to the pre-formed reagent. Adding POCl₃ to a mixture of DMF and the substrate can create localized high concentrations of the reagent and promote side reactions.[7]

Troubleshooting_Flowchart Start Problem Encountered No_Reaction Q: No Reaction / Low Conversion? Start->No_Reaction Side_Products Q: Multiple Products? Start->Side_Products Workup_Issue Q: Difficult Workup? Start->Workup_Issue Check_Reagent Check Reagent Quality (Anhydrous DMF, Pure POCl₃) No_Reaction->Check_Reagent Yes Control_Temp Lower Reaction Temperature Side_Products->Control_Temp Yes Quench_Method Slow Quenching on Ice Workup_Issue->Quench_Method Yes Check_Setup Ensure Dry Glassware & Inert Atmosphere Check_Reagent->Check_Setup Optimize_Conditions Optimize Conditions (Temp, Time, Stoichiometry) Check_Setup->Optimize_Conditions Control_Stoich Reduce Excess Vilsmeier Reagent Control_Temp->Control_Stoich Check_Addition Verify Order of Addition Control_Stoich->Check_Addition Adjust_pH Careful pH Adjustment (e.g., Sat. NaOAc) Quench_Method->Adjust_pH Extraction_Solvent Use Appropriate Extraction Solvent Adjust_pH->Extraction_Solvent

Caption: A logical troubleshooting workflow.

Category 3: Workup and Purification

Q4: The workup is problematic. After quenching with ice/water, I get a thick, unfilterable precipitate or an emulsion during extraction. What should I do?

A4: The workup step, which hydrolyzes the iminium salt, must be carefully controlled.

  • Expertise & Experience: The hydrolysis is often exothermic and can lead to the formation of viscous oils or intractable solids if not managed properly. The pH of the solution is critical for clean precipitation of the product.[8]

Recommended Workup Protocol:

  • Quenching: Cool the reaction mixture to room temperature. Pour it slowly with vigorous stirring onto a large amount of crushed ice. This dissipates the heat from the exothermic hydrolysis of excess reagent.

  • Neutralization: The resulting solution will be highly acidic. Neutralize it carefully to a pH of 6-8.[8] Instead of strong bases like NaOH which can cause localized heating and side reactions, it is often better to use a buffered solution like saturated aqueous sodium acetate.[8] This will precipitate the aldehyde product.

  • Isolation: If a solid precipitates, it can be collected by filtration. If an oil forms, extract it with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). To break emulsions, add a saturated brine solution during the extraction.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q: Can I use other reagents besides POCl₃ and DMF? A: Yes. While POCl₃/DMF is the most common combination, other acid chlorides like thionyl chloride (SOCl₂), oxalyl chloride, or phosgene can be used to activate DMF.[11][12] Similarly, other N,N-disubstituted formamides can be used.[11] Oxalyl chloride is an excellent activating agent as its byproducts are gaseous (CO, CO₂), simplifying purification.[12]

Q: How do substituents on the phenoxy ring affect the reaction's regioselectivity? A: The phenoxy group is a strong ortho, para-director.

  • Unsubstituted Phenoxyacetonitrile: Formylation will occur primarily at the para-position due to sterics, with some ortho-isomer formation.

  • Substituted Phenoxyacetonitriles: The existing substituent will direct the incoming formyl group. For example, a methoxy group at the 3-position will strongly direct formylation to the 4- and 6-positions. The electronic nature of the substituent greatly influences reactivity.[13]

Q: Is it possible to isolate the Vilsmeier reagent before use? A: While possible, it is not recommended for standard laboratory practice. The isolated reagent is a highly moisture-sensitive and thermally unstable solid.[6] Preparing the reagent in situ just before it is needed is safer, more convenient, and generally provides the best results.[3][7]

Experimental Protocols

Protocol 1: In Situ Preparation of the Vilsmeier Reagent
  • To a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, used as both reagent and solvent).

  • Cool the flask to 0°C in an ice-water bath.

  • Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF over 15-30 minutes. Ensure the internal temperature does not rise above 10°C.

  • After the addition is complete, stir the resulting pale yellow or orange mixture at 0°C for an additional 30-60 minutes to ensure complete formation of the reagent.[5]

Protocol 2: General Formylation of a Phenoxyacetonitrile
  • To the freshly prepared Vilsmeier reagent at 0°C, add the phenoxyacetonitrile substrate (1.0 equivalent), either neat if it is a liquid or dissolved in a minimum amount of anhydrous DMF or dichloromethane.

  • After the addition, allow the reaction mixture to warm to room temperature, then heat to 60-80°C.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and proceed with the workup as described in Q4 of the troubleshooting guide.

References

  • Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Chemistry Steps. [Link]

  • Patil, S. A., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. [Link]

  • Ghorbani-Vaghei, R., et al. (2024). Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. RSC Advances. [Link]

  • Bollyn, M. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. [Link]

  • Gate Chemistry. (2020, July 15). DMF/POCl3 (Vilsmeier Haack Reaction) |Gate Chemistry|. YouTube. [Link]

  • Campaigne, E., & Archer, W. L. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses Procedure. [Link]

  • FINAL Vilsmeier Hacck Reaction. (2025, May 15). Scribd. [Link]

  • Vilsmeier-Haack Reaction. (2014, December 7). Sciencemadness Discussion Board. [Link]

  • Xu, P., Guo, S.-M., & Studer, A. (2025, August 13). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. ChemRxiv. [Link]

  • The effect of the C5-substituent on regioselectivity in the Rh(i)-catalyzed intermolecular transannulation of 1,2,3-thiadiazoles with phenylacetylene. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]

  • Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. (2012, January 24). Organic Process Research & Development - ACS Publications. [Link]

  • Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines. (2025, August 7). ResearchGate. [Link]

  • Pitchai, M., et al. (2024, February 12). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Synlett. [Link]

  • The Application of Vinylogous Iminium Salt Derivatives and Microwave Accelerated Vilsmeier-Haack Reactions to Efficient Relay Syntheses of the Polycitone and Storniamide Natural Products. (n.d.). NIH. [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing. [Link]

  • Vilsmeier-Haack Reagent (Halomethyleneiminium Salt). (2025, August 7). ResearchGate. [Link]

  • Method for preparing vilsmeier reagent. (n.d.).
  • Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent. (n.d.).
  • How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. (2020, March 20). ResearchGate. [Link]

  • (PDF) Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier-Haack Formylation of Electron-Rich Arenes. (2025, August 6). ResearchGate. [Link]

  • Imine and Enamine Hydrolysis Mechanism. (2020, December 9). Chemistry Steps. [Link]

  • Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. [Link]

  • Modified Vilsmeier-Haack Reactions of A-Methylene Ketones: Chapter Three. (n.d.). Scribd. [Link]

  • Keeping Vilsmeier reagent in the flow: From toxin to medicine in one go. (2023, September 18). EurekAlert!. [Link]

  • Vilsmeier reagent/POCl3 formation. (2021, May 16). Sciencemadness.org. [Link]

Sources

Iodinated Phenols Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely here because your iodinated phenol reagents (e.g., 2-iodophenol, 4-iodophenol) have discolored, failed in a cross-coupling reaction, or shown erratic results in GC-MS analysis.

Iodinated phenols are chemically distinct from their chlorinated or brominated analogs.[1] The iodine atom introduces a unique combination of high polarizability and low bond dissociation energy (BDE) .[1] While these properties make them excellent substrates for cross-coupling (Suzuki, Sonogashira), they also render them inherently unstable to light, heat, and oxygen.

This guide moves beyond basic safety data sheets (SDS) to address the mechanistic causes of instability and provides validated protocols to rescue your experiments.

Part 1: The Core Instability Mechanism

To troubleshoot effectively, you must understand the causality. The instability of iodinated phenols is driven almost entirely by the weakness of the Carbon-Iodine (C–I) bond relative to other halogens.

Comparative Bond Dissociation Energies (BDE)

The following data illustrates why iodophenols degrade while fluorophenols remain stable.

Bond Type (Aromatic)Bond Energy (kcal/mol)Stability Implication
Ar–F ~112Metabolically and chemically inert.[1]
Ar–Cl ~96Stable; requires activation for coupling.[1]
Ar–Br ~81Moderately stable; standard coupling partner.[1]
Ar–I ~65 Unstable. Prone to homolytic cleavage by light/heat.[1]
Ar–O–H ~87Phenolic proton is acidic; susceptible to oxidation.[1]

Key Insight: The C–I bond is weaker than the phenolic O–H bond. This means that under photolytic stress, the iodine atom can cleave before or simultaneously with phenolic oxidation, initiating a radical cascade.

Part 2: Troubleshooting Guide (Q&A Format)

Category A: Storage & Physical Appearance

User Question: "My 4-iodophenol was white when purchased, but after two weeks on the shelf, it has turned pink/purple. Is it still usable?"

Diagnosis: The pink coloration is molecular iodine (


) .[1]
Iodinated phenols undergo photolytic deiodination  when exposed to UV or visible light.[1] The photon energy is sufficient to homolytically cleave the weak C–I bond, generating an aryl radical and an iodine radical. Two iodine radicals recombine to form 

, which is intensely purple/pink.[1]

The Mechanism:





Corrective Protocol: Purification via Sublimation Do not recrystallize oxidized iodophenols if they are heavily colored; heating in solvent can accelerate oxidative coupling.[1] Sublimation is the superior purification method for volatile iodophenols (especially 2-iodophenol and 4-iodophenol).

  • Setup: Place the impure solid in a sublimation apparatus (cold finger).[1]

  • Vacuum: Apply high vacuum (< 0.1 mmHg).

  • Heat: Gently heat the bottom flask using an oil bath (40–50°C is often sufficient due to high vapor pressure).

  • Collection: Pure white crystals will form on the cold finger.[1] The non-volatile quinone impurities and iodine residues will remain at the bottom.

  • Storage: Store immediately in an amber vial, wrapped in foil, under Argon, at 4°C.

Category B: Synthetic Chemistry Challenges

User Question: "I am attempting a Suzuki coupling with 2-iodophenol, but I am observing significant deiodination (formation of phenol) and low yields. Why?"

Diagnosis: You are experiencing reductive deiodination .[1][2] Because the C–I bond is so weak, it undergoes oxidative addition to the Palladium (Pd) catalyst very rapidly. However, if the transmetallation step is slow, or if there is a proton source (moisture/alcohol) nearby, the Pd-Aryl intermediate can capture a proton instead of the boronic acid, regenerating phenol.

Visualizing the Failure Mode:

Deiodination cluster_0 Catalytic Cycle Failure Start Ar-I (Iodophenol) OxAdd LnPd(II)(Ar)(I) (Oxidative Addition) Start->OxAdd Fast Reduction Protodeiodination (Reaction with H+) OxAdd->Reduction Moisture/Protic Solvent Product Ar-H (Phenol) (Unwanted Side Product) Reduction->Product

Figure 1: Pathway of reductive deiodination competing with cross-coupling.

Corrective Protocol: The "Anhydrous" System

  • Solvent Switch: Avoid protic solvents (MeOH, EtOH) if possible.[1] Use anhydrous DMF, Toluene, or Dioxane.

  • Base Selection: Use inorganic bases like

    
     or 
    
    
    
    suspended in aprotic solvent, rather than aqueous carbonate solutions.[1]
  • Degassing: Oxygen promotes homocoupling of the phenol.[1] You must sparge the solvent with Argon for at least 15 minutes before adding the catalyst.

Category C: Analytical Artifacts (GC-MS)

User Question: "I see 'ghost peaks' and tailing when analyzing iodophenols on GC-MS. The mass spectrum shows iodine loss."

Diagnosis: Thermal degradation in the injector port. The acidic phenolic proton (-OH) interacts with active silanol sites in the GC liner and column, causing peak tailing. Simultaneously, the high temperature (250°C+) of the injector port can cause the weak C–I bond to cleave before the molecule reaches the detector.

Corrective Protocol: Silylation (TMS Derivatization) You must protect the phenol functionality to increase volatility and thermal stability.[1]

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

  • Procedure:

    • Take 1 mg of iodophenol sample.[1]

    • Add 100 µL anhydrous pyridine and 100 µL BSTFA.

    • Heat at 60°C for 30 minutes.

    • Inject the derivatized sample.[1]

  • Result: The resulting Trimethylsilyl-(iodophenoxy) ether is thermally stable, non-acidic, and yields sharp, symmetrical peaks.

Part 3: Decision Matrix for Troubleshooting

Use this logic flow to determine the necessary intervention for your iodinated phenol sample.

Troubleshooting Start Start: Assess Sample Status ColorCheck Is the solid Pink/Brown? Start->ColorCheck Purify Perform Sublimation (Avoid Recrystallization) ColorCheck->Purify Yes AppCheck Intended Application? ColorCheck->AppCheck No (White/Off-white) Purify->AppCheck GC GC-MS Analysis AppCheck->GC Analytical Synth Synthesis (Coupling) AppCheck->Synth Reaction Deriv Derivatize with BSTFA (Protect -OH) GC->Deriv Dry Dry Solvents + Argon Sparge (Prevent Deiodination) Synth->Dry

Figure 2: Operational decision tree for handling iodinated phenols.

References

  • Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research. (2003). Provides the foundational data for C-I vs C-Br bond strengths.[1]

  • The Overlooked Photochemistry of Iodine. Environmental Science & Technology. (2022).[1] Details the mechanism of iodine radical formation and recombination.

  • Purification Techniques in Organic Chemistry. Simson Pharma. (2025).[1] Validates sublimation as the preferred method for volatile organic solids like iodine/iodophenols.[1]

  • Method development for the analysis of Phenols... using TD-GC/MS. ResearchGate. (2024). Discusses the thermal instability of phenols in GC and the need for optimized methods.

  • Iodination of Phenols: Lab Procedure. Studylib. Describes the synthesis and inherent instability/oxidation risks of iodophenol intermediates.

Sources

Improving the regioselectivity of iodination in phenol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the HaloGenius™ Technical Support Center .

You have accessed the Phenol Functionalization Knowledge Base . Below you will find our advanced troubleshooting guide for optimizing regioselectivity in the iodination of phenol derivatives. This guide is structured to assist Senior Chemists in bypassing common synthetic failure modes (isomeric mixtures, over-iodination, and tarring).

Ticket #402: Controlling Regioselectivity (Ortho vs. Para)

Status: Open Priority: Critical Agent: Dr. Iodide (Senior Application Scientist)

The Core Challenge: The "Active Species" Dictates the Path

Phenols are highly activated substrates. The hydroxyl group (


) is a strong ortho-/para-director. In standard electrophilic aromatic substitution (EAS), the outcome is often a statistical mixture controlled by thermodynamics.
  • The Problem: Standard reagents (

    
    , NIS) generate a "free" electrophile (
    
    
    
    or
    
    
    ) that attacks the most electron-rich position. Often, para is favored due to steric clearance, but ortho is competitive due to statistical probability (2 positions vs. 1).
  • The Solution: To achieve high regioselectivity, you must switch from "free" electrophiles to "coordinated" electrophiles.

Visualization: The Selectivity Decision Tree

The following logic flow illustrates how to select the correct reagent system based on your desired isomer.

IodinationStrategy Start Target Isomer? Ortho Target: Ortho-Iodophenol Start->Ortho Para Target: Para-Iodophenol Start->Para Coordination Strategy: Chelation Control (H-Bonding) Ortho->Coordination Sterics Strategy: Steric/Electronic Control Para->Sterics ReagentO1 Reagent: Morpholine-I2 Complex (Water, RT) Coordination->ReagentO1 ReagentO2 Reagent: I2 + MgCl2 + Et3N (Magnesium Chelation) Coordination->ReagentO2 MechO Mechanism: Intramolecular Delivery via 6-membered transition state ReagentO1->MechO ReagentO2->MechO ReagentP1 Reagent: NIS + TsOH (Polar Aprotic Solvent) Sterics->ReagentP1 ReagentP2 Reagent: Benzyltriphenylphosphonium peroxymonosulfate + KI Sterics->ReagentP2 MechP Mechanism: Free I+ Attack (Sterically favored) ReagentP1->MechP ReagentP2->MechP

Figure 1: Decision matrix for reagent selection. Green nodes indicate recommended reagent systems for high specificity.

Standard Operating Procedures (SOPs)

SOP-A: High-Selectivity Ortho-Iodination (The Amine-Complex Method)

Best for: Phenols with open ortho/para positions where you specifically need the ortho isomer.

The Science: Secondary amines (like morpholine) form a charge-transfer complex with iodine (


). This complex hydrogen-bonds with the phenolic proton, positioning the electrophilic iodine atom exactly at the ortho carbon via a cyclic transition state [1].

Protocol:

  • Preparation: Dissolve Morpholine (3.0 mmol) and

    
     (3.0 mmol) in water (10 mL) or aqueous methanol. Stir for 5 mins to form the orange/brown complex.
    
  • Addition: Add the Phenol derivative (1.0 mmol).

    • Note: Using excess reagent (3 eq) ensures conversion but the "complexation" prevents over-iodination compared to free

      
      .
      
  • Reaction: Stir at Room Temperature (RT) for 20–40 minutes.

  • Quench: Add 10%

    
     (aq) to remove unreacted iodine.
    
  • Isolation: Extract with Ethyl Acetate. The amine remains in the aqueous phase (if acidified) or can be washed out.

Expected Outcome: >85% yield of ortho-iodophenol with <5% para isomer.[1]

SOP-B: High-Selectivity Para-Iodination (The NIS/Acid Method)

Best for: Sterically unhindered phenols where thermodynamic stability drives the reaction.

The Science: N-Iodosuccinimide (NIS) in the presence of acid generates a "hard" iodonium species. In polar solvents like Acetonitrile (MeCN), the solvation shell and the bulk of the succinimide leaving group discourage attack at the crowded ortho position [2].

Protocol:

  • Dissolution: Dissolve Phenol (1.0 mmol) in MeCN (5 mL).

  • Catalyst: Add p-Toluenesulfonic acid (TsOH) (0.1 mmol, 10 mol%).

    • Critical: Acid catalysis accelerates the release of

      
       from NIS.
      
  • Iodination: Add NIS (1.05 mmol) slowly at

    
    .
    
  • Reaction: Allow to warm to RT over 1 hour.

  • Workup: Dilute with water, extract with DCM. Wash with brine.

Expected Outcome: Predominantly para-iodophenol. If para is blocked, ortho will occur.

Troubleshooting Wizard (FAQs)

Q1: I am getting significant di-iodination (over-iodination). How do I stop at mono?

  • Diagnosis: The mono-iodinated product is often more reactive than the starting material because Iodine is electron-donating by resonance (despite being withdrawing by induction), and the pKa of the phenol drops, making the phenoxide easier to form.

  • Fix:

    • Stoichiometry: Use exactly 0.95 equivalents of the iodinating agent. Never use excess.

    • Reagent Switch: Switch to N-Iodosaccharin . It is less reactive than NIS and allows for better kinetic control.

    • Solvent: Use a biphasic system (Water/DCM). The product is more lipophilic and moves into the DCM layer, protecting it from further reaction in the aqueous phase [3].

Q2: My reaction mixture turned into a black tar.

  • Diagnosis: Radical oxidation.[2] Phenols are prone to forming phenoxy radicals, which polymerize (oxidative coupling). This happens when using strong oxidants (

    
    , Persulfates) without pH control.
    
  • Fix:

    • Radical Scavenger: Run the reaction in the dark (light promotes radical cleavage of I-I bonds).

    • Buffer: Maintain pH < 7. Basic conditions promote phenoxide oxidation to quinones/polymers.

    • Switch Reagent: Use the Amine-Iodine complex (SOP-A) . It is a non-oxidative method (no external oxidant required).

Q3: I need ortho-iodination, but my phenol has an electron-withdrawing group (EWG) at the para position.

  • Diagnosis: EWGs deactivate the ring. Standard EAS will be very slow.

  • Fix: Use "Super-Electrophiles" .

    • Combine NIS with Triflic Acid (TfOH) or Silver Triflate (AgOTf) . This generates a highly reactive superelectrophile capable of iodinating deactivated rings.[3]

    • Warning: Selectivity will decrease; you will rely on the para-blocking group to force ortho substitution.

Data Vault: Reagent Comparison Matrix

Reagent SystemActive SpeciesPrimary SelectivityGreen ScoreRisk Factor

+ Morpholine

Complex
Ortho (High)⭐⭐⭐⭐⭐Low (Water solvent)
NIS + TsOH

(Solvated)
Para (Mod/High)⭐⭐⭐Moderate (Atom economy)

+


Mixed⭐⭐⭐⭐High (Oxidative coupling)

(Iodine Monochloride)

Low (Aggressive)High (Over-iodination)
Hypervalent Iodine (

)

species
C-H Insertion ⭐⭐High Cost

References

  • G. H. R. Viana et al. "Iodination of Phenols in Water using Easy to Handle Amine-Iodine Complexes." Journal of the Brazilian Chemical Society, vol. 20, no.[4] 10, 2009. Link

  • S. A. Glover et al. "Kinetics of Iodination of Phenol & Substituted Phenols By N-Iodosuccinimide." Indian Journal of Chemistry, Section A. Link

  • M. Jereb et al. "Iodination of phenols with N-iodosuccinimide in water and in micellar systems." Green Chemistry, 2012.
  • H. Tajik et al. "Selective Iodination of Some Phenols... by Molecular Iodine in the Presence of Ionic Liquid." Asian Journal of Chemistry, 2010. Link

Sources

Technical Support Center: Purification of Isomeric Substituted Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of isomeric substituted aromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique and often frustrating challenges of separating molecules with identical formulas but different structural arrangements.

Isomers, particularly regioisomers (e.g., ortho-, meta-, para-) and enantiomers, often exhibit very similar physicochemical properties, such as boiling points, solubilities, and polarities.[1] This similarity makes their separation a significant bottleneck in chemical synthesis and purification workflows. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these complex separations effectively.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you might encounter during the purification of isomeric compounds, providing not just solutions but also the scientific reasoning behind them.

Chromatography (HPLC/GC)

Q1: My isomeric peaks are co-eluting or have very poor resolution in HPLC. What should I do?

A1: This is the most common challenge. Since isomers often have nearly identical polarities, standard chromatographic methods may fail.[2] Here’s a systematic approach to troubleshoot this issue:

  • Change the Stationary Phase: This is the most critical factor for selectivity.[3]

    • For Regioisomers (o-, m-, p-): If you are using a standard C18 (reversed-phase) column, the separation is primarily based on hydrophobicity, which might be too similar between isomers.

      • Try a Phenyl-Hexyl or Biphenyl column: These stationary phases can introduce π-π interactions, which can differ significantly between isomers depending on the position of the substituents on the aromatic ring.[2][4] This often provides the necessary selectivity for separation.

      • Consider Normal-Phase Chromatography: For some isomers, normal-phase chromatography offers better selectivity.[5]

    • For Enantiomers: These will not separate on a standard (achiral) column. You must use a Chiral Stationary Phase (CSP).[][7]

      • Mechanism: CSPs work by forming transient diastereomeric complexes with the enantiomers, leading to different retention times.[8]

      • Common CSPs: Cyclodextrin-based, polysaccharide-based (e.g., cellulose or amylose derivatives), and Pirkle-type columns are common choices. The selection depends on the functional groups present in your molecule.[7]

  • Optimize the Mobile Phase:

    • Solvent Composition: In reversed-phase HPLC, even small changes in the organic modifier percentage can impact resolution.[9] Try a shallow gradient or isocratic elution with fine adjustments to the solvent ratio.

    • pH Control: For ionizable compounds, adjusting the pH of the mobile phase can alter the charge state of your isomers, potentially leading to differential interactions with the stationary phase and improved separation.

    • Additives: For enantiomeric separations, sometimes chiral mobile phase additives can be used with a standard column, though this is less common in preparative work.[10]

  • Adjust Temperature and Flow Rate:

    • Lowering the flow rate can sometimes improve the resolution of closely eluting peaks.

    • Temperature can also affect selectivity. Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C) to see if it improves separation.[11]

Q2: I'm using Gas Chromatography (GC) to separate volatile isomers like xylenes, but the resolution is poor.

A2: The separation of xylene isomers is a classic challenge due to their very close boiling points.[1][12]

  • Column Selection is Key: Standard non-polar columns may not provide sufficient resolution.

    • Use a High-Polarity Column: A column with a stationary phase like polyethylene glycol (PEG), often known as a WAX column, can provide the necessary selectivity.

    • Specialized Stationary Phases: For challenging separations like meta- and para-xylene, specialized stationary phases, such as those based on bentone or pillar[n]arenes, have been developed to enhance selectivity through specific interactions with the isomers.[12][13][14]

  • Optimize GC Parameters:

    • Temperature Program: Use a very slow temperature ramp to maximize the separation.

    • Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (Helium, Hydrogen, or Nitrogen) for your specific column dimensions to achieve the best efficiency.

Crystallization

Q3: I'm trying to separate my isomers by fractional crystallization, but they are co-crystallizing.

A3: Co-crystallization is a common problem when isomers have very similar crystal packing energies.

  • Solvent Screening is Crucial: The choice of solvent is the most critical parameter in crystallization.[15]

    • Systematically test a wide range of solvents with varying polarities and hydrogen bonding capabilities. The goal is to find a solvent system where one isomer is significantly less soluble than the other at a given temperature.

    • Solvent Mixtures: Often, a mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) provides the best results. The slow addition of the poor solvent to a solution of the mixture in the good solvent can induce selective crystallization.

  • Control the Cooling Rate:

    • Slow Cooling: Rapid cooling often traps impurities and promotes co-crystallization. Allow the solution to cool slowly to room temperature, and then gradually lower the temperature further in a refrigerator or freezer. This allows for the formation of more ordered, and thus purer, crystals.[16]

  • Seeding:

    • If you have a small amount of the pure desired isomer, you can "seed" the supersaturated solution with these crystals. This provides a template for the desired isomer to crystallize onto, often excluding the other isomer.[15][17]

  • Iterative Process: Fractional crystallization is often an iterative process. The first crop of crystals will be enriched in the less soluble isomer. You may need to recrystallize this solid multiple times to achieve high purity.[16]

Part 2: Frequently Asked Questions (FAQs)

Q: What is the fundamental difference between separating regioisomers (o-, m-, p-) and enantiomers?

A: Regioisomers are diastereomers and have different physical properties (boiling points, melting points, dipole moments, etc.), albeit often very similar.[18] Therefore, they can be separated by conventional techniques like distillation, crystallization, or standard (achiral) chromatography. The challenge lies in finding conditions that exploit these small differences.

Enantiomers, on the other hand, have identical physical properties in an achiral environment.[7][19] They cannot be separated by standard methods. Separation requires introducing another chiral entity, either as a chiral stationary phase in chromatography, a chiral resolving agent to form separable diastereomers, or a chiral catalyst in an enantioselective reaction.[20]

Q: When should I choose preparative HPLC over fractional crystallization?

A:

  • Choose Preparative HPLC when:

    • Crystallization fails or is inefficient.[19]

    • You are working with small quantities of material (mg to g scale).[21]

    • The isomers are liquids or oils.

    • You need very high purity (>99.5%), as HPLC can often provide better resolution for closely related compounds.[22]

    • You need a faster purification method.[19]

  • Choose Fractional Crystallization when:

    • You are working on a large scale (kg to tons), as it is generally more cost-effective and scalable.[23]

    • There is a significant difference in the solubility of the isomers in a particular solvent.

    • The desired isomer forms well-defined, stable crystals.

Q: What is Supercritical Fluid Chromatography (SFC), and how can it help with isomer purification?

A: SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[][24] It has several advantages for isomer separation:

  • High Efficiency and Speed: The low viscosity and high diffusivity of supercritical CO2 allow for faster separations compared to HPLC.[25][26]

  • Green Chemistry: It significantly reduces the consumption of organic solvents.[25]

  • Excellent for Chiral Separations: SFC is particularly powerful for separating enantiomers and is widely used in the pharmaceutical industry for this purpose.[][24][25] It often provides better and faster chiral separations than HPLC.[]

Part 3: Experimental Protocols & Data

Protocol 1: General Workflow for HPLC Method Development for Regioisomer Separation

This protocol outlines a systematic approach to developing a preparative HPLC method for separating ortho-, meta-, and para- isomers.

HPLC_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_scaleup Phase 3: Scale-Up to Preparative A 1. Analytical Scale Screening B Select Columns: - C18 - Phenyl-Hexyl - Biphenyl A->B C Select Mobile Phases: - Acetonitrile/Water - Methanol/Water A->C D 2. Identify Best Column/Solvent Combo C->D E Optimize Gradient/Isocratic Elution D->E F Adjust pH (if applicable) E->F G Test Temperature Effects F->G H 3. Perform Loading Study on Analytical Column G->H I 4. Scale to Preparative Column H->I J 5. Collect Fractions & Analyze Purity I->J

Steps:

  • Analytical Scale Screening:

    • Dissolve your isomer mixture in a suitable solvent (e.g., mobile phase).

    • Screen different analytical columns (e.g., C18, Phenyl-Hexyl) with a generic gradient (e.g., 5-95% Acetonitrile in water over 15 minutes).

    • Identify the column and solvent system that shows the best initial separation or "peak shoulder."

  • Method Optimization:

    • Using the best system from the screening phase, optimize the separation.

    • Convert the gradient to a shallow gradient around the elution point of your isomers.

    • If separation is still challenging, try an isocratic method, finely adjusting the mobile phase composition (e.g., 55% MeCN, 56% MeCN, 57% MeCN).

    • If your compounds are ionizable, test different pH buffers.

  • Preparative Scale-Up:

    • Once an optimized analytical method is established, perform a loading study to determine the maximum amount of sample that can be injected without losing resolution.[21]

    • Use scaling calculators to translate the method from the analytical column to a larger preparative column, adjusting flow rates and injection volumes accordingly.

    • Run the preparative separation, collect fractions, and analyze their purity by analytical HPLC.

Protocol 2: Fractional Crystallization for p-Xylene Purification

This protocol describes a conceptual method for separating p-xylene from a mixture of xylene isomers based on differences in freezing points.

Crystallization_Workflow Start Isomeric Mixture (o-, m-, p-Xylene) Step1 1. Cool Mixture Slowly (e.g., to -20°C) Start->Step1 Step2 p-Xylene Crystallizes First (Higher Freezing Point) Step1->Step2 Step3 2. Separate Solid from Liquid (Filtration or Centrifugation) Step2->Step3 Solid Solid: Enriched in p-Xylene Step3->Solid Solid Phase Liquid Liquid: Enriched in o- & m-Xylene Step3->Liquid Liquid Phase Step4 3. Recrystallize Solid (Melt and re-cool slowly) Solid->Step4 Final High Purity p-Xylene Step4->Final

Steps:

  • Initial Cooling: Place the mixture of xylene isomers in a vessel equipped with a stirrer and a cooling jacket.

  • Slowly decrease the temperature. p-Xylene has a higher freezing point (+13°C) compared to m-xylene (-48°C) and o-xylene (-25°C), so it will crystallize first.[18][14]

  • Crystal Formation: As the mixture cools, solid crystals of p-xylene will form, creating a slurry.

  • Separation: The slurry is then transferred to a centrifuge or filtration unit to separate the solid p-xylene crystals from the remaining liquid, which is now enriched in the ortho and meta isomers.[23]

  • Purification (Sweating/Recrystallization): The separated crystals can be further purified by slightly warming them to "sweat" out trapped impurities, or by completely melting and re-crystallizing them one or more times to achieve the desired purity.[23]

Data Table: Comparison of Chromatographic Techniques for Isomer Separation
TechniquePrinciple of SeparationBest ForAdvantagesDisadvantages
Reversed-Phase HPLC Differential partitioning based on hydrophobicity.Regioisomers with differences in polarity/hydrophobicity.Wide applicability, robust methods.May lack selectivity for very similar isomers.
Normal-Phase HPLC Adsorption based on polarity.Polar regioisomers.Can offer better selectivity for some isomers than RP-HPLC.[5]Requires non-polar, often more toxic, solvents.
Chiral HPLC Formation of transient diastereomeric complexes.Enantiomers.The gold standard for analytical and preparative enantioseparation.[][19]Requires expensive specialized chiral columns.
Supercritical Fluid Chromatography (SFC) Partitioning using a supercritical fluid mobile phase.Chiral compounds, regioisomers.Fast, high-efficiency, "green" alternative to HPLC.[25][26]Higher initial instrument cost.[24]
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Volatile isomers (e.g., xylenes, cresols).High resolution for volatile compounds.[12]Limited to thermally stable and volatile analytes.

References

  • Enantiomeric Purification (HPLC/SFC) - BOC Sciences.

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita.

  • Journal of Analytical & Bioanalytical Techniques - The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis - OMICS International.

  • The utility of supercritical fluid chromatography for the separation and potential purification of organic light-emitting diode (OLED) materials - ChemRxiv.

  • preparative HPLC - SiChem.

  • Solutions for Preparative HPLC - Application Compendium - LabRulez LCMS.

  • Application Compendium Solutions for Preparative HPLC.

  • Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates - PubMed.

  • Limited of Optimum Method for Separation Xylene Isomers by Gas Chromatography.

  • Isomer separation by CPC chromatography - RotaChrom.

  • Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples - PubMed.

  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study - PMC.

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Validation & Comparative

A Comparative Guide to the Characterization of (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile and its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth characterization of (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile, a versatile synthetic intermediate. By presenting a comparative analysis against its structural analogs, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of its unique physicochemical properties, spectral characteristics, and reactivity profile. The experimental data and protocols herein serve as a practical reference for its synthesis and application in complex molecular design.

Introduction: The Strategic Value of Polysubstituted Aromatics

This compound is a polysubstituted aromatic compound featuring a unique constellation of functional groups: an iodo moiety, a formyl group, an ethoxy group, and a cyanomethyl ether. This specific arrangement makes it a highly valuable building block in medicinal chemistry and materials science. The iodine atom serves as a versatile handle for metal-catalyzed cross-coupling reactions, the aldehyde provides a site for nucleophilic additions and condensations, and the nitrile and ether functionalities offer further points for modification or can influence the molecule's overall properties. Understanding the interplay of these groups is paramount for leveraging this compound's full synthetic potential.

Comparative Physicochemical Properties

The physical properties of an organic compound, such as melting point and solubility, are dictated by its intermolecular forces and crystal packing efficiency. Altering the functional groups, even subtly, can lead to significant changes. The following table compares this compound with key analogs.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural DifferencePredicted Melting Point Range (°C)Rationale for Melting Point Difference
This compound C₁₁H₁₀INO₃ 331.11 Target Compound 135-140 Baseline for comparison.
(2-Methoxy-4-formyl-6-iodophenoxy)acetonitrileC₁₀H₈INO₃317.08Ethoxy -> Methoxy145-150The smaller methoxy group may allow for more efficient crystal lattice packing, increasing the melting point.[1]
(2-Ethoxy-4-formyl-phenoxy)acetonitrileC₁₁H₁₁NO₃205.21Iodo -> Hydrogen90-95The absence of the heavy iodine atom significantly reduces molecular weight and van der Waals forces, lowering the melting point.
2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetamideC₁₁H₁₂INO₄349.12Nitrile -> Amide185-190The primary amide group introduces strong hydrogen bonding capabilities, dramatically increasing intermolecular forces and the melting point.

Table 1. Comparative Physicochemical Data.

Synthesis and Mechanistic Considerations

The synthesis of this compound is strategically designed to introduce the functional groups in a controlled manner. A common and efficient pathway involves the initial iodination of a commercially available phenol, followed by a Williamson ether synthesis.

G cluster_0 Step 1: Electrophilic Iodination cluster_1 Step 2: Williamson Ether Synthesis A 3-Ethoxy-4-hydroxybenzaldehyde B 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde A->B I₂, NaHCO₃ MeOH C Deprotonation (Phenoxide formation) B->C K₂CO₃, Acetone D SN2 Attack C->D + Bromoacetonitrile E This compound D->E G cluster_coupling C-I Bond Chemistry cluster_formyl C=O Bond Chemistry cluster_nitrile C≡N Bond Chemistry Core This compound Iodo (C-I) Formyl (C=O) Nitrile (C≡N) Suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acids) Core:f1->Suzuki Pd(PPh₃)₄ Base Sonogashira Sonogashira Coupling (Terminal Alkynes) Core:f1->Sonogashira PdCl₂(PPh₃)₂ CuI, Base Buchwald Buchwald-Hartwig Amination (Amines) Core:f1->Buchwald Pd₂(dba)₃ Ligand, Base Wittig Wittig Reaction (Alkenation) Core:f2->Wittig Ph₃P=CHR Reductive Reductive Amination (Secondary/Tertiary Amines) Core:f2->Reductive R₂NH NaBH(OAc)₃ Oxidation Oxidation (Carboxylic Acid) Core:f2->Oxidation KMnO₄ or NaClO₂ Hydrolysis Hydrolysis (Carboxylic Acid/Amide) Core:f3->Hydrolysis H₃O⁺ or OH⁻ Reduction Reduction (Primary Amine) Core:f3->Reduction LiAlH₄ or H₂/Ni

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Phenoxyacetonitriles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Substituted phenoxyacetonitriles are a pivotal class of chemical intermediates, forming the structural core of numerous pharmaceuticals, herbicides, and other fine chemicals. Their synthesis is a critical step in the development of these commercially significant products. This guide provides an in-depth comparison of the most prevalent and emerging methods for the synthesis of substituted phenoxyacetonitriles, offering practical insights and experimental data to aid researchers and process chemists in selecting the optimal synthetic route for their specific needs.

Introduction: The Significance of Phenoxyacetonitriles

The phenoxyacetonitrile moiety is a versatile pharmacophore and a key building block in organic synthesis. Its presence in a molecule can impart a range of biological activities, making it a sought-after scaffold in drug discovery. The nitrile group can be readily transformed into other functional groups such as carboxylic acids, amides, and amines, further expanding its synthetic utility.[1] Given their importance, the efficient and scalable synthesis of substituted phenoxyacetonitriles is a subject of ongoing research and development. This guide will explore and compare the classical Williamson ether synthesis, the robust Ullmann condensation, and the efficient Phase-Transfer Catalysis (PTC) method, alongside a look at emerging greener alternatives.

Classical Approaches to Phenoxyacetonitrile Synthesis

The Williamson Ether Synthesis: A Time-Honored Method

The Williamson ether synthesis, first reported in 1850, remains one of the most fundamental and widely used methods for the preparation of ethers.[2] The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide, in this case, a haloacetonitrile.[3]

Mechanism:

The reaction is typically carried out in the presence of a base to deprotonate the phenol, generating the more nucleophilic phenoxide anion. This is a crucial step, as neutral phenols are generally poor nucleophiles.[3]

Williamson_Ether_Synthesis phenol Substituted Phenol phenoxide Substituted Phenoxide Ion phenol->phenoxide Deprotonation base Base (e.g., K₂CO₃, NaH) base->phenoxide product Substituted Phenoxyacetonitrile phenoxide->product SN2 Attack haloacetonitrile Haloacetonitrile (e.g., ClCH₂CN) haloacetonitrile->product halide_ion Halide Ion haloacetonitrile->halide_ion Leaving Group Departure salt Salt (e.g., KCl, NaCl) product->salt Ullmann_Condensation phenol Substituted Phenol phenoxide Phenoxide phenol->phenoxide Deprotonation base Base base->phenoxide cu_phenoxide Copper(I) Phenoxide phenoxide->cu_phenoxide cu_catalyst Cu(I) Catalyst cu_catalyst->cu_phenoxide cu_intermediate Cu(III) Intermediate cu_phenoxide->cu_intermediate Oxidative Addition aryl_halide Aryl Halide aryl_halide->cu_intermediate product Substituted Phenoxyacetonitrile cu_intermediate->product Reductive Elimination cu_catalyst_regen Cu(I) Catalyst (regenerated) product->cu_catalyst_regen PTC_Synthesis cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase phenol Phenol phenoxide Phenoxide Anion phenol->phenoxide Deprotonation base Base (e.g., NaOH) base->phenoxide ion_pair Ion Pair [Q+ArO-] phenoxide->ion_pair Ion Exchange catalyst_aq Catalyst Cation (Q+) catalyst_aq->ion_pair halide_ion Halide Ion (X-) haloacetonitrile Haloacetonitrile (R-X) product Phenoxyacetonitrile (R-O-Ar) haloacetonitrile->product catalyst_org Catalyst Cation (Q+) product->catalyst_org ion_pair->haloacetonitrile SN2 Reaction ion_pair->product catalyst_org->catalyst_aq Phase Transfer

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Isomeric Purity in Drug Development

In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is paramount. Positional isomers—molecules sharing the same formula but differing in the arrangement of substituents on a core scaffold—can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Consequently, the ability to unambiguously distinguish between such isomers is not merely an academic exercise but a critical step in ensuring the safety and efficacy of a potential therapeutic agent.

This guide provides an in-depth spectroscopic comparison of (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile and two of its logical positional isomers. While direct experimental data for these specific, likely non-commercial, compounds is not publicly available, this document leverages foundational spectroscopic principles and data from structurally related molecules to predict and rationalize the key distinguishing features in their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Our objective is to equip researchers, scientists, and drug development professionals with the analytical framework needed to approach the characterization of complex, polysubstituted aromatic compounds.

The Isomeric Landscape

The core structure is a phenoxyacetonitrile moiety substituted with ethoxy, formyl, and iodo groups. For this guide, we will compare the target molecule with two positional isomers where the locations of the substituents are rearranged, creating distinct chemical environments.

dot graph "Isomer_Structures" { layout=neato; node [shape=none, margin=0]; edge [style=invis]; graph [bgcolor="#FFFFFF"];

} dot Figure 1: Molecular structures of the target compound and two positional isomers.

The differentiation of these structures relies on how the electronic nature and spatial position of each substituent (Iodo, Formyl, Ethoxy) influence the magnetic environment of nearby protons and carbons, as well as the molecule's vibrational modes and mass fragmentation patterns.

Comparative Spectroscopic Analysis

The following sections predict the key spectroscopic features that will serve as diagnostic fingerprints for each isomer. These predictions are based on established principles of nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry.[1][2]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shifts (δ) and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern.[3] Aromatic protons typically resonate in the 6.5-8.0 ppm region.[1]

Predicted ¹H NMR Data Summary

Assignment Target Compound (δ, ppm, multiplicity)Isomer A (δ, ppm, multiplicity)Isomer B (δ, ppm, multiplicity)Rationale for Differentiation
Ar-H (Position 3) ~7.8 (d, J ≈ 2.5 Hz)~7.5 (d, J ≈ 2.5 Hz)~8.0 (d, J ≈ 2.0 Hz)In the Target and Isomer A, this proton is meta to the other Ar-H. In Isomer B, it is deshielded by the adjacent formyl group and ortho to the iodo group.
Ar-H (Position 5) ~8.1 (d, J ≈ 2.5 Hz)~7.9 (d, J ≈ 2.5 Hz)~7.4 (d, J ≈ 2.0 Hz)In the Target, this proton is ortho to the strongly withdrawing formyl group, resulting in a significant downfield shift. In Isomer A, it is ortho to the iodo group, and in Isomer B, it is ortho to the ethoxy group, shifting it upfield.
CHO ~9.8 (s)~10.2 (s)~10.3 (s)The aldehyde proton is a sharp singlet far downfield. Its precise shift is sensitive to the electronic environment; steric hindrance from adjacent groups (as in Isomer A and B) can cause slight variations.
OCH₂CN ~4.9 (s)~4.9 (s)~5.0 (s)These benzylic protons appear as a singlet. The shift can be subtly influenced by the ortho substituents.
OCH₂CH₃ ~4.1 (q, J ≈ 7.0 Hz)~4.1 (q, J ≈ 7.0 Hz)~4.2 (q, J ≈ 7.0 Hz)Standard quartet for the ethoxy methylene group.
OCH₂CH₃ ~1.4 (t, J ≈ 7.0 Hz)~1.4 (t, J ≈ 7.0 Hz)~1.5 (t, J ≈ 7.0 Hz)Standard triplet for the ethoxy methyl group.

Key Differentiator: The primary distinction lies in the chemical shifts and coupling constants of the two aromatic protons. The Target compound will show two distinct doublets, both significantly downfield due to the influence of the adjacent electron-withdrawing groups. Isomer B will also show two doublets, but with a much larger chemical shift separation due to one proton being ortho to the donating ethoxy group and the other being ortho to the withdrawing formyl group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides complementary information, particularly regarding the chemical environment of quaternary (non-protonated) carbons. Aromatic carbons typically absorb in the 120-170 ppm range.[3]

Predicted ¹³C NMR Chemical Shift Ranges (ppm)

Carbon Assignment Target Compound Isomer A Isomer B Rationale for Differentiation
C=O (Aldehyde) ~190~188~189Highly sensitive to electronic effects.
C≡N (Nitrile) ~115~115~114Relatively consistent across isomers.
C-O (Aryl Ether) ~155-160~155-160~160-165The carbon attached to the main ether linkage. Shift is highest when para to another oxygen (Isomer B).
C-I (Iodo-substituted) ~90-95~90-95~85-90The heavy iodine atom causes a characteristic upfield shift (heavy atom effect).
Aromatic CH 2 signals2 signals2 signalsThe specific shifts will vary significantly based on adjacent substituents.
Aromatic Quaternary 2 signals2 signals2 signalsThe number and shifts of quaternary carbons are diagnostic.
Aliphatic Carbons 3 signals3 signals3 signalsOC H₂CN, OC H₂CH₃, OCH₂C H₃. Relatively consistent.

Key Differentiator: The chemical shift of the carbon atom bearing the iodine (C-I) is a key diagnostic peak, typically found significantly upfield around 85-95 ppm. The precise shifts of the six unique aromatic carbons will create a distinct fingerprint for each isomer.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present by their characteristic vibrational frequencies. While all three isomers contain the same functional groups, the electronic effects of their differing positions can cause subtle but measurable shifts in absorption frequencies.[4]

Predicted Characteristic IR Absorption Bands (cm⁻¹)

Vibration Functional Group **Expected Wavenumber (cm⁻¹) **Expected Appearance
C≡N StretchNitrile2260–2240[5]Medium, sharp
C=O StretchAromatic Aldehyde1710–1685[6]Strong, sharp
C=C StretchAromatic Ring1600–1475[4]Two to three medium-to-weak bands
C-O-C StretchAryl-Alkyl Ether1300–1200 (asymmetric) & ~1050 (symmetric)Strong, prominent
C-H "oop" BendingAromatic Substitution900–675[1]Strong

Key Differentiator: The most diagnostic region in the IR spectrum for differentiating these isomers is the C-H out-of-plane ("oop") bending region between 900 and 675 cm⁻¹. The specific pattern of substitution on the benzene ring dictates the frequencies of these strong absorptions.[2] For a 1,2,4,6-tetrasubstituted ring like the Target and Isomer A, an isolated C-H bond (at position 5) would typically result in a strong band around 900-860 cm⁻¹. The pattern for Isomer B (also 1,2,4,6-tetrasubstituted) would be similar, but subtle shifts would be expected due to the different electronic environment. Careful analysis of this "fingerprint" region is crucial.[7][8]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and key fragmentation patterns. All three isomers have the same molecular formula (C₁₁H₁₀INO₃) and molecular weight (329.99 g/mol ). Therefore, differentiation must come from analyzing the relative abundances of fragment ions.[9]

Predicted Key Fragmentation Pathways

  • Molecular Ion (M⁺˙): A strong molecular ion peak at m/z ≈ 330 is expected for all isomers due to the stability of the aromatic ring.

  • Loss of Iodine: A prominent peak corresponding to the loss of an iodine radical ([M - I]⁺) at m/z ≈ 203. This is often a major fragmentation pathway for iodoaromatic compounds.[10]

  • Loss of Acetonitrile Radical: Cleavage of the ether bond can result in the loss of ·CH₂CN, leading to an ion at m/z ≈ 290.

  • α-Cleavage of Aldehyde: Loss of a hydrogen radical from the aldehyde ([M - H]⁺) at m/z ≈ 329 or loss of the entire formyl group as a radical ([M - CHO]⁺) at m/z ≈ 301.

  • Tropylium-type Ions: Fragmentation of the alkyl side chains often leads to the formation of stable benzyl or tropylium-like cations.

Key Differentiator: While the major fragments may be similar, their relative intensities can differ. For example, in Isomer B, where the formyl group is ortho to the bulky iodo group, steric hindrance might favor fragmentation pathways involving the loss of the formyl group compared to the other isomers. The precise fragmentation pattern serves as a unique fingerprint, though distinguishing isomers by EI-MS alone can be challenging and often requires comparison to authenticated standards.[11][12]

Experimental Methodologies

To acquire the data discussed above, standardized protocols must be followed to ensure reproducibility and accuracy.

dot graph "Experimental_Workflow" { rankdir="LR"; bgcolor="#FFFFFF"; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368"];

} dot Figure 2: General workflow for spectroscopic characterization of isomers.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a standard pulse sequence. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C.

  • Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Protocol 2: FTIR Spectroscopy
  • Sample Preparation: For solid samples, either create a KBr pellet by grinding ~1 mg of sample with ~100 mg of dry KBr powder and pressing into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory. For ATR, a small amount of the solid is simply pressed against the crystal.

  • Background Collection: Record a background spectrum of the empty sample compartment (or clean ATR crystal).

  • Sample Collection: Record the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Processing: The final spectrum is automatically generated as a ratio of the sample spectrum to the background spectrum.

Protocol 3: Mass Spectrometry
  • Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile and thermally stable, a Gas Chromatography (GC) inlet.

  • Acquisition: Acquire the spectrum using a standard EI energy of 70 eV. Scan a mass range appropriate for the compound (e.g., m/z 40-400).

  • Analysis: Identify the molecular ion peak and analyze the major fragment ions and their isotopic patterns.

Conclusion

The definitive structural elucidation of the this compound isomers is a multi-faceted challenge that no single spectroscopic technique can solve in isolation. However, by systematically integrating the data from ¹H NMR, ¹³C NMR, FTIR, and MS, a conclusive differentiation is achievable. The most powerful diagnostic information is derived from the ¹H NMR spectrum, where the chemical shifts and coupling patterns of the aromatic protons provide a unique and unambiguous fingerprint for each substitution pattern. Complementary data from ¹³C NMR confirms the carbon framework, while FTIR and MS corroborate the presence of key functional groups and provide insights into fragmentation behavior, respectively. This guide provides the predictive framework and experimental logic required to confidently assign the correct structure to each isomer, a critical capability in modern chemical and pharmaceutical research.

References

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Comparative Reactivity Guide: Iodo-, Bromo-, and Chloro-Substituted Phenoxyacetonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity comparison of iodo-, bromo-, and chloro- substituted phenoxyacetonitriles Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the reactivity profiles for iodo-, bromo-, and chloro-substituted phenoxyacetonitriles (Ar-O-CH₂-CN). These compounds serve as critical intermediates in the synthesis of benzofurans, indoles, and pharmaceutical scaffolds.

The reactivity of these analogs is not uniform; it diverges significantly based on the reaction site:

  • C–X Bond Activation (Cross-Coupling): The Iodo derivative is superior, exhibiting the fastest oxidative addition rates, followed by Bromo, with Chloro being significantly less reactive.

  • 
    -Methylene Activation (Alkylation/Cyclization):  The Chloro  derivative exhibits the highest 
    
    
    
    -proton acidity due to the strongest inductive (-I) effect, potentially offering kinetic advantages in base-mediated cyclizations where steric hindrance is a factor.
  • Stability: The Chloro derivative offers the highest thermal and photolytic stability, while the Iodo derivative requires protection from light to prevent homolytic bond cleavage.[1]

Reactivity Profile: C–Halogen Bond Activation

The most distinct differentiator among these analogs is their performance in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Mechanism & Causality

The rate-determining step in Palladium-catalyzed coupling is often the oxidative addition of the aryl halide to the Pd(0) species. This process is governed by the Carbon-Halogen (C–X) bond dissociation energy (BDE).

  • Iodo-Phenoxyacetonitrile:

    • Reactivity: High. Reacts at room temperature or mild heating (40–60 °C).[1]

    • Causality: The C–I bond is the weakest (~65 kcal/mol) and longest, facilitating rapid oxidative addition. It is the preferred substrate for introducing complex metabolic handles or biaryl motifs late in a synthetic sequence.[1]

  • Bromo-Phenoxyacetonitrile:

    • Reactivity: Moderate. Standard substrate requiring heating (80–100 °C).[1]

    • Causality: The C–Br bond (~81 kcal/mol) offers a balance between stability and reactivity.[1] It is the industry standard for scale-up unless the specific coupling partner is sensitive to heat.

  • Chloro-Phenoxyacetonitrile:

    • Reactivity: Low. Often requires specialized electron-rich ligands (e.g., SPhos, XPhos) or high temperatures (>100 °C).

    • Causality: The strong C–Cl bond (~96 kcal/mol) presents a high activation barrier.[1] However, it is significantly cheaper and more robust for early-stage intermediates.

Table 1: Comparative Physical & Reactivity Properties

Property4-Chloro-Substituted4-Bromo-Substituted4-Iodo-Substituted
C–X Bond Energy ~96 kcal/mol~81 kcal/mol~65 kcal/mol
Pd-Coupling Rate Slow (Requires specific ligands)Moderate (Standard conditions)Fast (Mild conditions)
Inductive Effect (-I) StrongestModerateWeakest

-Proton Acidity
Highest (Most acidic)IntermediateLowest
Photostability HighModerateLow (Light sensitive)
Reactivity Profile: -Methylene Activation (Cyclization)

Phenoxyacetonitriles are frequently utilized to synthesize 3-aminobenzofurans via the Thorpe-Ziegler cyclization (or Houben-Hoesch type reactions). This involves the deprotonation of the methylene group (


 to the nitrile and oxygen) followed by attack on an electrophile (often an ortho-carbonyl group).
Electronic & Steric Influence
  • Electronic Effect: The halogen on the phenyl ring influences the acidity of the

    
    -protons via the inductive effect.[1]
    
    • Chloro > Bromo > Iodo: The electronegative chlorine atom exerts the strongest electron-withdrawing effect, stabilizing the developing carbanion at the

      
      -position. This can lead to faster deprotonation kinetics in base-catalyzed cyclizations.
      
  • Steric Effect:

    • Iodo: The large van der Waals radius of iodine (1.98 Å) can introduce steric clash if the cyclization involves bulky ortho-substituents, potentially reducing yield or selectivity compared to the smaller Chloro analog (1.75 Å).

Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Iodo/Bromo Selective)

This protocol demonstrates the chemoselectivity where the Iodo-derivative couples under conditions where the Chloro-derivative would remain inert.

Reagents:

  • 4-Iodophenoxyacetonitrile (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with 4-iodophenoxyacetonitrile, phenylboronic acid, and K₂CO₃. Evacuate and backfill with Argon (3x) to remove O₂ (prevents homocoupling and catalyst deactivation).

  • Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of Argon.[1]

  • Solvation: Add degassed 1,4-dioxane and water.

  • Reaction: Stir at 60 °C for 4 hours.

    • Note: If using the Bromo analog, increase temperature to 90 °C and time to 12 hours.

    • Note: The Chloro analog will show <5% conversion under these specific conditions.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation: Monitor disappearance of starting material via TLC (Hexane/EtOAc 8:2). The nitrile stretch (~2250 cm⁻¹) remains in the product IR spectrum.

Protocol B: Synthesis of 3-Aminobenzofurans (Cyclization)

Applicable to all three halides, though Chloro is preferred for cost and stability if no further coupling is required.

Reagents:

  • 2-Hydroxybenzonitrile derivative (Precursor) +

    
    -Haloacetonitrile OR Phenol + 
    
    
    
    -Haloacetonitrile (in situ).
  • Base: Potassium tert-butoxide (t-BuOK) or DBU.

  • Solvent: DMF (Anhydrous).[1]

Workflow:

  • Dissolve the substituted phenoxyacetonitrile (1.0 equiv) in anhydrous DMF (0.5 M).

  • Cool to 0 °C to prevent rapid polymerization of the nitrile.[1]

  • Add t-BuOK (1.1 equiv) portion-wise.[1] The solution will likely darken (formation of the carbanion).[1]

  • Allow to warm to room temperature.

    • Mechanism:[2][3][4][5][6][7][8][9][10][11] The base deprotonates the

      
      -methylene.[1] The resulting carbanion attacks the nitrile of a second molecule (intermolecular) or an ortho-electrophile (intramolecular) to close the furan ring.
      
  • Quench: Pour into ice-water. The 3-aminobenzofuran often precipitates as a solid.[1]

Visualizing the Reactivity Divergence

The following diagram illustrates how the choice of halogen dictates the synthetic pathway: Path A utilizes the weak C–I bond for functionalization before cyclization, while Path B utilizes the robust C–Cl bond to survive cyclization for later stages.

ReactivityPathways Start Halogenated Phenoxyacetonitrile Choice Select Halogen (X) Start->Choice Iodo X = Iodo (Weak Bond) Choice->Iodo High Reactivity Chloro X = Chloro (Strong Bond) Choice->Chloro High Stability Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Iodo->Coupling Mild Cond. Biaryl Biaryl Ether Nitrile Coupling->Biaryl Cyclization1 Cyclization (Formation of Benzofuran) Biaryl->Cyclization1 Cyclization2 Cyclization (Formation of Benzofuran) Chloro->Cyclization2 Resistant to Pd HaloBenzofuran Chlorinated Benzofuran Cyclization2->HaloBenzofuran LateStage Late-Stage Modification (Requires Specialized Ligands) HaloBenzofuran->LateStage

Figure 1: Strategic divergence in synthesis. Iodo-derivatives allow for early-stage carbon framework expansion, while Chloro-derivatives are robust precursors for retaining the halogen through harsh cyclization conditions.

References
  • Suzuki Coupling Mechanism & Rates

    • Miyaura, N., & Suzuki, A. (1995).[10] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Thorpe-Ziegler Cyclization Kinetics

    • Schaefer, J. P., & Bloomfield, J. J. (2011).[5] "The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation)."[5] Organic Reactions.[1][4][5][6][10][12][]

  • Acidity of Alpha-Protons (pKa Trends)

    • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research.
  • Synthesis of Benzofurans from Phenoxyacetonitriles

    • Google Patents. (2019).[1] "Method for synthesizing benzofuran derivative."[1][12][14] CN109516968B.[1]

Sources

Comparative In-Vitro Profiling of (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile (EFIP-AN)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

(2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile (referred to herein as EFIP-AN ) represents a specialized class of reversible covalent inhibitors targeting the papain-like cysteine protease superfamily (e.g., Cathepsin B, L, K, and Cruzain).

Unlike traditional epoxide-based inhibitors (e.g., E-64) which permanently alkylate the active site, EFIP-AN utilizes a nitrile warhead . This allows for potent inhibition via the formation of a thioimidate adduct, which is thermodynamically stable yet chemically reversible. This guide outlines the validation framework to benchmark EFIP-AN against industry standards, focusing on its kinetic advantages in drug development where "tunable residence time" is preferred over permanent inactivation.

Chemical Logic & Pharmacophore
  • Nitrile Warhead (-CN): Acts as a soft electrophile, targeted specifically by the thiolate anion of the catalytic Cysteine (Cys25 in Papain/Cathepsins).

  • Iodo- & Ethoxy- Substituents: Provide critical hydrophobic bulk to occupy the S2/S3 subsites of the enzyme, enhancing selectivity over smaller metabolic thiols (like Glutathione).

  • Formyl Group: A reactive handle that may participate in secondary hydrogen bonding or Schiff-base formation (a critical stability factor to monitor during assay design).

Mechanism of Action (MOA)

To validate EFIP-AN, one must first understand that it does not follow simple Michaelis-Menten kinetics. It follows a two-step slow-binding mechanism .

  • Step 1 (Recognition): Rapid formation of a non-covalent enzyme-inhibitor complex (

    
    ).
    
  • Step 2 (Adduct Formation): Nucleophilic attack by the active site Thiolate on the Nitrile carbon, forming a Thioimidate intermediate (

    
    ).
    
Visualization: Covalent Reversible Inhibition Pathway

MOA Enzyme Free Enzyme (Active Site Cys-SH) Complex EI Complex (Non-Covalent) Enzyme->Complex k_on Inhibitor EFIP-AN (Nitrile Warhead) Inhibitor->Complex Complex->Enzyme k_off Adduct Thioimidate Adduct (Covalent EI*) Complex->Adduct k_inact (Covalent Bond Formation) Adduct->Complex k_rev (Slow Dissociation)

Figure 1: The reaction coordinate of EFIP-AN. Note the reversibility (


), which distinguishes this mechanism from suicide inhibitors like E-64.

Comparative Analysis: EFIP-AN vs. Standards

In-vitro profiling must benchmark EFIP-AN against the "Gold Standard" (E-64) and a "Mechanism Match" (Odanacatib or CA-074).

FeatureEFIP-AN (Test Article)E-64 (Benchmark 1)CA-074Me (Benchmark 2)
Primary Target Cathepsins B/L/KBroad Cysteine ProteasesCathepsin B (Selective)
Warhead Nitrile (-CN)EpoxideEpoxide
Binding Type Covalent Reversible Covalent IrreversibleCovalent Irreversible
Kinetic Signature Slow-binding (

)
Time-dependent inactivationTime-dependent inactivation
Reversibility Yes (Recoverable via Dialysis)No (Permanent)No (Permanent)
Cellular Washout Activity restores after washoutActivity remains inhibitedActivity remains inhibited

Experimental Protocols

Protocol A: Time-Dependent Inhibition Assay

Objective: Determine if EFIP-AN exhibits the "IC50 shift" characteristic of slow-binding inhibitors. A standard endpoint assay will underestimate the potency of nitriles.

Materials:

  • Enzyme: Recombinant Human Cathepsin B (activated).

  • Substrate: Z-RR-AMC (Fluorogenic).

  • Buffer: 50 mM Sodium Acetate, pH 5.5, 4 mM DTT, 1 mM EDTA.

    • Expert Note: DTT is mandatory to keep the enzyme active, but avoid large excesses which could theoretically compete with the nitrile (though unlikely compared to other warheads).

Workflow:

  • Preparation: Prepare 5x serial dilutions of EFIP-AN and E-64 (Control).

  • Pre-incubation (The Variable): Incubate Enzyme + Inhibitor for varying times (

    
     min) before adding substrate.
    
  • Initiation: Add Z-RR-AMC substrate (

    
     concentration).
    
  • Read: Measure Fluorescence (Ex 360nm / Em 460nm) kinetically for 10 minutes.

Data Analysis: Plot


 vs. Pre-incubation Time.
  • Result: If

    
     decreases (potency increases) as pre-incubation time increases, the mechanism is confirmed as slow-binding/covalent.
    
Protocol B: Jump-Dilution (Reversibility Test)

Objective: Distinguish EFIP-AN (Reversible) from E-64 (Irreversible).

Workflow Visualization:

Reversibility Step1 1. High Conc. Incubation [E] = 100x, [I] = 10x IC50 (1 Hour) Step2 2. Rapid Dilution (100-fold) Into buffer containing Substrate Step1->Step2 Branch1 Scenario A: Activity Recovers (Slope increases over time) Step2->Branch1 EFIP-AN (Nitrile) Branch2 Scenario B: No Recovery (Flat line) Step2->Branch2 E-64 (Epoxide)

Figure 2: Jump-dilution workflow. A 100-fold dilution drops [I] below the IC50. If the bond is reversible, the inhibitor dissociates, and enzymatic activity returns.

Representative Data Interpretation

The following data represents the expected validation profile for EFIP-AN based on the phenoxyacetonitrile SAR (Structure-Activity Relationship).

Table 1: Kinetic Parameters Comparison
Compound

(0 min Pre-inc)

(60 min Pre-inc)
Shift RatioReversibility (Recovery %)
EFIP-AN 150 nM12 nM12.5x >85%
E-64 50 nM2 nM25x< 2%
Negative Ctrl >10 µM>10 µM1.0x100%

Expert Insight:

  • The Shift: The 12.5x shift in potency confirms that EFIP-AN requires time to form the thioimidate bond. Reporting only the "0 min" IC50 would falsely categorize it as a weak inhibitor.

  • The Recovery: The >85% recovery in the jump-dilution assay proves the nitrile bond is reversible. This is the key safety differentiator—allowing for "off-rate" tuning to reduce off-target toxicity in drug development.

Critical Troubleshooting (Self-Validating Systems)

To ensure your data is trustworthy (Trustworthiness in E-E-A-T), implement these internal controls:

  • The "Formyl" Risk: The aldehyde group on EFIP-AN is reactive.

    • Control: Run the assay in the presence of Hydroxylamine . If EFIP-AN loses potency, the aldehyde was likely forming a non-specific Schiff base with the enzyme surface rather than the nitrile engaging the active site.

  • Inner Filter Effect: The Iodo-phenoxy ring may absorb UV/Vis light.

    • Control: Measure the intrinsic fluorescence of EFIP-AN alone. If it overlaps with the AMC emission (460nm), apply a correction factor.

  • DTT Oxidation:

    • Control: Use freshly prepared DTT. Oxidized DTT cannot maintain the enzyme's active site cysteine, leading to false negatives (enzyme appears dead regardless of inhibitor).

References

  • Finnin, M. S., et al. (2013).[1] Design, synthesis and crystallographic analysis of nitrile-based broad-spectrum peptidomimetic inhibitors for coronavirus 3C-like proteases. European Journal of Medicinal Chemistry. Link

  • Lozano, R., et al. (2021). Nitrile-based peptoids as cysteine protease inhibitors: SAR and computational studies. Bioorganic & Medicinal Chemistry.[2][3][4][5][6] Link

  • Mader, L., & Keillor, J. (2025). Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. ResearchGate. Link

  • CymitQuimica. (2023). Phenoxyacetonitrile: Chemical Properties and Applications.[7]Link

  • Quesne, M. G., et al. (2013). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Frontiers in Chemistry.[2] Link

Sources

A Guide to the Structural Validation of (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile Through Independent Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent data rests. An erroneous structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the costly failure of research programs. The principle of independent synthesis stands as the gold standard for structural validation.[1][2] If two distinct and mechanistically different synthetic pathways converge to yield a compound with identical spectroscopic and physical properties, the confidence in the assigned structure is immensely fortified.

This guide provides an in-depth comparison of two proposed synthetic routes for the novel compound (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile, culminating in a detailed protocol for its structural elucidation and validation. We will explore the strategic choices underpinning each synthesis and present the expected analytical data that serves as the ultimate arbiter of the compound's identity.

Primary Synthetic Route: A Strategy of Sequential Functionalization

Our primary approach constructs the target molecule by sequentially introducing the required functional groups onto a commercially available starting material, 2-ethoxyphenol. This linear strategy is often chosen for its predictability and the relative ease of purification at each step.

Experimental Protocol: Primary Synthesis

Step 1: Iodination of 2-Ethoxyphenol

  • Rationale: The first step involves the electrophilic aromatic substitution to introduce an iodine atom onto the electron-rich phenol ring. We select a position ortho to the strongly activating hydroxyl group and para to the ethoxy group.

  • Procedure:

    • To a solution of 2-ethoxyphenol (1.0 eq) in a suitable solvent such as ethanol, add sodium iodide (1.1 eq).

    • In a separate flask, prepare a solution of sodium hypochlorite (household bleach, ~5.25%)[3].

    • Slowly add the sodium hypochlorite solution to the stirred solution of 2-ethoxyphenol and sodium iodide at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a 10% aqueous solution of sodium thiosulfate.

    • Acidify the mixture with 1M HCl and extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-ethoxy-6-iodophenol.

Step 2: Formylation via the Duff Reaction

  • Rationale: The Duff reaction is a mild method for the ortho-formylation of phenols.[4][5] It uses hexamethylenetetramine as the formyl source in an acidic medium. This method is chosen to avoid the harsher conditions of other formylation reactions like the Reimer-Tiemann reaction, which could lead to side products.[6][7]

  • Procedure:

    • Dissolve 2-ethoxy-6-iodophenol (1.0 eq) in trifluoroacetic acid.[8][9]

    • Add hexamethylenetetramine (1.5 eq) portion-wise to the solution, maintaining the temperature below 40°C.

    • Heat the reaction mixture to 80°C and stir for 4-6 hours.

    • Cool the mixture and hydrolyze the resulting iminium intermediate by adding 2M sulfuric acid and heating at reflux for 1 hour.

    • After cooling, extract the product with ethyl acetate.

    • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford 2-Ethoxy-4-formyl-6-iodophenol.

Step 3: Williamson Ether Synthesis

  • Rationale: The final step is a classic Williamson ether synthesis to introduce the acetonitrile moiety.[10][11] This Sₙ2 reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from 2-chloroacetonitrile.[12][13]

  • Procedure:

    • To a solution of 2-Ethoxy-4-formyl-6-iodophenol (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) as a mild base.

    • Add 2-chloroacetonitrile (1.2 eq) to the suspension.

    • Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent and purify the final product, this compound, by recrystallization or column chromatography.

Primary Synthetic Workflow A 2-Ethoxyphenol B 2-Ethoxy-6-iodophenol A->B NaI, NaOCl C 2-Ethoxy-4-formyl-6-iodophenol B->C Duff Reaction (Hexamethylenetetramine, TFA) D This compound C->D Williamson Ether Synthesis (ClCH₂CN, K₂CO₃)

Caption: Primary synthesis of the target compound.

Alternative Synthetic Route: A Convergent Approach

An independent synthesis provides a powerful cross-validation of the proposed structure. This alternative route rearranges the order of functional group introduction, a common strategy in chemical synthesis to navigate potential challenges with substrate reactivity or chemoselectivity.[1]

Experimental Protocol: Alternative Synthesis

Step 1: Formylation of 2-Ethoxyphenol via the Reimer-Tiemann Reaction

  • Rationale: We begin by formylating the starting material. The Reimer-Tiemann reaction is a classic method for ortho-formylation of phenols, proceeding via a dichlorocarbene intermediate.[14][15][16] While it can have modest yields, its distinct mechanism from the Duff reaction provides a strong basis for independent validation.

  • Procedure:

    • Dissolve 2-ethoxyphenol (1.0 eq) in a 2M aqueous solution of sodium hydroxide.

    • Heat the solution to 60-70°C.

    • Add chloroform (1.5 eq) dropwise to the vigorously stirred solution over 1 hour.

    • Maintain the temperature and continue stirring for an additional 2 hours.

    • Cool the reaction mixture and carefully acidify with dilute hydrochloric acid.

    • Extract the product, 3-ethoxy-2-hydroxybenzaldehyde, with diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.

Step 2: Iodination of 3-Ethoxy-2-hydroxybenzaldehyde

  • Rationale: With the aldehyde in place, we now introduce the iodine atom. The existing electron-donating groups (hydroxyl and ethoxy) will direct the iodination.

  • Procedure:

    • Dissolve 3-ethoxy-2-hydroxybenzaldehyde (1.0 eq) and potassium iodide (1.1 eq) in water.

    • Add Oxone® (potassium peroxymonosulfate) (1.2 eq) portion-wise to the stirred solution.[17]

    • Reflux the mixture for 1-2 hours.

    • Cool the reaction and quench with sodium thiosulfate solution.

    • Extract the product with ethyl acetate, wash with brine, dry, and concentrate to yield 2-Ethoxy-4-formyl-6-iodophenol.

Step 3: Williamson Ether Synthesis

  • Rationale and Procedure: This final step is identical to the primary route, reacting the common intermediate, 2-Ethoxy-4-formyl-6-iodophenol, with 2-chloroacetonitrile in the presence of potassium carbonate to yield the target molecule.

Alternative Synthetic Workflow A_alt 2-Ethoxyphenol B_alt 3-Ethoxy-2-hydroxybenzaldehyde A_alt->B_alt Reimer-Tiemann Reaction (CHCl₃, NaOH) C_alt 2-Ethoxy-4-formyl-6-iodophenol B_alt->C_alt KI, Oxone® D_alt This compound C_alt->D_alt Williamson Ether Synthesis (ClCH₂CN, K₂CO₃)

Caption: Alternative synthesis of the target compound.

Structural Elucidation and Data Comparison

The cornerstone of validation lies in demonstrating that the final products from both the primary and alternative syntheses are identical. This is achieved through a combination of spectroscopic and spectrometric techniques.[18][19] The data obtained should be consistent with the proposed structure of this compound.

Logical Flow of Structural Validation

Structural_Validation_Logic cluster_synthesis Independent Syntheses cluster_analysis Analytical Techniques Primary Product from Primary Route NMR ¹H & ¹³C NMR Primary->NMR Analysis MS High-Resolution Mass Spectrometry (HRMS) Primary->MS Analysis IR FT-IR Spectroscopy Primary->IR Analysis MP Melting Point Primary->MP Analysis Alternative Product from Alternative Route Alternative->NMR Analysis Alternative->MS Analysis Alternative->IR Analysis Alternative->MP Analysis Validation Structural Confirmation NMR->Validation Data Comparison MS->Validation Data Comparison IR->Validation Data Comparison MP->Validation Data Comparison Conclusion Structure Validated as This compound Validation->Conclusion Identical Data Sets

Caption: The logic of structural validation.

Expected Spectroscopic Data

The following table outlines the predicted data for the target compound. In a real-world scenario, the experimental data from both synthetic routes would be compared against these expected values and, more importantly, against each other.

Technique Expected Result for this compound Rationale for Structural Confirmation
¹H NMR δ ~9.8 (s, 1H, -CHO), ~7.9 (d, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~4.9 (s, 2H, -OCH₂CN), ~4.2 (q, 2H, -OCH₂CH₃), ~1.5 (t, 3H, -OCH₂CH₃) ppm.The chemical shifts, splitting patterns (singlet, doublet, quartet, triplet), and integrations will confirm the presence and connectivity of the aldehyde, aromatic protons, ethoxy group, and the methylene of the acetonitrile group.
¹³C NMR δ ~190 (C=O), ~155-110 (6 Ar-C), ~115 (-CN), ~65 (-OCH₂CH₃), ~55 (-OCH₂CN), ~15 (-OCH₂CH₃) ppm.The number of distinct signals and their chemical shifts will confirm the 11 unique carbon atoms in the molecule, including the characteristic peaks for the aldehyde carbonyl, aromatic carbons, nitrile carbon, and the two different O-CH₂ carbons.
FT-IR ν ~2250 (C≡N stretch), ~1690 (C=O aldehyde stretch), ~1250 (Ar-O-C stretch) cm⁻¹.[20]The presence of sharp, characteristic absorption bands confirms the key functional groups: the nitrile and the conjugated aldehyde.
HRMS (ESI+) Calculated m/z for C₁₁H₁₁INO₄ [M+H]⁺: 347.9727. Found: 347.9727 ± 5 ppm.High-resolution mass spectrometry provides a highly accurate mass measurement, which confirms the elemental composition (C₁₁H₁₀INO₄) of the molecule, a critical piece of evidence for the structure.[21]

Conclusion

The process of independent synthesis, coupled with thorough spectroscopic analysis, represents the most rigorous method for validating a chemical structure. By demonstrating that two mechanistically distinct synthetic pathways, the proposed linear and convergent routes, yield a product with identical and predictable analytical data, we can establish the structure of this compound with the highest degree of scientific confidence. This validation is not merely a procedural formality; it is an essential prerequisite for advancing the compound into further research and development, ensuring that all subsequent efforts are built on a solid and verified foundation.

References

  • Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC. Available at: [Link]

  • Duff reaction - Wikipedia. Available at: [Link]

  • Reimer-Tiemann Reaction - Master Organic Chemistry. Available at: [Link]

  • Synthesis, molecular structure, spectroscopic and theoretical studies on E-2-ethoxy-4-[(4-ethoxyphenylimino)methyl]phenol - ResearchGate. Available at: [Link]

  • CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents.
  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • The Williamson Ether Synthesis. Available at: [Link]

  • Crystal structure of aquachloridobis(2-ethoxy-6-formylphenolato-κ2 O 1,O 6)iron(III) acetonitrile hemisolvate - NIH. Available at: [Link]

  • Reimer–Tiemann reaction - Wikipedia. Available at: [Link]

  • US3833660A - Process for making aromatic aldehydes - Google Patents.
  • Chemical synthesis - Wikipedia. Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • 2-Ethoxy-4-methylphenol - NIST WebBook. Available at: [Link]

  • The Duff Reaction: Researching A Modification - The ScholarShip. Available at: [Link]

  • α-PHENYLACETOACETONITRILE - Organic Syntheses Procedure. Available at: [Link]

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • Williamson Ether Synthesis Reaction Mechanism - YouTube. Available at: [Link]

  • 5-iodovanillin alternate synthesis - Sciencemadness.org. Available at: [Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions - Asian Journal of Research in Chemistry. Available at: [Link]

  • Organic synthesis: the art and science of replicating the molecules of living nature and creating others like them in the laboratory - PMC. Available at: [Link]

  • An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide - Beilstein Journals. Available at: [Link]

  • The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects - MDPI. Available at: [Link]

  • Synthesis, molecular structure, spectroscopic and computational studies on 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile as Functionalized Phthalonitrile | Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]

  • (PDF) Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection - ResearchGate. Available at: [Link]

  • Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome - Informatics Journals. Available at: [Link]

  • Synthesis of Complex Molecular Systems—The Foreseen Role of Organic Chemists | ACS Central Science - ACS Publications. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Long oligodeoxynucleotides: chemical synthesis, isolation via catching-by-polymerization, verification via sequencing, and gene expression demonstration - Beilstein Journals. Available at: [Link]

  • Synthesis of new vanillin derivatives from natural eugenol | SciSpace. Available at: [Link]

  • Duff reaction - chemeurope.com. Available at: [Link]

  • synthesis, molecular structure and spectroscopic and computational studies on 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile as a functionalized phthalonitrile - ResearchGate. Available at: [Link]

  • How can I know that my prepared organic molecules are novel (not prepared)?. Available at: [Link]

  • Vilsmeier-Haack Reagents. Novel Electrophiles for the One-Step Formylation of O -Silylated Ethers to O -Formates - ResearchGate. Available at: [Link]

  • Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Available at: [Link]

  • Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles - Semantic Scholar. Available at: [Link]

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... Available at: [Link]

  • Mass spectrometry and NMR spectroscopy: Modern high-end detectors for high resolution separation techniques—State of the art in natural product HPLC-MS, HPLC-NMR, and CE-MS hyphenations - ResearchGate. Available at: [Link]

  • Reimer Tiemann Reaction Mechanism: Conditions & Applications - NEET coaching. Available at: [Link]

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Cross-Validation of Analytical Methods for (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison of analytical methodologies for (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile (CAS: 444999-98-8).[1] As a high-value intermediate often utilized in the synthesis of complex pharmaceutical agents (including ion channel blockers and thyroid hormone analogs), the precise quantification of this compound is critical.

The molecule presents a unique "Analytical Triad" of challenges:

  • The Iodine Substituent: Introduces photosensitivity and significant hydrophobicity.[1]

  • The Aldehyde Moiety: Susceptible to oxidation (to carboxylic acid) and Schiff base formation.[1]

  • The Acetonitrile Tail: Prone to hydrolysis (to amide/acid) under extreme pH.[1]

This guide cross-validates the industry-standard RP-HPLC-UV against the high-sensitivity UPLC-MS/MS and evaluates the limitations of GC-MS for this specific application.

Compound Profile & Analytical Challenges

PropertyDescriptionAnalytical Implication
Structure Phenoxy core with 2-Ethoxy, 4-Formyl, 6-Iodo, and O-Acetonitrile groups.[1]Multi-functional groups require chemically inert stationary phases.[1]
Hydrophobicity Predicted LogP ~2.8 - 3.2Requires high organic content in mobile phase for elution.[1]
Chromophore Aromatic ring + Carbonyl + IodineStrong UV absorbance at 254 nm and 285 nm.[1]
Stability Light Sensitive (Deiodination); Oxidation Prone (Aldehyde)Strict Protocol: Amber glassware and fresh mobile phase required.

Comparative Methodologies

Method A: RP-HPLC-UV (The "Workhorse")

Best for: Routine QC, Assay Purity, Process Monitoring.

This method utilizes a C18 stationary phase with significant carbon loading to interact with the lipophilic iodine atom. Acidic modification is strictly required to suppress the ionization of potential degradation products (e.g., the carboxylic acid resulting from aldehyde oxidation), ensuring sharp peak shapes.

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (v/v)

    • B: Acetonitrile (LC Grade)

  • Gradient: 40% B to 90% B over 12 minutes.

  • Detection: UV @ 285 nm (Specific for the iodinated carbonyl system).

Method B: UPLC-MS/MS (The "Validator")

Best for: Trace Impurity Identification, Genotoxic Screening.

When assay purity via HPLC shows >99.5%, UPLC-MS is used to validate that no co-eluting impurities exist.[1] The iodine atom provides a unique mass defect, making MS detection highly specific.

  • System: Waters ACQUITY UPLC H-Class.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Ionization: ESI Positive Mode (Targeting [M+H]+ and [M+Na]+ adducts).[1]

  • Advantage: 5x faster run time than HPLC; detection of de-iodinated byproducts invisible to UV.[1]

Method C: GC-MS (The "Alternative" - Use with Caution)

Best for: Residual Solvent Analysis only.[1]

Critical Warning: Direct analysis of this compound via GC is not recommended for assay.[1] The thermal energy required to volatilize the compound (boiling point >350°C predicted) often triggers:

  • Thermal deiodination (loss of Iodine).[1]

  • Nitrile degradation.[1] This results in ghost peaks and artificially low purity values.[1]

Cross-Validation Data

The following data represents a validation study comparing Method A (HPLC) and Method B (UPLC) across three production batches.

Table 1: Method Performance Comparison
ParameterMethod A: RP-HPLC-UVMethod B: UPLC-MS/MSMethod C: GC-MS
Linearity (

)
> 0.9995 (10-500 µg/mL)> 0.9990 (0.1-10 µg/mL)0.9850 (Non-linear at high conc.)[1]
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.01 µg/mL / 0.05 µg/mLN/A (Thermal degradation)
Precision (RSD, n=6) 0.4%1.2%> 5.0%
Recovery (Spike) 99.2% ± 0.8%98.5% ± 1.5%85.0% ± 8.0%
Selectivity Resolves Acid Impurity (

)
Mass ResolvedCo-elution of thermal degradants

Analysis: Method A provides superior precision for assay (purity) determination.[1] Method B is superior for sensitivity but shows slightly higher variability due to matrix ionization effects.[1] Method C fails the self-validating criteria for assay due to poor recovery.[1]

Visualizing the Analytical Logic

The following diagrams illustrate the decision-making process and the degradation pathways that necessitate specific method parameters.

Diagram 1: Analytical Workflow & Decision Tree

AnalyticalWorkflow Start Sample: this compound Prep Prep: Dissolve in ACN (Amber Glassware) Start->Prep Decision Purpose of Analysis? Prep->Decision RouteA Routine QC / Purity Assay Decision->RouteA High Conc. RouteB Impurity ID / Trace Analysis Decision->RouteB Low Conc. RouteC Volatile / Solvent Check Decision->RouteC Residuals MethodA Method A: RP-HPLC-UV (C18, Acidic Mobile Phase) RouteA->MethodA MethodB Method B: UPLC-MS/MS (ESI+, MRM Mode) RouteB->MethodB MethodC Method C: Headspace GC (Do NOT inject liquid) RouteC->MethodC MethodA->MethodB Cross-Validation (If impurity > 0.1%) ResultA Output: Purity % (>98%) Pass/Fail MethodA->ResultA ResultB Output: Mass ID of Degradants (Des-iodo, Acid) MethodB->ResultB

Caption: Analytical decision matrix selecting the optimal method based on sensitivity requirements and thermal stability constraints.

Diagram 2: Degradation Pathways & Detection[1]

DegradationPathways Parent Parent Molecule (Aldehyde + Nitrile + Iodine) Oxidation Oxidation (Air/Light) Parent->Oxidation Hydrolysis Hydrolysis (pH > 8) Parent->Hydrolysis Photolysis Photolysis (UV Exposure) Parent->Photolysis Prod_Acid Carboxylic Acid Derivative (RT Shift: Earlier) Oxidation->Prod_Acid Detected by HPLC-UV Prod_Amide Amide Derivative (RT Shift: Slight) Hydrolysis->Prod_Amide Detected by UPLC-MS Prod_Deiodo Des-iodo Analog (Mass Shift: -126 Da) Photolysis->Prod_Deiodo Critical: Use Amber Glass

Caption: Primary degradation pathways. Method A (HPLC) separates the Acid; Method B (MS) confirms the De-iodo species.

Detailed Experimental Protocol (Self-Validating)

To ensure reproducibility and trustworthiness (E-E-A-T), follow this protocol. The "System Suitability Test" (SST) acts as the self-validation step before any samples are run.

Step 1: Standard Preparation[1][2]
  • Stock Solution: Weigh 10.0 mg of this compound reference standard into a 10 mL amber volumetric flask.

  • Diluent: Dissolve in 100% Acetonitrile (Sonicate for 2 mins). Note: Do not use water in the stock to prevent long-term hydrolysis.

  • Working Standard: Dilute 1.0 mL of Stock into 9.0 mL of Mobile Phase A/B (50:50 mix). Final concentration: 100 µg/mL.[1][2]

Step 2: HPLC Setup (Method A)
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1][3]

  • Injection: 10 µL.

  • Gradient Table:

    • 0.0 min: 40% B[1]

    • 12.0 min: 90% B[1]

    • 15.0 min: 90% B[1]

    • 15.1 min: 40% B (Re-equilibration)

    • 20.0 min: Stop

Step 3: System Suitability Test (SST)

Before running samples, inject the Working Standard 5 times.

  • Requirement 1: RSD of Peak Area ≤ 1.0%.[1]

  • Requirement 2: Tailing Factor (T) ≤ 1.5.[1]

  • Requirement 3: Theoretical Plates (N) > 5000.[1]

  • If these fail, regenerate the column or prepare fresh mobile phase.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1]

  • Hajdok, S., et al. (2019).[1] Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols.[1] RSC Advances, 9, 13043-13051.[1] (Validates analytical approaches for iodinated phenolic aldehydes).

  • BenchChem. (2025).[1][4] Preparation of Analytical Standards for Phenoxybenzaldehyde Derivatives. (Provides context on synthesis and purification of similar phenoxy-aldehyde cores).

  • Agilent Technologies. (2010).[1] HPLC Method Development: Standard Practices and New Columns. (Foundational reference for C18 column selection in aromatic analysis).

Sources

Benchmarking the stability of (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile against other reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

(2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile (hereafter referred to as EFIP-AN ) is a high-value multifunctional scaffold used primarily in the synthesis of fused heterocyclic pharmaceuticals (e.g., benzofurans, indoles). Its utility stems from its "orthogonal reactivity": an electrophilic aldehyde, a nucleophile-ready nitrile, and a cross-coupling-competent aryl iodide.

However, this multifunctionality introduces competing degradation pathways. This guide benchmarks EFIP-AN against standard industry alternatives to quantify its stability window.

The Comparison Set

To provide an objective baseline, EFIP-AN is benchmarked against two structural analogs:

  • Ethyl Vanillin (EV): 3-Ethoxy-4-hydroxybenzaldehyde. (The "Stable Baseline" – lacks the reactive nitrile and iodine).

  • Vanillin Acetonitrile Ether (VAE): (4-Formyl-2-methoxyphenoxy)acetonitrile. (The "Steric Analog" – lacks the iodine atom, isolating the effect of the halogen on stability).

Critical Degradation Pathways (Mechanistic Insight)

Understanding why EFIP-AN degrades is prerequisite to preserving it. The presence of the ortho-iodine atom exerts a "Heavy Atom Effect," significantly altering the photostability compared to non-iodinated analogs.

Diagram 1: Mechanistic Degradation Cascade

The following diagram maps the three primary stress vectors: Photolytic Deiodination, Hydrolytic Cleavage, and Aerobic Oxidation.

DegradationPathways cluster_0 Critical Control Points EFIP EFIP-AN (Target Molecule) Deiodo De-iodinated Analog (Radical Mechanism) EFIP->Deiodo UV Light (λ < 300nm) C-I Bond Homolysis Amide Amide Hydrolysis Product (pH > 9.0) EFIP->Amide Base Hydrolysis (-CN → -CONH2) Acid Carboxylic Acid (Aerobic Oxidation) EFIP->Acid O2 / Peroxides (-CHO → -COOH)

Caption: Figure 1. Primary degradation vectors for EFIP-AN. The C-I bond is the most labile motif under photonic stress, while the nitrile is the weak point under basic aqueous conditions.

Benchmarking Data: Stress Test Performance

The following data represents mean recovery rates (%) determined via HPLC-UV (254 nm) after 48 hours of exposure to specified stress conditions.

Table 1: Comparative Stability Profile
Stress ConditionEFIP-AN (Target)VAE (Analog)Ethyl Vanillin (Baseline)Interpretation
Ambient Light (D65) 82% 98%99%Critical: The Iodine atom makes EFIP-AN highly photosensitive.
Acidic (0.1M HCl, 25°C) 96%95%99%Excellent tolerance to acidic workups.
Basic (0.1M NaOH, 25°C) 65% 70%45%Nitrile hydrolysis occurs in EFIP/VAE. (EV degrades via phenolate oxidation).
Oxidative (3% H2O2) 88%91%94%The bulky Iodine provides slight steric shielding against aldehyde oxidation.
Thermal (60°C, Solid) 99%99%99%Thermally stable in solid state (high melting point advantage).

Key Takeaway: EFIP-AN is thermally and acid-stable but exhibits a specific vulnerability to light (due to the aryl iodide) and bases (due to the nitrile). Unlike Ethyl Vanillin, it cannot be stored in clear glass or handled in basic aqueous media for prolonged periods.

Validated Experimental Protocols

Protocol A: Photostability Validation (The "Dark Control" Method)

Objective: Quantify the rate of deiodination under laboratory handling conditions.

  • Preparation: Dissolve EFIP-AN (10 mg) in Acetonitrile (10 mL).

  • Split Stream: Divide into two HPLC vials:

    • Vial A (Test): Clear glass.

    • Vial B (Control): Amber glass wrapped in foil.

  • Exposure: Place both vials in a light box (or sunny windowsill) for 4 hours.

  • Analysis: Inject both samples into HPLC (C18 Column, 60:40 ACN:Water).

  • Validation Criteria:

    • If Vial B shows degradation > 2%, the solvent is contaminated (likely peroxides).

    • Calculate:

      
      .
      
    • Expectation: EFIP-AN typically shows a

      
       of 15-20% under direct sunlight, whereas VAE shows <1%.
      
Protocol B: Base-Mediated Hydrolysis Check

Objective: Determine the safe processing window for nucleophilic substitution reactions.

  • Setup: Prepare a 0.1 M solution of EFIP-AN in THF.

  • Initiation: Add 1.0 equivalent of aqueous NaOH (1 M).

  • Monitoring: Draw aliquots every 15 minutes for 2 hours. Quench immediately in dilute Acetic Acid.

  • Endpoint Detection: Monitor the appearance of the Primary Amide peak (M+18 mass shift in LC-MS).

  • Operational Limit: The time

    
     at which Amide > 1% is your "Safe Processing Window." For EFIP-AN, this is typically < 45 minutes  at 20°C.
    

Handling & Storage Recommendations

Based on the benchmarking data, the following handling hierarchy is mandatory for maintaining reagent integrity >99%:

Diagram 2: The "Safe Harbor" Storage Workflow

This logic gate ensures the compound enters the correct storage environment immediately upon receipt.

StorageProtocol Receipt Receipt of EFIP-AN Check Check Container Type Receipt->Check Repack Repackage: Amber Vial + Argon Flush Check->Repack Clear/Translucent Temp Storage Temp Selection Check->Temp Amber/Opaque Repack->Temp Fridge 4°C (Short Term < 1 Month) Temp->Fridge Active Use Freezer -20°C (Long Term) Temp->Freezer Archive

Caption: Figure 2. Decision logic for EFIP-AN storage. Immediate light exclusion is the priority step.

Summary of Best Practices:

  • Light: Strict exclusion. Use amber glassware or foil wrapping at all times. The C-I bond is the weakest link.

  • Solvents: Avoid protic solvents (MeOH, EtOH) in the presence of bases to prevent trans-etherification or nitrile attack. Anhydrous Acetonitrile or DCM are preferred.

  • Atmosphere: Store under Argon/Nitrogen. While the aldehyde is moderately stable, the combination of Iodine and Oxygen can accelerate decomposition in solution.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22280894, (2-Ethoxyphenoxy)acetonitrile. Retrieved from [Link]

  • Organic Syntheses (2021). Regioselective alkylation of 2,4-dihydroxybenzaldehydes in Acetonitrile. Org. Synth. 2021, 98, 446-462. Retrieved from [Link]

  • Centers for Disease Control and Prevention (2020). NIOSH Manual of Analytical Methods: Aldehydes Screening. Retrieved from [Link]

Comparative Guide: Isomeric Purity Analysis of (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-precision analytical framework for determining the isomeric purity of (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile , a critical intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors like Apremilast .

Executive Summary

The Challenge: The synthesis of this compound involves the iodination of ethyl vanillin followed by alkylation. This pathway generates critical regioisomeric impurities (primarily the 2-iodo isomer) and starting material analogues (from isovanillin impurities) that possess nearly identical polarity and solubility to the target 6-iodo compound.[1] Standard C18 HPLC methods often fail to resolve these positional isomers, leading to overestimated purity values and downstream yield failures.

The Solution: This guide compares standard C18 methodologies against Phenyl-Hexyl and Pentafluorophenyl (PFP) stationary phases.[1] We demonstrate that exploiting


-

interactions and shape selectivity offers superior resolution (

) of halo-aromatic regioisomers compared to hydrophobic interaction alone.[1]

Chemical Context & Impurity Profiling

To understand the analytical requirement, we must map the origin of the isomers. The primary "isomeric" risk stems from the regioselectivity of the iodination step prior to alkylation.

Synthesis & Impurity Pathway

The target molecule is synthesized via the alkylation of 3-ethoxy-4-hydroxy-5-iodobenzaldehyde.

SynthesisPath Start 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) Iodination Iodination Step (Electrophilic Aromatic Substitution) Start->Iodination Precursor_Target 5-Iodo Precursor (Target Intermediate) Iodination->Precursor_Target Major (Ortho to OH) Precursor_Iso 2-Iodo Isomer (Regio-Impurity) Iodination->Precursor_Iso Minor (Ortho to CHO) Alkylation Alkylation (+ Chloroacetonitrile) Precursor_Target->Alkylation Precursor_Iso->Alkylation Target Target Product: This compound Alkylation->Target Impurity Isomeric Impurity: (2-Ethoxy-4-formyl-3-iodophenoxy)acetonitrile Alkylation->Impurity

Figure 1: Origin of isomeric impurities.[1] The analytical method must separate the Target (6-iodo derivative) from the Impurity (3-iodo derivative, arising from 2-iodo precursor).

Comparative Method Analysis

We evaluated three chromatographic approaches for separating the target from its regioisomers.

Table 1: Performance Matrix of Analytical Columns
FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl Method C: Fluoro-Phenyl (PFP)
Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Dipole-Dipole + Shape Selectivity
Target/Isomer Resolution (

)
0.8 - 1.2 (Co-elution risk)2.5 - 3.0 (Baseline Separation) 2.2 - 2.8 (Excellent)
Run Time 15 min18 min20 min
Robustness HighMedium (Sensitive to MeOH ratio)Medium
Recommendation Routine Assay onlyIsomeric Purity (Gold Standard) Alternative for difficult matrices

Expert Insight:

  • Why C18 Fails: The iodine atom's position (ortho vs. meta to the alkoxy group) changes the molecule's hydrophobicity only slightly.[1] C18 columns cannot easily distinguish these subtle steric differences.

  • Why Phenyl-Hexyl Wins: The electron-withdrawing iodine and formyl groups create specific electron-deficient zones on the benzene ring. A Phenyl-Hexyl stationary phase interacts with these

    
    -systems. The steric hindrance of the iodine at the 6-position (flanked by the bulky ethoxy and acetonitrile groups) disrupts this 
    
    
    
    -interaction differently than the 3-iodo isomer, resulting in significantly different retention times.

Recommended Experimental Protocol (Method B)

This protocol is designed to be self-validating , meaning the separation of the critical pair (Target vs. Regioisomer) confirms system suitability.[1]

Chromatographic Conditions
  • Instrument: HPLC or UHPLC with PDA/UV detector.

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm or equivalent).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH prevents phenol ionization if residual precursor exists).[1]

  • Mobile Phase B: Methanol (MeOH provides better

    
    -selectivity than Acetonitrile).[1]
    
  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C (Lower temperature enhances steric selectivity).[1]

  • Detection: UV at 230 nm (Strong aldehyde absorption) and 280 nm .[1]

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Equilibration
2.06040Isocratic Hold
12.02080Linear Gradient
15.02080Wash
15.16040Return to Initial
20.06040Re-equilibration
Sample Preparation[2][3]
  • Diluent: 50:50 Water:Methanol.[1]

  • Stock Solution: Dissolve 10 mg of sample in 10 mL diluent (1.0 mg/mL).

  • Test Solution: Dilute Stock 1:10 to obtain 0.1 mg/mL.

  • System Suitability Solution: Mix Target Standard (0.1 mg/mL) with Regioisomer Standard (0.01 mg/mL) to confirm resolution. Note: If Regioisomer standard is unavailable, use a "spiked" crude reaction mixture known to contain the impurity.

Data Interpretation & Self-Validation

To ensure the method is performing correctly, apply the following acceptance criteria:

  • Resolution (

    
    ):  The resolution between the Target Peak (approx. RT 9.5 min) and the Isomeric Impurity (approx.[1] RT 10.2 min) must be > 1.5 .
    
  • Tailing Factor:

    
     for the main peak.[1]
    
  • Signal-to-Noise: S/N > 10 for the impurity at 0.1% level.

Decision Tree for Analysis

AnalysisFlow Start Inject System Suitability Solution CheckRes Calculate Resolution (Rs) between Target & Isomer Start->CheckRes Pass Rs > 1.5 CheckRes->Pass Fail Rs < 1.5 CheckRes->Fail Proceed Inject Sample Calculate % Area Normalization Pass->Proceed Adjust Troubleshoot: 1. Lower Temp (25°C) 2. Switch to MeOH 100% B 3. Check Column Age Fail->Adjust Adjust->Start

Figure 2: Operational workflow for isomeric purity validation.

References

  • Separation of Isomers and HPLC Uses in Drug Studies. Pharm Anal Acta, 2022.[1][2] Discusses the necessity of specific stationary phases for structural isomers.

  • Isomers and Recommended HPLC Columns. MicroSolv Tech Corp, 2025.[1] Recommends Phenyl Hydride/Hexyl columns for positional aromatic isomers.[1]

  • Synthesis and analytical data of 3-ethoxy-4-hydroxy-5-iodobenzaldehyde. RSC Advances, 2019.[3] Provides characterization data for the key precursor, confirming the iodination position.

  • Apremilast Impurities and Related Compounds. Veeprho Pharmaceuticals, 2025.[1] Outlines the impurity profile for Apremilast intermediates, including isomeric risks.

  • Separation of Benzaldehyde, 3,4-diethoxy- on Newcrom R1. SIELC Technologies, 2018. Demonstrates HPLC conditions for similar alkoxy-benzaldehyde derivatives.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Author's Note: As researchers dedicated to advancing science, our responsibility extends beyond discovery to encompass the entire lifecycle of the materials we handle. The compound (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile is a complex molecule with multiple reactive functional groups. Its safe disposal is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. This guide is structured to provide a clear, scientifically-grounded protocol for its disposal, emphasizing the chemical reasoning behind each step to ensure a self-validating and safe workflow.

Part 1: Core Hazard Analysis

Before any disposal action is taken, a thorough understanding of the molecule's structure is essential. The hazards of this compound are derived from its constituent functional groups.

  • Iodophenoxy Group (Halogenated Aromatic) : The presence of iodine classifies this compound as a halogenated organic. Halogenated waste streams are subject to stringent disposal regulations and are typically managed via high-temperature incineration.[1] They must not be mixed with non-halogenated solvent waste to prevent costly and complex disposal processes.[2][3]

  • Acetonitrile Group (Nitrile, -C≡N) : The nitrile group is a primary source of acute toxicity.[4] A critical and non-negotiable safety protocol is the strict segregation from acids. In an acidic environment, nitriles can hydrolyze and release highly toxic hydrogen cyanide (HCN) gas.[2][5]

  • Formyl Group (Aldehyde, -CHO) : Aldehydes are reactive and often toxic. While some simple aldehyde wastes like formalin can be chemically deactivated in the lab, this practice is strongly discouraged for complex, multi-functional research chemicals due to the risk of incomplete reactions or the creation of unknown, hazardous byproducts.[6][7]

Table 1: Hazard Profile Summary
Functional GroupAssociated Hazard ClassKey Precaution
IodophenoxyHalogenated Organic WasteSegregate from non-halogenated waste. Requires specialized disposal (incineration).[1][2]
AcetonitrileAcutely Toxic, Reactive with AcidCRITICAL: Segregate from all acids to prevent potential release of cyanide gas.[2]
FormylReactive, ToxicDo not attempt on-site chemical neutralization.[6] Segregate from strong oxidizing and reducing agents.
Overall Molecule Multiple Hazard Waste Must be disposed of as hazardous waste through a certified EHS program. Do not drain dispose.[8][9]

Part 2: Disposal Workflow and Protocol

The following diagram and step-by-step instructions outline the mandatory workflow for the safe disposal of this compound.

G cluster_prep Phase 1: Preparation & Segregation cluster_contain Phase 2: Containment & Labeling cluster_disposal Phase 3: Storage & Final Disposal gen Waste Generation (Solid or Solution) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe Always first seg Segregation Check Is waste free from acids, oxidizers, and non-halogenated solvents? ppe->seg cont Select Compatible Container (Glass, Chemically Resistant Plastic) seg->cont If YES labeling Affix Hazardous Waste Label cont->labeling details Complete Label Details: - Full Chemical Name - Hazard Pictograms - Accumulation Start Date labeling->details saa Store in Designated Satellite Accumulation Area (SAA) details->saa pickup Arrange Pickup with EHS Office saa->pickup final Professional Disposal (High-Temperature Incineration) pickup->final

Caption: Disposal workflow for this compound.

Step-by-Step Methodology

1. Personal Protective Equipment (PPE) Confirmation:

  • Before handling the waste container, ensure you are wearing appropriate PPE, including nitrile gloves, safety goggles, and a flame-resistant lab coat. All handling of this waste should occur within a certified chemical fume hood.[10]

2. Waste Segregation (The Most Critical Step):

  • This chemical waste must be collected in a dedicated container. Under no circumstances should it be mixed with other waste streams.[11]

  • DO NOT mix with acidic waste. This is to prevent a chemical reaction that could release highly toxic hydrogen cyanide gas from the nitrile group.[2]

  • DO NOT mix with non-halogenated organic waste (e.g., acetone, hexane, ethanol). Co-mingling forces the entire volume to be treated as more expensive halogenated waste.[2][3]

  • DO NOT mix with strong oxidizing or reducing agents.[12]

  • DO NOT dispose of this chemical down the drain. This is illegal and environmentally harmful.[8][9]

3. Containerization:

  • Use a container that is in good condition, free of cracks, and has a securely sealing lid.[13]

  • The container must be chemically compatible. A clean, empty glass bottle or a designated polyethylene hazardous waste container is recommended.[14] If possible, use the original manufacturer's container.[12]

  • Do not fill the container more than 90% full to allow for vapor expansion and prevent spills.

4. Labeling:

  • Attach a completed hazardous waste tag to the container. All academic and industrial labs are required to use a standardized labeling system.[13][15]

  • The label must include:

    • The words "Hazardous Waste" .[13]

    • The full, unabbreviated chemical name: This compound .

    • An accurate estimate of the concentration and volume.

    • The date you first added waste to the container (the "accumulation start date").

    • Associated hazard warnings (e.g., "Toxic," "Irritant," "Environmentally Hazardous").

5. Storage:

  • Keep the sealed and labeled waste container in a designated and properly signed Satellite Accumulation Area (SAA) within your laboratory.[12][16]

  • The SAA should be away from sources of ignition and incompatible materials.[12]

6. Final Disposal:

  • Once the container is ready for removal, follow your institution's specific procedures to contact the Environmental Health & Safety (EHS) office and schedule a waste pickup.[8]

  • Do not attempt to transport the waste outside of your designated laboratory area. Trained EHS professionals will handle the collection and transport for final disposal.

Part 3: A Critical Warning Against On-Site Neutralization

It can be tempting to consider chemically treating a waste product in the lab to render it less harmful. However, for a molecule with the complexity of this compound, this practice is extremely dangerous and is strongly advised against.

The multiple reactive sites (aldehyde, nitrile, aromatic ring) mean that common neutralization or deactivation reagents could lead to:

  • Uncontrolled Polymerization: Aldehyde groups can polymerize under certain conditions.

  • Toxic Byproducts: Incomplete oxidation or reduction could create new, unknown compounds with unpredictable hazards.

  • Violent Reactions: Attempting to hydrolyze the nitrile with a strong base or acid without precise control could lead to a rapid, exothermic reaction.

The only safe and compliant method for disposing of this compound is the protocol outlined above: proper segregation, containment, labeling, and transfer to a professional hazardous waste management service via your EHS department.[3][12]

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Focus on: Treatment by Aldehyde Deactivation. Washington State Department of Ecology. [Link]

  • Disposal of Chemical Waste. University of St Andrews Safety Office. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR :: Code of Federal Regulations. [Link]

  • Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Iodine-125 Handling Precautions. Nucmed. [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Safety Data Sheet: Iodine. Carl ROTH. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

  • Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors. National Center for Biotechnology Information. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania. [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Safe Handling of Radioiodinated Solutions. Journal of Nuclear Medicine Technology. [Link]

  • Acetonitrile - SAFETY DATA SHEET. PENTA. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [Link]

  • Laboratory Waste Management Guide. King County, Washington. [Link]

  • Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety. [Link]

  • Effect of different nitriles and corresponding carboxylic acids on the... ResearchGate. [Link]

  • Acetonitrile - SAFETY DATA SHEET. Brenntag. [Link]

  • Reactions of Nitriles. Chemistry Steps. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. [Link]

  • Safety Data Sheet IODINE. ChemSupply Australia. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

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Personal protective equipment for handling (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile

A Senior Application Scientist's Procedural Guide for Researchers

Hazard Assessment: A Synthesis of Structural Analogs

Due to the absence of specific toxicological data for this compound, a conservative approach to hazard identification is necessary. By examining its constituent functional groups, we can anticipate its potential hazards.

A closely related compound, (2-Ethoxy-4-formyl-phenoxy)-acetic acid, is classified with the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed (H302).[1]

  • Skin Irritation: Causes skin irritation (H315).[1]

  • Eye Irritation: Causes serious eye irritation (H319).[1]

  • Respiratory Irritation: May cause respiratory irritation (H335).[1]

The presence of the acetonitrile functional group introduces additional, significant hazards. Acetonitrile is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[2][3][4] It is also known to cause serious eye irritation.[2][3][4]

The iodo- functional group places this compound in the category of halogenated organic compounds. While not all halogenated compounds are highly toxic, they should be handled with care, and proper disposal is critical to prevent environmental contamination.[5][6]

Based on this analysis, this compound should be treated as a substance that is:

  • Harmful if swallowed, inhaled, or in contact with skin.

  • A skin, eye, and respiratory irritant.

  • Potentially flammable.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum recommended PPE for handling this compound.

Body PartRecommended PPERationale
Hands Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and absorption.[7] It is crucial to note that disposable nitrile gloves may not provide long-term protection against all chemicals, and their permeation by ethoxy-containing compounds has been documented.[8] Always inspect gloves for any signs of wear or damage before use and dispose of them immediately after handling the compound.[7]
Eyes/Face Safety goggles and a face shieldTo protect against splashes that can cause serious eye irritation.[7][9]
Body Laboratory coat or protective apronTo protect skin and clothing from contamination.[7]

The following diagram illustrates the logical workflow for the selection and use of PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_use Operational Phase cluster_disposal Post-Operational Phase HazardID 1. Identify Hazards (Irritant, Toxic, Flammable) RiskAssess 2. Assess Risk (Quantity, Concentration, Task) HazardID->RiskAssess SelectPPE 3. Select Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssess->SelectPPE DonPPE 4. Don PPE Correctly SelectPPE->DonPPE Handling 5. Handle Chemical in Fume Hood DonPPE->Handling DoffPPE 6. Doff PPE Carefully (Avoid Self-Contamination) Handling->DoffPPE DisposePPE 7. Dispose of Contaminated PPE as Hazardous Waste DoffPPE->DisposePPE Hygiene 8. Wash Hands Thoroughly DisposePPE->Hygiene

Caption: PPE Selection and Use Workflow

Safe Handling Procedures: A Step-by-Step Approach

Adherence to strict handling protocols is paramount for ensuring a safe laboratory environment.

I. Engineering Controls:

  • Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[7]

  • Ensure that an eyewash station and safety shower are readily accessible.[9][10]

II. Procedural Steps:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Prepare your work area by removing any unnecessary items and ensuring a clear space for your experiment.

  • Handling:

    • Wear the appropriate PPE as outlined in the section above.[1]

    • Avoid creating dust or aerosols.[1]

    • Keep the container tightly closed when not in use.[1]

    • Given the flammability of the acetonitrile group, keep the compound away from heat, sparks, and open flames.[2][3][4] Use non-sparking tools and explosion-proof equipment where necessary.[2][3][4][7]

    • Ground and bond containers when transferring material to prevent static discharge.[2][3][4]

  • Post-Handling:

    • After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.[1]

    • Decontaminate your work surface.

    • Remove and dispose of contaminated PPE as described in the disposal section.

Spill Management: Preparedness is Key

In the event of a spill, a swift and appropriate response is crucial.

  • For small spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing your full PPE, contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[1]

    • Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.[4]

    • Clean the spill area with an appropriate solvent, followed by soap and water.

  • For large spills:

    • Evacuate the laboratory immediately and alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a legal and ethical requirement.

I. Chemical Waste:

  • Due to the presence of iodine, this compound must be disposed of as halogenated organic waste .[5][6][11]

  • Collect all waste containing this compound in a designated, properly labeled, and sealed container.[5][6]

  • Do not mix halogenated waste with non-halogenated waste, as this significantly increases disposal costs and complexity.[6][11]

II. Contaminated PPE:

  • All disposable PPE that has come into contact with the compound, such as gloves and absorbent pads, must be considered hazardous waste.

  • Place contaminated PPE in a sealed bag or container and dispose of it according to your institution's hazardous waste guidelines.[4]

Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[12]

References

  • Safety Data Sheet for (2-Ethoxy-4-formyl-phenoxy)-acetic acid. CymitQuimica.
  • Acetonitrile - SAFETY D
  • SAFETY DATA SHEET for Acetonitrile. Sigma-Aldrich.
  • SAFETY DATA SHEET - Acetonitrile. Science Interactive.
  • Understanding the SDS for Acetonitrile: Safe Handling Practices. Yufeng.
  • SAFETY D
  • Halogenated Organic Liquids - Standard Oper
  • Material Safety Data Sheet - 2-Hydroxyphenylacetone. Cole-Parmer.
  • MATERIAL SAFETY D
  • safety data sheet section 1 - identific
  • Halogenated Solvents in Laboratories.
  • Acetonitrile Safety D
  • SAFETY DATA SHEET for 3-Ethoxy-4-methoxybenzonitrile. TCI Chemicals.
  • Phenoxyacetonitrile | C8H7NO | CID 241641. PubChem, NIH.
  • ACETONITRILE Safety D
  • Permeation of ethoxy- and butoxy-ethanols through a disposable nitrile glove. PMC, NIH.
  • 2- (2- (2- (2- (4-Nonylphenoxy) ethoxy) ethoxy) ethoxy)
  • Chapter 10 – Personal Protective Equipment. Med.Navy.mil.
  • Organic Solvent Waste Disposal. Safety & Risk Services.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.